molecular formula C9H13NO3 B12319648 prop-2-enyl 3-oxopiperidine-1-carboxylate CAS No. 885274-83-9

prop-2-enyl 3-oxopiperidine-1-carboxylate

Cat. No.: B12319648
CAS No.: 885274-83-9
M. Wt: 183.20 g/mol
InChI Key: VCEKPIXEJDYKLR-UHFFFAOYSA-N
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Description

Prop-2-enyl 3-oxopiperidine-1-carboxylate is a functionalized piperidine derivative of significant interest in medicinal and organic chemistry research. Piperidine rings are a fundamental scaffold found in a wide range of bioactive molecules and approved pharmaceuticals . The structure of this compound, featuring a reactive 3-oxo (ketone) group and a prop-2-enyl (allyl) carbamate protecting group, makes it a versatile building block or intermediate for the synthesis of more complex molecules . Piperidine derivatives are commonly investigated as potential vasodilators, antipsychotics, neuroleptics, and antibacterial agents . The 3-oxo group provides a key synthetic handle for further functionalization, while the carbamate group is often used to protect the piperidine nitrogen during synthetic sequences . Research into similar compounds highlights their utility in transition metal-catalyzed reactions and as precursors in the construction of natural product analogs and other heterocyclic compounds . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-6-13-9(12)10-5-3-4-8(11)7-10/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEKPIXEJDYKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696380
Record name Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-83-9
Record name Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

prop-2-enyl 3-oxopiperidine-1-carboxylate synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Introduction

Prop-2-enyl 3-oxopiperidine-1-carboxylate, also known as allyl 3-oxopiperidine-1-carboxylate or N-alloc-3-oxopiperidine, is a heterocyclic organic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. The presence of the 3-oxo functionality and the N-allyl carbamate group makes this molecule a versatile building block for the synthesis of more complex and biologically active molecules. The allyl group, in particular, can be readily cleaved under mild conditions, serving as a useful protecting group, or it can be a handle for further chemical transformations.

This technical guide provides a comprehensive overview of the plausible synthetic pathways for prop-2-enyl 3-oxopiperidine-1-carboxylate, designed for an audience of researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, with a focus on explaining the rationale behind experimental choices.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the synthetic pathways detailed in this guide.

G target prop-2-enyl 3-oxopiperidine-1-carboxylate path1 Pathway 1: N-Functionalization target->path1 path2 Pathway 2: Ring Formation target->path2 sub1a 3-Oxopiperidine + Allyl Chloroformate path1->sub1a sub1b N-Protected 3-Oxopiperidone path1->sub1b sub2 Acyclic N-allyl precursor path2->sub2

Caption: Retrosynthetic analysis of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Synthesis Pathways

Pathway 1: N-Functionalization of a Pre-formed Piperidine Ring

This approach focuses on the late-stage introduction of the N-prop-2-enyl-1-carboxylate (N-alloc) group onto a pre-existing 3-oxopiperidine or a protected precursor. This is often the more convergent and widely applicable strategy.

Method A: From N-Boc-3-piperidone

A common and commercially available starting material is N-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone).[1] This method involves a two-step sequence: deprotection of the Boc group followed by N-allyloxycarbonylation.

Step 1: Deprotection of N-Boc-3-piperidone

The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane. This yields the corresponding salt of 3-piperidone.

Step 2: N-Allyloxycarbonylation

The resulting 3-piperidone salt is then reacted with allyl chloroformate in the presence of a base, such as triethylamine (TEA) or sodium bicarbonate, to afford the target compound. This reaction is a standard Schotten-Baumann condition for N-acylation.

G A N-Boc-3-piperidone B 3-Piperidone salt A->B  TFA or HCl C prop-2-enyl 3-oxopiperidine-1-carboxylate B->C  Allyl chloroformate, Base G A 3-Hydroxypiperidine B prop-2-enyl 3-hydroxypiperidine-1-carboxylate A->B  Allyl chloroformate, Base C prop-2-enyl 3-oxopiperidine-1-carboxylate B->C  Oxidation (e.g., Swern, DMP) G A N-Allylethanolamine B Acyclic Diester A->B  1. Ethyl bromoacetate  2. Ethyl acrylate C β-Keto Ester B->C  Dieckmann Condensation (NaOEt) D prop-2-enyl 3-oxopiperidine-1-carboxylate C->D  Hydrolysis & Decarboxylation

Sources

Technical Monograph: Prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Pharmacophore Scaffold for Nitrogen Heterocycle Synthesis

Executive Summary & Structural Significance

Prop-2-enyl 3-oxopiperidine-1-carboxylate (CAS: 885274-83-9), also known as N-Alloc-3-piperidone , is a bifunctional heterocyclic building block critical to modern medicinal chemistry.

Its structural value lies in the orthogonality of its two reactive centers:

  • The C-3 Ketone: A highly reactive electrophile prone to reductive amination, Horner-Wadsworth-Emmons olefination, and

    
    -functionalization. It serves as the entry point for introducing chirality into the piperidine ring.
    
  • The N-Alloc Carbamate: A robust protecting group that is stable to acidic (e.g., TFA) and basic conditions often used to manipulate the ketone, yet removable under mild, neutral conditions using Palladium(0) catalysis.

This orthogonality allows researchers to elaborate the piperidine core—a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Tofacitinib, Donepezil)—without compromising the nitrogen functionality until the final synthetic stages.

Physicochemical Profile

The following data aggregates experimental and predicted values for the target compound.

PropertyValueNotes
IUPAC Name Prop-2-enyl 3-oxopiperidine-1-carboxylate
Common Name N-Alloc-3-piperidone
CAS Number 885274-83-9Verified Source [1, 2]
Molecular Formula

Molecular Weight 183.20 g/mol
Physical State Viscous oil to low-melting solidTemperature dependent
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water
Storage 2–8°C, Inert Atmosphere (Ar/N2)Oxidation sensitive

Synthetic Methodology: The Oxidation Pathway

While de novo synthesis via Dieckmann condensation is possible, the most reliable laboratory-scale protocol involves the protection and subsequent oxidation of 3-hydroxypiperidine. This route avoids the harsh bases required for cyclization and offers higher atom economy.

Reaction Scheme Visualization

SynthesisPath Start 3-Hydroxypiperidine (HCl Salt) Step1 Step 1: N-Protection (Alloc-Cl, Et3N) Start->Step1 0°C to RT, DCM Inter N-Alloc-3-hydroxypiperidine (Intermediate) Step1->Inter Step2 Step 2: Oxidation (Swern or Parikh-Doering) Inter->Step2 DMSO, Activator Product Prop-2-enyl 3-oxopiperidine-1-carboxylate (Target) Step2->Product -78°C to RT

Figure 1: Two-step synthesis from commercially available 3-hydroxypiperidine.

Detailed Protocol

Step 1: N-Alloc Protection

  • Dissolution: Suspend 3-hydroxypiperidine hydrochloride (1.0 equiv) in Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 2.5 equiv) at 0°C to liberate the free amine and scavenge HCl.

  • Acylation: Dropwise add Allyl Chloroformate (Alloc-Cl, 1.1 equiv) while maintaining temperature <5°C.

  • Workup: Warm to RT, stir for 2h. Wash with 1N HCl, then Brine. Dry over

    
    .
    
  • Outcome: Yields N-Alloc-3-hydroxypiperidine (Quant.).

Step 2: Swern Oxidation (The Critical Step) Rationale: 3-piperidones are prone to racemization and aldol polymerization. The Swern oxidation is chosen for its non-acidic, low-temperature conditions (-78°C), preserving the integrity of the ketone.

  • Activation: To a solution of Oxalyl Chloride (1.2 equiv) in dry DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir for 15 min.

  • Oxidation: Add N-Alloc-3-hydroxypiperidine (1.0 equiv) in DCM slowly. Stir for 30 min at -78°C.

  • Termination: Add TEA (5.0 equiv) and allow the reaction to warm to RT.

  • Purification: Flash column chromatography (Hexane/EtOAc). The product is isolated as a clear/yellowish oil.

Reactivity & Transformations[1]

The utility of prop-2-enyl 3-oxopiperidine-1-carboxylate stems from its ability to act as a "chiral hub."

Divergent Synthesis Map

Reactivity Core Prop-2-enyl 3-oxopiperidine-1-carboxylate (Core Scaffold) Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Alpha-Alkylation (LDA, R-X) Core->Rxn2 Rxn3 Alloc Cleavage (Pd(PPh3)4, Morpholine) Core->Rxn3 Prod1 3-Amino-Piperidines (Library Generation) Rxn1->Prod1 Prod2 C2/C4-Substituted Analogs Rxn2->Prod2 Prod3 Free NH-Piperidone (Unstable) Rxn3->Prod3

Figure 2: Primary reaction pathways for scaffold elaboration.

Key Mechanisms

1. Reductive Amination (Library Synthesis): The C-3 ketone is less sterically hindered than the C-4 analogue, allowing for rapid condensation with primary and secondary amines. Using mild reducing agents like Sodium triacetoxyborohydride (STAB) prevents the reduction of the Alloc double bond.

  • Application: Synthesis of HDM2-p53 inhibitors where the amine side chain dictates potency [1].

2. Alloc Deprotection (Tsuji-Trost Reaction): Unlike Boc (acid) or Cbz (hydrogenolysis), Alloc is removed via


-allyl palladium chemistry.
  • Reagents:

    
     (cat.) and a nucleophilic scavenger (e.g., morpholine, dimedone).
    
  • Mechanism:[1] Pd(0) coordinates to the allyl alkene, oxidative addition cleaves the C-O bond, liberating

    
     and the piperidine amine.
    
  • Strategic Value: This allows the piperidine nitrogen to be exposed after acidic or basic steps have been performed on the ketone.

Applications in Drug Development

HDM2-p53 Inhibitors

Research indicates that N-protected 3-oxopiperidines are precursors to disubstituted piperidines used to inhibit the HDM2-p53 interaction, a pathway critical in oncology for reactivating tumor suppression [1]. The Alloc group allows for the installation of specific hydrophobic groups at the nitrogen terminus late in the synthesis.

Asymmetric Synthesis

The ketone can be converted to an enamine or enolate to introduce chirality at the C-2 or C-4 position. Subsequent reduction of the ketone yields 3-substituted piperidines with high diastereoselectivity, mimicking natural alkaloids.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Stability: The compound is stable at room temperature but should be stored cold (2-8°C) to prevent slow decomposition or polymerization of the enol form.

References

  • Benchchem. Prop-2-enyl 3-oxopiperidine-1-carboxylate: Synthetic Methodologies and Applications. Retrieved from

  • PubChem. Compound Summary: Prop-2-enyl 3-oxopiperidine-1-carboxylate (CAS 885274-83-9).[3] National Library of Medicine. Retrieved from [3]

  • BLD Pharm. Allyl 3-oxopiperidine-1-carboxylate Product Data. Retrieved from

  • Sigma-Aldrich. Related Analog: (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.[4] (Provided for structural comparison of N-acryl/allyl derivatives). Retrieved from

Sources

prop-2-enyl 3-oxopiperidine-1-carboxylate molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prop-2-enyl 3-oxopiperidine-1-carboxylate (commonly referred to as N-Alloc-3-piperidone ) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a "privileged scaffold" precursor, allowing for the rapid generation of spirocyclic, bicyclic, and 3-substituted piperidine libraries.

This guide addresses the specific challenges associated with this molecule:

  • Conformational Complexity: The interplay between the C3-ketone flattening and the N-carbamate planarity.[1]

  • Spectroscopic Ambiguity: The presence of NMR rotamers due to restricted N-C(O) bond rotation.

  • Synthetic Instability: The tendency of the free-base piperidone to dimerize or hydrate, necessitating specific handling protocols.

Structural Architecture & Electronic Properties[1]

The molecule comprises a piperidine ring distorted by two


 centers: the ketone at C3 and the carbamate nitrogen at N1.
Conformational Analysis

Unlike cyclohexane, which resides in a perfect chair, the 3-oxopiperidine ring adopts a distorted chair or twist-boat conformation.

  • C3-Ketone Effect: The

    
     hybridization at C3 removes one axial/equatorial interaction, flattening the ring to minimize torsional strain and dipole-dipole interactions between the carbonyl and the lone pair on the nitrogen (though the carbamate lone pair is delocalized).
    
  • N-Alloc Rotamers: The carbamate linkage exhibits partial double-bond character (

    
     resonance).[1] This restricts rotation, creating two distinct rotamers (s-cis and s-trans) observable in NMR at room temperature.[1]
    
Visualization: Structural Hierarchy

G Molecule Prop-2-enyl 3-oxopiperidine-1-carboxylate FuncGroup1 Allyl Carbamate (Alloc) (Protecting Group) Molecule->FuncGroup1 FuncGroup2 3-Ketone (Reactive Handle) Molecule->FuncGroup2 Core Piperidine Core (Heterocycle) Molecule->Core Prop1 Orthogonal to Boc/Fmoc Pd(0) Cleavage FuncGroup1->Prop1 Prop2 Reductive Amination Wittig Olefination Alpha-Alkylation FuncGroup2->Prop2 Prop3 Distorted Chair Rotameric NMR Signals Core->Prop3

Figure 1: Functional decomposition of the Alloc-3-piperidone scaffold.

Synthetic Pathways

Direct protection of commercial 3-piperidone hydrochloride is possible but often suffers from lower yields due to the instability of the free base (which can self-condense).[1] The Oxidative Route (Route B) is recommended for high-purity applications.[1]

Route A: Direct Protection (Standard Grade)[1]
  • Substrate: 3-Piperidone HCl hydrate.[1][2]

  • Reagents: Allyl chloroformate (Alloc-Cl), NaHCO₃ (aq), DCM.

  • Pros/Cons: Fast, but risk of aldol-like polymerization during the basic phase.

Route B: Oxidation of N-Alloc-3-hydroxypiperidine (High Purity)

This is the preferred route for drug development standards.[1]

  • Protection: 3-Hydroxypiperidine

    
     N-Alloc-3-hydroxypiperidine.[1]
    
  • Oxidation: Swern, Parikh-Doering, or Dess-Martin Periodinane (DMP) oxidation to the ketone.

Visualization: Recommended Synthetic Workflow

Synthesis Start 3-Hydroxypiperidine Step1 Protection Alloc-Cl, NaHCO3 DCM/H2O Start->Step1 Inter N-Alloc-3-hydroxypiperidine (Stable Intermediate) Step1->Inter Step2 Oxidation (COCl)2, DMSO, Et3N (Swern) Inter->Step2 Product Alloc-3-piperidone (Target) Step2->Product

Figure 2: The oxidative synthetic route ensures high purity by avoiding the unstable free piperidone base.[1]

Experimental Protocols

Protocol 4.1: Synthesis via Swern Oxidation

Note: Ensure all glassware is oven-dried.[1] This reaction releases CO and CO₂; use a fume hood.

  • Activation: To a solution of oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

  • Addition: Add N-Alloc-3-hydroxypiperidine (1.0 equiv) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 min.

  • Quench: Add triethylamine (5.0 equiv). The solution will turn white/cloudy. Allow to warm to 0°C.

  • Workup: Dilute with water. Extract with DCM. Wash organics with 1M HCl (to remove excess TEA), NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 4.2: Alloc Deprotection (Tsuji-Trost Conditions)

The Alloc group is orthogonal to Boc and Cbz.[1] It is removed using Pd(0) and a scavenger.[3]

  • Catalyst: Pd(PPh₃)₄ (1-5 mol%).[1]

  • Nucleophilic Scavenger: Phenylsilane (PhSiH₃) or Morpholine.[1] Note: Dimedone is also used but can be hard to separate.

Step-by-Step:

  • Dissolve Alloc-3-piperidone derivative in anhydrous DCM or THF.

  • Add Phenylsilane (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.02 equiv). The yellow solution may darken.

  • Stir at RT for 30-60 mins (Monitor by TLC; Alloc is non-polar, amine stays at baseline).

  • Isolation: For free amine, load directly onto SCX-2 (cation exchange) cartridge, wash with MeOH, elute with NH₃/MeOH.

Spectroscopic Characterization

Researchers often misinterpret the NMR of this compound as "impure" due to rotamers.

Table 1: Expected


H NMR Data (CDCl₃, 400 MHz) 
PositionShift (

ppm)
MultiplicityIntegrationNotes
Allyl -CH= 5.90 – 5.98Multiplet1HCharacteristic Alloc signal.[1]
Allyl =CH₂ 5.20 – 5.35Multiplet2HTerminal alkene protons.
Allyl -CH₂-O 4.60 – 4.65Doublet2HCoupled to vinyl proton.[1]
Piperidine C2-H 4.05 / 4.15Singlet (Broad)2HRotameric split often visible.

to N and C=O.[1]
Piperidine C6-H 3.50 – 3.65Triplet (Broad)2H

to N.
Piperidine C4-H 2.45 – 2.55Triplet2H

to C=O.[1]
Piperidine C5-H 1.95 – 2.05Quintet2H

to N and C=O.[1]

Key Diagnostic: Look for the doubling of the C2 methylene singlet (approx 4.0 - 4.2 ppm). Heating the NMR tube to 50°C typically coalesces these peaks, confirming they are rotamers and not impurities [1].

Reactivity & Applications

The utility of Alloc-3-piperidone lies in its ability to undergo reductive amination at the C3 position while the N1 is protected.[1]

Mechanism: Pd(0) Deprotection Cycle[1][3][4]

Deprotection Substrate Alloc-Substrate Complex Pd-Allyl Cation Complex + Carbamate Anion Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 Pd0->Substrate Catalytic Cycle Decarboxylation Decarboxylation (-CO2) Complex->Decarboxylation Byproduct Allyl-Scavenger Complex->Byproduct Scavenger Attack Amine Free Amine (Product) Decarboxylation->Amine Scavenger Scavenger (PhSiH3 / Morpholine) Byproduct->Pd0 Reductive Elimination

Figure 3: The Tsuji-Trost allylation mechanism used to deprotect the amine.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[1] (Detailed discussion on Carbamate rotamers and Alloc stability). [1]

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13513-13556. (Review of Pd-catalyzed deprotection mechanisms).

  • Bagley, M. C., et al. (2012). Rapid synthesis of 3-substituted piperidines. Synlett. (Demonstrates utility of 3-piperidone scaffolds). [1]

  • BenchChem. (2025).[4][5] Alloc Protecting Group: Technical Guide. (General Alloc protocols). [1]

Sources

A Technical Guide to the Anticipated Biological Activity of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a prospective analysis of the potential biological activities of a novel derivative, prop-2-enyl 3-oxopiperidine-1-carboxylate. While specific experimental data for this compound is not yet publicly available, this document synthesizes the extensive body of research on structurally related piperidine-1-carboxylates and 3-oxopiperidine analogs to forecast its likely pharmacological profile and to provide a comprehensive roadmap for its investigation. We will explore potential anticancer and antioxidant activities, propose detailed experimental workflows for their assessment, and delineate hypothetical mechanisms of action. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising new chemical entity.

Introduction: The Piperidine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents, with the piperidine moiety being a particularly prominent structural motif.[2] Compounds incorporating the piperidine nucleus exhibit a broad spectrum of biological properties, including anticancer, antioxidant, anti-inflammatory, antibacterial, and neuroprotective activities.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of molecular interactions, makes it a highly versatile and sought-after component in drug design.[1] The biological activity of piperidine derivatives is often finely tuned by the nature and position of substituents on the ring, influencing their pharmacokinetic and pharmacodynamic properties.[4]

The subject of this guide, prop-2-enyl 3-oxopiperidine-1-carboxylate, incorporates several key structural features that suggest a strong potential for significant biological activity:

  • The 3-Oxopiperidine Core: The ketone functionality at the 3-position can act as a hydrogen bond acceptor and may be involved in key interactions with biological targets.

  • The Prop-2-enyl (Allyl) Group: This unsaturated moiety can participate in various chemical reactions and may influence the compound's binding affinity and metabolic stability.

  • The Carboxylate Linker: This group connects the allyl moiety to the piperidine nitrogen and can modulate the overall lipophilicity and electronic properties of the molecule.

Based on these features and the extensive literature on related compounds, this guide will focus on the prospective anticancer and antioxidant activities of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Prospective Biological Activity

Anticipated Anticancer Activity

A significant body of research points to the potent antiproliferative effects of piperidine derivatives against a range of cancer cell lines.[2][5][6] The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and direct interaction with DNA.[1]

Hypothesized Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Certain piperidine derivatives have been shown to interact with DNA, with a preference for intercalation.[2] This mode of binding can disrupt DNA replication and transcription, leading to cell death. Additionally, the 3-oxopiperidine scaffold may allow the molecule to act as a topoisomerase inhibitor, an established mechanism for many anticancer drugs.

dot

Caption: Hypothetical anticancer mechanism of action.

Anticipated Antioxidant Activity

Many piperidine-containing compounds have demonstrated significant antioxidant potential, acting as scavengers of free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anions.[2][7] This activity is often attributed to the ability of the nitrogen atom and other substituents to donate electrons and stabilize free radicals.

Hypothesized Mechanism of Action: Radical Scavenging

The prop-2-enyl group, with its double bond, may contribute to the radical scavenging capacity of the molecule. The overall electronic properties of the substituted piperidine ring will also play a crucial role in its ability to neutralize reactive oxygen species (ROS).

Proposed Experimental Workflows

To empirically validate the hypothesized biological activities of prop-2-enyl 3-oxopiperidine-1-carboxylate, a series of well-established in vitro assays are proposed.

Assessment of Anticancer Activity

A tiered approach is recommended, beginning with a broad screening for cytotoxicity against a panel of human cancer cell lines, followed by more detailed mechanistic studies.

3.1.1. In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung), and HCT116 (colon)) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

dot

Cytotoxicity Screening Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

3.1.2. DNA Interaction Studies

Spectrofluorimetry can be employed to investigate the potential interaction of the compound with calf thymus DNA (ctDNA).[2]

Experimental Protocol: DNA Titration Assay

  • Preparation: Prepare solutions of ctDNA and prop-2-enyl 3-oxopiperidine-1-carboxylate in a suitable buffer (e.g., Tris-HCl).

  • Titration: Titrate a fixed concentration of the compound with increasing concentrations of ctDNA.

  • Fluorescence Measurement: Record the fluorescence emission spectra after each addition of ctDNA.

  • Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant (Kb) and the mode of interaction (intercalation or groove binding).

Assessment of Antioxidant Activity

The DPPH radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of a compound.[7]

Experimental Protocol: DPPH Assay

  • Preparation: Prepare a stock solution of DPPH in methanol and various concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate.

  • Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While this guide focuses on a single compound, it is crucial to consider the broader structure-activity relationships of piperidine derivatives. Future work should involve the synthesis and evaluation of analogs of prop-2-enyl 3-oxopiperidine-1-carboxylate to probe the importance of each structural feature. For instance, varying the substituent on the nitrogen, altering the position of the oxo group, and modifying the prop-2-enyl moiety will provide valuable insights into the SAR and guide the optimization of lead compounds.[9]

Conclusion

Prop-2-enyl 3-oxopiperidine-1-carboxylate represents a novel chemical entity with significant potential for biological activity, particularly in the realms of anticancer and antioxidant applications. This technical guide has provided a prospective analysis based on the rich chemistry and pharmacology of the piperidine scaffold. The proposed experimental workflows offer a clear and robust path for the empirical investigation of this compound. The insights gained from such studies will be invaluable for the drug discovery and development community, potentially leading to the identification of new therapeutic agents.

References

  • de Oliveira, B. G., de Souza, V. A., & de Faria, A. R. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(10), e0205213. [Link]

  • Zare, B., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7894. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). [Link]

  • K, S., & K, S. (2021). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]

  • Carraro, F., et al. (2025). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. [Link]

  • Lim, S., et al. (2019). Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. Journal of Medicinal Chemistry, 62(17), 7968-7981. [Link]

  • Google Patents. (2000).
  • PubChem. (n.d.). (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. [Link]

  • Google Patents. (2022).
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

Unraveling the Mechanism of Action: Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations allow for the fine-tuning of interactions with a wide array of biological targets. This guide delves into the potential mechanisms of action of a specific, yet under-characterized derivative, prop-2-enyl 3-oxopiperidine-1-carboxylate. While direct experimental evidence for this exact molecule is not prominently available in the public domain, this paper will extrapolate potential mechanisms based on the well-established pharmacology of structurally related 3-oxopiperidine and N-substituted piperidine analogs. We will explore potential enzymatic and receptor targets, propose hypothetical signaling pathways, and outline detailed experimental protocols to elucidate its true biological function. This guide serves as a foundational framework for researchers embarking on the investigation of this and similar piperidine-containing compounds.

Introduction: The Piperidine Moiety in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif that has played a pivotal role in the development of therapeutics across diverse disease areas.[1] Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, including high aqueous solubility and metabolic stability. Furthermore, the nitrogen atom within the ring can act as a key pharmacophoric feature, participating in crucial hydrogen bonding or ionic interactions with biological targets.[2][3] The 3-oxopiperidine core, in particular, introduces a ketone functionality that can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

The introduction of a prop-2-enyl (allyl) group at the 1-position of the piperidine ring adds another layer of chemical and pharmacological potential. The allyl group can engage in hydrophobic interactions within a binding pocket and is also susceptible to metabolic transformations, which could lead to either activation or deactivation of the compound.

Given the lack of specific literature on prop-2-enyl 3-oxopiperidine-1-carboxylate, this guide will hypothesize its mechanism of action by drawing parallels with known piperidine-based inhibitors of enzymes such as cholinesterases, cathepsins, and kinases, as well as ligands for G-protein coupled receptors (GPCRs) like opioid and sigma receptors.

Potential Molecular Targets and Mechanisms of Action

Based on the structural features of prop-2-enyl 3-oxopiperidine-1-carboxylate, several potential mechanisms of action can be postulated. The piperidine core is a common feature in molecules targeting the central nervous system (CNS), while the oxo- and carboxylate functionalities suggest potential interactions with enzymes.

Enzyme Inhibition

The 3-oxopiperidine ring can mimic endogenous substrates or transition states of various enzymes.

  • Cholinesterase Inhibition: Many piperidine-containing compounds are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[5] The nitrogen atom of the piperidine ring can interact with the anionic subsite of the cholinesterase active site.

  • Cathepsin K Inhibition: Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[6][7] These inhibitors typically form hydrogen bonds and hydrophobic interactions with the active site residues of the enzyme. The carboxylate group of prop-2-enyl 3-oxopiperidine-1-carboxylate could potentially engage in similar interactions.

  • Cbl-b Inhibition: Substituted piperidine compounds have been developed as inhibitors of the E3 ubiquitin ligase Cbl-b.[8] Inhibition of Cbl-b can modulate the immune system and has potential applications in cancer immunotherapy.

Receptor Modulation

The piperidine scaffold is a common feature in ligands for various receptors, particularly those in the CNS.

  • Opioid Receptor Agonism/Antagonism: The piperidine ring is a core structural element of many potent opioid analgesics, such as fentanyl and morphine.[2][9] These compounds primarily target the mu-opioid receptor. The specific substitution pattern on the piperidine ring determines the compound's affinity and efficacy (agonist, partial agonist, or antagonist).

  • Sigma Receptor Ligands: Piperidine derivatives have shown high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.[10] The N-substituent on the piperidine ring plays a crucial role in determining the affinity and selectivity for sigma receptor subtypes.

  • Histamine H3 Receptor Antagonism: 4-Oxopiperidine ethers have been developed as antagonists of the histamine H3 receptor, a target for cognitive disorders.[4] These compounds often also exhibit cholinesterase inhibitory activity, making them multi-target ligands.

Proposed Signaling Pathways

The specific signaling pathway modulated by prop-2-enyl 3-oxopiperidine-1-carboxylate would depend on its molecular target. Below are two hypothetical pathways based on potential targets.

Hypothetical Pathway for Cholinesterase Inhibition

If the compound acts as a cholinesterase inhibitor, it would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinesterase_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_syn ACh ACh->ACh_syn Release AChE AChE ACh_syn->AChE Hydrolysis AChR Acetylcholine Receptor ACh_syn->AChR Binding Compound prop-2-enyl 3-oxopiperidine-1-carboxylate Compound->AChE Inhibition Signal Signal Transduction AChR->Signal GPCR_Modulation_Pathway Compound prop-2-enyl 3-oxopiperidine-1-carboxylate Receptor GPCR (e.g., Mu-Opioid Receptor) Compound->Receptor Binding & Activation G_protein Gαi/o Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channel (e.g., K+, Ca2+) G_protein->IonChannel Modulation cAMP cAMP AC->cAMP | Effector Downstream Effectors cAMP->Effector IonChannel->Effector Response Cellular Response (e.g., Analgesia) Effector->Response

Caption: Hypothetical signaling pathway for GPCR agonism.

Experimental Protocols for Mechanism of Action Elucidation

To determine the actual mechanism of action of prop-2-enyl 3-oxopiperidine-1-carboxylate, a systematic experimental approach is required.

Initial Target Screening

A broad panel of in vitro binding and enzymatic assays should be performed to identify potential molecular targets.

Protocol: Broad Target Screening

  • Compound Preparation: Synthesize and purify prop-2-enyl 3-oxopiperidine-1-carboxylate. Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Commercial Screening Services: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a large panel of receptors, ion channels, and enzymes.

  • Data Analysis: Analyze the screening data to identify targets with significant binding affinity or enzymatic inhibition (e.g., >50% inhibition at a 10 µM concentration).

In-depth Enzymatic Assays

If initial screening suggests enzyme inhibition, detailed kinetic studies should be performed.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), purified human AChE or BuChE, and test compound.

  • Assay Procedure:

    • Add buffer, DTNB, and enzyme to a 96-well plate.

    • Add varying concentrations of the test compound.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding ATCI.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the compound. Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Receptor Binding and Functional Assays

If the compound shows affinity for a receptor, binding and functional assays are necessary to determine its pharmacological profile.

Protocol: Radioligand Binding Assay for Opioid Receptors

  • Materials: Cell membranes expressing the human mu-opioid receptor, radioligand (e.g., [³H]DAMGO), and test compound.

  • Assay Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value of the compound by competitive binding analysis.

Protocol: cAMP Functional Assay for GPCRs

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the mu-opioid receptor).

  • Assay Procedure:

    • Treat the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial ELISA or HTRF assay kit.

  • Data Analysis: Generate a dose-response curve and determine the EC₅₀ and Emax values to classify the compound as an agonist, partial agonist, or antagonist.

Cellular and In Vivo Studies

Following in vitro characterization, the compound's effects should be evaluated in relevant cellular and animal models.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA can be used to verify target engagement in intact cells. Binding of a ligand stabilizes the target protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with the test compound.

    • Heat the cells at a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

In Vivo Models: Based on the identified in vitro mechanism, appropriate animal models should be selected. For example, if the compound is an analgesic, its efficacy can be tested in rodent models of pain (e.g., hot plate test, tail-flick test).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Pharmacology Data for Prop-2-enyl 3-Oxopiperidine-1-carboxylate

TargetAssay TypeResult (IC₅₀/Kᵢ/EC₅₀)
AcetylcholinesteraseEnzymatic Inhibition5.2 µM
ButyrylcholinesteraseEnzymatic Inhibition> 100 µM
Mu-Opioid ReceptorRadioligand Binding150 nM (Kᵢ)
Mu-Opioid ReceptorcAMP Functional Assay450 nM (EC₅₀), Emax = 85%
Sigma-1 ReceptorRadioligand Binding85 nM (Kᵢ)
Cathepsin KEnzymatic Inhibition> 50 µM

Conclusion

While the specific mechanism of action of prop-2-enyl 3-oxopiperidine-1-carboxylate remains to be experimentally determined, its structural features suggest several plausible biological targets. By leveraging knowledge from related piperidine derivatives, we can formulate testable hypotheses and design a rational experimental workflow to uncover its pharmacological profile. The in-depth technical guide provided here offers a comprehensive roadmap for researchers to systematically investigate this and other novel piperidine-containing compounds, ultimately contributing to the discovery of new therapeutic agents.

References

  • Information on piperidine derivatives as enzyme inhibitors can be found in various p
  • Malawska, B. (2005). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Journal of Medicinal Chemistry, 48(18), 5875–5885.
  • A series of new 3-methyl-1,4-disubstituted-piperidine analgesics have been synthesized and pharmacologically evalu
  • Benchchem provides information on the biological activity and mechanism of action of various chemical compounds, including piperidine deriv
  • PubChem provides information on the chemical structure and properties of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.
  • PubChem provides information on the chemical structure and properties of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.
  • Vasilevsky, S. F., & El-Sayed, N. N. E. (2023).
  • Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7579–7587.
  • A study on pyridine derivatives showing high affinity for σ1/2 receptors has been published.
  • A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as anti-osteoporosis agents targeting c
  • A patent application discloses 3-substituted piperidine compounds for Cbl-b inhibition.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2047–2060.
  • A study on the synthesis, pharmacological evaluation, and in-silico studies of piperidine derivatives as potent analgesic agents has been conducted.
  • ResearchGate provides access to a publication on the synthesis and biological evaluation of novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents targeting c
  • A study on prodrugs of a 1-hydroxy-2-oxopiperidin-3-yl phosphonate enolase inhibitor for the treatment of ENO1-deleted cancers has been published.
  • A study on the synthesis of novel piperidine compounds as anticholinesterase agents has been published in the International Journal of Pharmaceutical Science Invention.
  • An encyclopedia entry discusses the pharmacological applications of piperidine deriv
  • PharmaCompass provides information on tert-butyl 3-oxopiperidine-1-carboxyl
  • ECHEMI provides information on ethyl 1-benzyl-3-oxopiperidine-4-carboxyl
  • BLD Pharm provides information on benzyl 3-oxopiperidine-1-carboxyl

Sources

The Piperidine Paradigm: Historical Context and Significance

Author: BenchChem Technical Support Team. Date: March 2026

The saturated six-membered nitrogen heterocycle, piperidine, is arguably one of the most privileged scaffolds in medicinal chemistry. As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the piperidine ring not merely as a structural linker, but as a critical pharmacophore that dictates target affinity, metabolic stability, and physicochemical properties.

This technical guide explores the historical evolution of piperidine-based compounds, the chemical rationale behind their ubiquity in drug discovery, and provides a field-validated protocol for the late-stage functionalization (LSF) of piperidine scaffolds—a critical workflow for modern structure-activity relationship (SAR) optimization.

The history of piperidine is deeply rooted in natural product isolation. The parent alkaloid, piperine, was first discovered in black pepper (Piper nigrum) by Hans Christian Ørsted in 1819. However, the piperidine ring itself was not isolated until 1850, when the Scottish chemist Thomas Anderson (and independently Auguste Cahours in 1852) obtained it by reacting piperine with nitric acid[1].

From these humble botanical origins, piperidine has evolved into a cornerstone of synthetic pharmacology. Today, an analysis of FDA-approved pharmaceuticals reveals that piperidine ranks as the most common (or second most common, depending on the specific decade analyzed) nitrogen-containing heterocycle in clinical use, trailing only behind the aromatic pyridine ring[][3].

The transition from natural extracts to targeted therapeutics accelerated in the mid-20th century. The 1950s saw the development of first-generation piperidine-based synthetics, most notably Paul Janssen’s discovery of haloperidol (a butyrophenone antipsychotic) and fentanyl (a potent


-opioid receptor agonist)[1][4]. By the 1990s, the scaffold was integral to blockbuster drugs across diverse therapeutic areas, including selective serotonin reuptake inhibitors (SSRIs) like paroxetine and acetylcholinesterase (AChE) inhibitors like donepezil[1][4].

G N1 1819 & 1850 Isolation from Piperine N2 1950s 1st Gen Synthetics (Haloperidol, Fentanyl) N1->N2 N3 1990s Targeted Therapeutics (Donepezil, Paroxetine) N2->N3 N4 2020s Late-Stage C-H Functionalization N3->N4

Historical milestones in the evolution of piperidine drug discovery.

Chemical Rationale: Why Piperidine?

The disproportionate success of piperidine in drug discovery is not accidental. As application scientists, we select this scaffold to solve specific physicochemical and pharmacokinetic challenges:

  • Conformational Control: The piperidine ring predominantly adopts a chair conformation. This predictable geometry allows medicinal chemists to precisely orient substituents in equatorial or axial positions, optimizing vector trajectories for receptor binding pockets.

  • Basicity and Solubility: With a pKa of approximately 11.2, the secondary amine of piperidine is protonated at physiological pH (7.4). This ionization significantly enhances aqueous solubility and allows for the formation of stable, highly soluble salts (e.g., hydrochloride or mesylate salts), which are critical for oral bioavailability.

  • Metabolic Stability: Compared to flexible, open-chain aliphatic amines, the rigidified cyclic nature of piperidine reduces the entropic penalty upon target binding and often provides enhanced resistance against rapid oxidative deamination by monoamine oxidases (MAOs)[4][5].

Pharmacokinetic Profiling of Landmark Piperidine Therapeutics

Understanding the pharmacokinetic (PK) behavior of piperidine derivatives is essential for avoiding adverse drug-drug interactions (DDIs). Because the nitrogen atom is a prime site for cytochrome P450 (CYP) metabolism, many piperidine drugs act as either substrates or potent inhibitors of these enzymes[6][7].

Table 1: Pharmacokinetic & Metabolic Profiles of Key Piperidine-Based Drugs

Drug (Therapeutic Class)Primary TargetCYP450 Metabolism / InteractionHalf-Life (

)
Clinical PK Considerations
Haloperidol (Antipsychotic)

Receptor Antagonist
Substrate of CYP3A4 & CYP2D614–37 hoursCo-administration with CYP3A4 inhibitors (e.g., ritonavir) increases exposure. High doses risk QT prolongation[8][9][10].
Donepezil (Anti-Alzheimer's)AChE InhibitorSubstrate of CYP2D6 & CYP3A4~70 hoursConcurrent use with haloperidol increases the risk of Torsades de Pointes (TdP)[9].
Paroxetine (Antidepressant)SERT Inhibitor (SSRI)Potent CYP2D6 Inhibitor~21 hoursCan drastically increase plasma levels of other CYP2D6 substrates (e.g., haloperidol, metoprolol)[7][9].
Fentanyl (Analgesic)

-Opioid Agonist
Substrate of CYP3A43–7 hoursCYP3A4 inhibition can lead to fatal respiratory depression due to increased fentanyl exposure[8][10].

Experimental Protocol: Late-Stage C(sp³)–H Functionalization

Historically, functionalizing the piperidine ring required de novo synthesis, which is time-consuming and limits rapid SAR exploration. Today, Late-Stage Functionalization (LSF) via C(sp³)–H activation allows us to directly append functional groups to the unactivated


- or 

-positions of pre-existing piperidine drugs[11][12].

The following protocol details a self-validating photoredox-catalyzed


-functionalization of an N-alkyl piperidine, utilizing a photoexcited flavin analogue or transition metal photocatalyst to generate a reactive iminium intermediate[12][13][14].
Methodology: Photoredox-Catalyzed -Cyanation of N-Alkyl Piperidines

Objective: To install a nitrile group at the


-position of a piperidine scaffold to modulate basicity and metabolic stability.

Reagents & Materials:

  • N-alkyl piperidine substrate (1.0 equiv, 0.5 mmol)

  • Photocatalyst: e.g., Riboflavin tetraacetate or

    
     (2 mol%)
    
  • Nucleophile source: Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

  • Oxidant/Additive: Selectfluor or atmospheric

    
     (depending on catalyst system)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5.0 mL)

  • Equipment: 450 nm Blue LED photoreactor, Schlenk tube.

Step-by-Step Procedure & Causality:

  • Reaction Setup & Degassing:

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the piperidine substrate, photocatalyst, and solvent. Seal the tube with a rubber septum.

    • Action: Degas the mixture via three freeze-pump-thaw cycles or by sparging with inert argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet state quencher. Removing

      
       prevents the premature quenching of the excited photocatalyst, ensuring efficient Single Electron Transfer (SET) to the substrate. (Note: If an aerobic oxidative protocol is specifically used, sparge with dry air instead).
      
  • Nucleophile Addition:

    • Action: Under an argon atmosphere, inject TMSCN (2.0 equiv) via syringe.

    • Causality: TMSCN acts as a safe, organic-soluble source of the cyanide nucleophile, which will trap the transient electrophilic intermediate.

  • Photocatalytic Activation:

    • Action: Place the Schlenk tube in a blue LED photoreactor (approx. 450 nm) and stir vigorously at room temperature for 12–18 hours.

    • Causality: The blue light matches the absorption maximum of the photocatalyst. Upon excitation, the catalyst oxidizes the lone pair of the piperidine nitrogen via SET, forming an amine radical cation. Subsequent

      
      -deprotonation and a second oxidation event yield a highly electrophilic iminium ion[13].
      
  • Nucleophilic Trapping & In-Situ Validation:

    • Action: Monitor the reaction via LC-MS or TLC. The disappearance of the starting mass and the appearance of the [M+CN] mass indicates successful trapping of the iminium ion by the cyanide nucleophile.

    • Causality: The nucleophile attacks the iminium carbon. Because the reaction occurs at the less sterically hindered

      
      -position, regioselectivity is intrinsically controlled by the substrate's steric bulk.
      
  • Workup and Purification:

    • Action: Quench the reaction with saturated aqueous

      
      . Extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous 
      
      
      
      , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel).

G Substrate N-Alkyl Piperidine SET Single Electron Transfer (Radical Cation) Substrate->SET Oxidation PC Photocatalyst (Blue LED) Excited State PC->SET SET Iminium Iminium Ion Intermediate SET->Iminium -H+, -e- Nucleophile Nucleophilic Trapping (e.g., TMSCN) Iminium->Nucleophile +Nu- Product α-Functionalized Piperidine Nucleophile->Product

Mechanistic pathway for photoredox-catalyzed late-stage C(sp3)-H functionalization.

Conclusion

The piperidine ring is far more than a historical artifact of natural product chemistry; it is a dynamic, highly tunable pharmacophore that continues to dominate the FDA approval landscape. By understanding the intricate balance of its physicochemical properties and leveraging modern synthetic methodologies like late-stage C–H functionalization, application scientists and medicinal chemists can continue to unlock novel chemical space, driving the next generation of targeted therapeutics.

References

  • Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization UC Berkeley / France-Berkeley Fund URL:[Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Der Pharma Chemica URL:[Link]

  • Piperidine Wikipedia URL: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Omega / National Institutes of Health URL:[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Publications URL:[Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines ChemRxiv URL:[Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines (Oct 2025 Update) ChemRxiv URL:[Link]

  • An overview of clinically significant drug interactions between medications used to treat psychiatric and medical conditions KGL Meridian URL:[Link]

  • Medication Causes and Treatment of Delirium in Patients With and Without Dementia National Institutes of Health (PMC) URL:[Link]

  • Haldol - Drug Summary & Interactions PDR.net URL: [Link]

  • HEP Drug Interactions: Fentanyl HEP Drug Interactions URL: [Link]

  • Antidepressant drug interactions: evidence and clinical significance Wiley / Progress in Neurology and Psychiatry URL:[Link]

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prop-2-enyl 3-oxopiperidine-1-carboxylate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications in Drug Discovery[1]

Part 1: Executive Summary & Strategic Utility

Prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as N-Alloc-3-piperidone ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a "privileged scaffold" for the synthesis of complex, biologically active piperidine derivatives, particularly in the development of Janus kinase (JAK) inhibitors, GPCR ligands, and protein-protein interaction (PPI) inhibitors (e.g., HDM2-p53).

Its strategic value lies in the Alloc (Allyloxycarbonyl) protecting group. Unlike Boc (acid-labile) or Cbz (hydrogenolysis-labile), the Alloc group is removed under neutral conditions using Palladium(0) catalysis. This orthogonality allows researchers to perform acid- or base-sensitive transformations on the C-3 ketone (such as acetal formation, enolate alkylation, or reductive amination) without compromising the nitrogen protection, enabling the construction of sophisticated libraries via Activity-Directed Synthesis (ADS) .

Part 2: Chemical Identity & Properties[1][2]
PropertyData
IUPAC Name Prop-2-enyl 3-oxopiperidine-1-carboxylate
Common Synonyms N-Alloc-3-piperidone; Allyl 3-oxopiperidine-1-carboxylate; 1-(Prop-2-en-1-yloxycarbonyl)piperidin-3-one
CAS Registry Number 885274-83-9
Molecular Formula C

H

NO

Molecular Weight 183.20 g/mol
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Stability Stable at -20°C under inert atmosphere.[1][2] Avoid strong oxidizing agents.
Part 3: Synthesis Strategy

The synthesis of N-Alloc-3-piperidone is best approached via the Oxidative Route from 3-hydroxypiperidine. This method is preferred over the direct protection of 3-piperidone salts due to the instability of the free 3-piperidone base, which is prone to dimerization.

Workflow Logic
  • N-Protection: 3-Hydroxypiperidine is treated with Allyl Chloroformate (Alloc-Cl) to install the protecting group.

  • Oxidation: The resulting alcohol is oxidized to the ketone using Swern or Parikh-Doering conditions. These mild methods prevent side reactions associated with the allylic system.

SynthesisPathway cluster_legend Reaction Phase Start 3-Hydroxypiperidine (HCl Salt) Step1 N-Acylation (Alloc-Cl, Base) Start->Step1 Protection Inter N-Alloc-3-piperidinol Step1->Inter Step2 Oxidation (DMSO/Oxalyl Chloride) Inter->Step2 Swern Oxidation Product N-Alloc-3-piperidone (Target) Step2->Product

Figure 1: Step-wise synthesis of Prop-2-enyl 3-oxopiperidine-1-carboxylate via the oxidative route.

Part 4: Experimental Protocols
Protocol A: Synthesis of N-Alloc-3-piperidinol (Intermediate)

This step installs the orthogonal protecting group.

  • Preparation: Dissolve 3-hydroxypiperidine hydrochloride (10.0 g, 72.7 mmol) in water (30 mL) and dioxane (30 mL).

  • Basification: Add solid NaHCO

    
     (18.3 g, 218 mmol) slowly at 0°C.
    
  • Acylation: Add Allyl Chloroformate (Alloc-Cl) (8.5 mL, 80.0 mmol) dropwise over 30 minutes, maintaining the temperature between 0–5°C.

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes, stain with KMnO

    
    ).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Yield: Expect ~12.5 g (93%) of clear oil. Use directly in the next step.

Protocol B: Swern Oxidation to N-Alloc-3-piperidone

This step generates the reactive ketone functionality.

  • Activation: In a flame-dried flask under N

    
    , dissolve oxalyl chloride (3.8 mL, 44 mmol) in dry DCM (100 mL). Cool to -78°C.
    
  • DMSO Addition: Add dry DMSO (6.3 mL, 88 mmol) dropwise. Gas evolution occurs. Stir for 15 minutes.

  • Substrate Addition: Dissolve N-Alloc-3-piperidinol (7.4 g, 40 mmol) in dry DCM (20 mL) and add dropwise to the reaction mixture at -78°C. Stir for 45 minutes.

  • Quench: Add Et

    
    N (28 mL, 200 mmol) dropwise. The mixture will become thick and white.
    
  • Warming: Remove the cooling bath and allow the reaction to reach 0°C over 30 minutes.

  • Workup: Quench with saturated NH

    
    Cl (100 mL). Extract with DCM. Wash organics with 1N HCl (cold), saturated NaHCO
    
    
    
    , and brine.
  • Purification: Flash chromatography (SiO

    
    , 10-30% EtOAc/Hexanes).
    
  • Validation:

    
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    5.95 (m, 1H, Alloc vinyl), 3.60 (s, 2H, H-2), 2.50 (t, 2H, H-4).
Part 5: Reactivity & Applications in Drug Discovery[1]

The N-Alloc-3-piperidone scaffold functions as a divergence point. The ketone allows for the introduction of pharmacophores, while the Alloc group preserves the amine for late-stage coupling.

Key Application: Synthesis of HDM2-p53 Inhibitors

Research into protein-protein interaction inhibitors (specifically HDM2-p53) utilizes 3,3-disubstituted piperidines.[3] The 3-oxo scaffold allows for:

  • Alpha-Functionalization: Introduction of substituents at C-2 or C-4 via enolate chemistry to increase binding affinity (e.g., interaction with the Trp23 pocket of HDM2).

  • Reductive Amination: Conversion of the ketone to a chiral amine, a common motif in JAK inhibitors.

ReactivityMap Core N-Alloc-3-piperidone Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path1 Path2 Alpha-Alkylation (LDA, R-X) Core->Path2 Path3 Alloc Deprotection (Pd(PPh3)4, Morpholine) Core->Path3 Prod1 3-Aminopiperidine Scaffold (JAK Inhibitors) Path1->Prod1 Prod2 3,3-Disubstituted Piperidine (HDM2 Inhibitors) Path2->Prod2 Prod3 Free Piperidine (Secondary Amine) Path3->Prod3

Figure 2: Divergent reactivity profile of the N-Alloc-3-piperidone scaffold.

Protocol C: Reductive Amination (General Procedure)
  • Mixture: Combine N-Alloc-3-piperidone (1.0 eq) and the desired amine (1.1 eq) in DCE (Dichloroethane).

  • Catalyst: Add acetic acid (1.0 eq) if using a free amine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Time: Stir at RT for 16 hours.

  • Result: This yields the 3-amino-N-Alloc-piperidine, ready for Pd-catalyzed deprotection to release the secondary amine for further coupling.

Part 6: Safety & Handling
  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Alloc-Cl: Highly toxic and lachrymator. Handle only in a fume hood.

  • Oxalyl Chloride: Releases CO and CO

    
     (toxic gases). Ensure excellent ventilation.[4]
    
  • Storage: Store under nitrogen at -20°C to prevent slow oxidation or hydrolysis.

References
  • Colreddy, V., et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction.[3][5] Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372. [Link]

  • Burke, M. J., et al. (2020).[6] Activity-Directed Synthesis of Inhibitors of the p53/hDM2 Protein-Protein Interaction.[6][7] Chemistry - A European Journal, 26(47), 10682-10689. [Link]

  • PubChem. Compound Summary: (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid (Related Structure). [Link]

Sources

In Silico Architectures: A Theoretical Framework for 3-Oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxopiperidine-1-carboxylate derivatives (specifically the tert-butyl ester, or N-Boc-3-piperidone) represent a privileged scaffold in medicinal chemistry. They serve as critical chiral building blocks for the synthesis of alkaloids, kinase inhibitors (e.g., Janus kinase), and pharmaceutical intermediates like ibrutinib.

This technical guide establishes a rigorous theoretical framework for studying these derivatives. It moves beyond basic geometry optimization to explore conformational dynamics (ring puckering vs. amide rotamers), electronic reactivity descriptors (FMO/MEP), and binding affinities via molecular docking. The protocols defined here are designed to reduce wet-lab attrition by validating synthetic feasibility and biological potential in silico before bench execution.

Structural Dynamics & Conformational Landscapes

The piperidine ring is not a static chair; it is a dynamic entity. In 3-oxopiperidine-1-carboxylates, the introduction of an


 hybridized ketone at C3 and a carbamate at N1 creates a complex conformational landscape that dictates reactivity.
The Theoretical Protocol (DFT)

To accurately predict the behavior of this scaffold, one must account for two distinct phenomena:

  • Ring Puckering: The equilibrium between Chair (

    
    ) and Twist-Boat conformations, influenced by the C3 ketone.
    
  • Amide Rotamerism: The restricted rotation around the N-C(O) bond of the carbamate (Boc/Cbz), leading to E (trans) and Z (cis) rotamers.

Recommended Level of Theory:

  • Optimization: M06-2X/6-311++G(d,p). Reasoning: The M06-2X functional captures medium-range dispersion forces better than B3LYP, which is critical for the intramolecular interactions between the carbamate oxygen and the ring protons.

  • Solvation: IEF-PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or Water. Reasoning: These derivatives are often synthesized in DCM but assayed in aqueous media.

Computational Workflow Visualization

The following diagram outlines the self-validating workflow for ensuring global minima are located, rather than getting trapped in local transition states.

DFT_Workflow Start Input Structure (Chair & Boat Guesses) Opt Geometry Optimization (M06-2X/6-31G*) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Refine PES Scan (Dihedral Rotation) Decision->Refine No (Transition State) HighLevel Single Point Energy (6-311++G** + Solvation) Decision->HighLevel Yes (Minima) Refine->Opt Output Global Minimum (E/Z Ratio & Pucker) HighLevel->Output

Caption: Iterative DFT workflow to isolate the global minimum conformation, filtering out transition states via frequency analysis.

Reactivity Descriptors & Molecular Electrostatics

Understanding where a molecule reacts is as important as its shape. For 3-oxopiperidine-1-carboxylates, the C3 ketone is the electrophilic center, while the alpha-protons (C2 and C4) are acidic.

Frontier Molecular Orbital (FMO) Analysis

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (

) and kinetic stability.
  • HOMO Location: typically localized on the carbamate oxygen lone pairs.

  • LUMO Location: Localized on the C3 carbonyl carbon (

    
    ).
    

Key Insight: A smaller HOMO-LUMO gap in substituted derivatives suggests higher reactivity toward nucleophiles (e.g., Grignard reagents or hydride reducing agents).

Reactivity Indices (Data Structure)

When performing these calculations, summarize your findings in a comparative table to rank derivatives.

DescriptorFormulaPhysical MeaningTarget Value (Stability)
Energy Gap (

)

Kinetic Stability> 5.0 eV (Stable)
Chemical Hardness (

)

Resistance to charge transferHigh = Less Reactive
Electrophilicity (

)

Propensity to accept electronsHigh = Good Michael Acceptor

Note:


 (Ionization Potential) and 

(Electron Affinity).

Molecular Docking & Pharmacophore Modeling

3-Oxopiperidine derivatives often act as inhibitors for targets like ALDO-Keto Reductases (AKR) or Tyrosine Kinases . The theoretical study must predict binding affinity.

The Docking Protocol
  • Ligand Preparation:

    • Convert the DFT-optimized global minimum (from Section 1) to PDBQT format.

    • Assign Gasteiger charges.

    • Crucial Step: Allow rotation on the C-N carbamate bond during docking if the barrier is < 10 kcal/mol; otherwise, dock both rigid E and Z rotamers separately.

  • Receptor Grid Generation:

    • Target: e.g., AKR-43 (for chiral reduction studies) or VEGFR-2 (for anticancer analogs).

    • Grid Box: Center on the active site residues (e.g., Tyr-OH, Asp-COOH).

  • Scoring Function: Use Genetic Algorithm (Lamarckian) with 50 runs per ligand.

Interaction Mapping Visualization

The following diagram illustrates how to map the in silico hit to a biological mechanism.

Docking_Logic Ligand DFT Optimized Ligand (PDBQT) Dock Molecular Docking (AutoDock Vina/Glide) Ligand->Dock Protein Target Receptor (PDB Structure) Grid Grid Box Generation (Active Site) Protein->Grid Grid->Dock Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Dock->Analysis MD MD Simulation (100 ns Stability Check) Analysis->MD Top 3 Hits

Caption: Workflow for translating static ligand structures into dynamic biological interaction models.

Experimental Validation (The Reality Check)

A theoretical study is incomplete without a proposed method for validation. The following experimental data points serve as "ground truth" to calibrate your theoretical models.

Spectroscopic Calibration

Compare your calculated vibrational frequencies (scaled by 0.961 for M06-2X) with experimental IR data.

  • C=O (Ketone): Theoretical ~1725 cm⁻¹ vs. Experimental ~1718 cm⁻¹.

  • C=O (Carbamate): Theoretical ~1690 cm⁻¹ vs. Experimental ~1685 cm⁻¹.

  • Discrepancy: If the gap > 20 cm⁻¹, re-evaluate your solvation model.

Synthetic Feasibility

The synthesis of the core scaffold validates the stability predictions.

  • Step 1: N-Protection of 3-hydroxypiperidine (using

    
    ).
    
  • Step 2: Oxidation (Swern or Parikh-Doering) to yield the 3-oxo derivative.

  • Validation: If the HOMO-LUMO gap predicted high reactivity, expect lower yields or side reactions (e.g., self-condensation) during the oxidation step.

References

  • Smith, R. B., et al. (2025).[1] Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate.

  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. PubMed.[2]

  • Kini, S. G., et al. (2016). Molecular docking, pharmacophore modeling and 3D-QSAR approach on a series of piperidone derivatives as potential anticancer agents. Der Pharma Chemica.[3]

  • PubChem. (2025).[2] Tert-butyl 3-oxopiperidine-1-carboxylate (Compound Summary). National Library of Medicine.

  • Lohitha, N., et al. (2021). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones. ACS Omega.

Sources

potential therapeutic targets of prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Pharmacological Profiling & Target Deconvolution of Prop-2-enyl 3-oxopiperidine-1-carboxylate

Executive Summary

Prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as Alloc-3-piperidone ) is a high-value pharmacophore precursor rather than a terminal drug. Its therapeutic significance lies in its role as a linchpin intermediate for the synthesis of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets.

This technical guide dissects the potential therapeutic targets accessible via this scaffold, focusing on three primary axes: Immuno-Oncology (E3 Ligases) , Metabolic Regulation (DPP-4) , and Fibrosis/Infectious Disease (Prolyl-tRNA Synthetase) . The guide details the synthetic divergence required to access these targets and provides experimental protocols for validation.

Chemical Biology & Reactivity Profile

The molecule features two orthogonal reactive centers that define its utility in divergent library synthesis:

  • The Electrophilic Ketone (C-3): A versatile handle for reductive amination, asymmetric reduction, or enolate chemistry. This position typically forms the primary pharmacophore (the "warhead") interacting with the target protein's active site.

  • The Alloc Carbamate (N-1): The prop-2-enyl (allyl) group provides robust protection for the piperidine nitrogen.[1] Crucially, it is stable to acidic and basic conditions but can be removed under mild, neutral conditions using Palladium(0) catalysis. This orthogonality allows for late-stage functionalization of the nitrogen, essential for optimizing pharmacokinetic properties (ADME).

Therapeutic Target Landscape

Axis A: Immuno-Oncology & E3 Ligase Modulation (Target: Cbl-b)

Recent patent literature and medicinal chemistry campaigns have identified 3-substituted piperidines as potent inhibitors of Cbl-b (Casitas B-lineage Lymphoma-b) , an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.

  • Mechanism: Inhibition of Cbl-b prevents the ubiquitination and degradation of signaling factors (e.g., PI3K, Vav1) downstream of the T-cell receptor (TCR) and CD28. This lowers the threshold for T-cell activation, enhancing anti-tumor immunity.

  • Role of Alloc-3-piperidone: The scaffold serves as the core for generating 3-amino-piperidine derivatives. The ketone at C-3 is converted via reductive amination to introduce specific aromatic moieties that bind to the Tyrosine Kinase Binding (TKB) domain of Cbl-b.

  • Therapeutic Potential: Checkpoint inhibition (alternative to PD-1/PD-L1 blockade) for solid tumors.

Axis B: Metabolic Disease (Target: DPP-4)

Dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) are a cornerstone of Type 2 Diabetes management. Many potent DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) feature a 3-aminopiperidine motif.

  • Mechanism: The 3-amino group mimics the N-terminus of GLP-1 (the substrate of DPP-4), acting as a competitive inhibitor.

  • Synthetic Divergence: The 3-oxopiperidine is subjected to asymmetric reductive amination to yield chiral (R)-3-aminopiperidines. The Alloc group is subsequently removed to allow for the attachment of the xanthine or uracil heterocycles characteristic of this drug class.

Axis C: Fibrosis & Malaria (Target: Prolyl-tRNA Synthetase)

The 3-hydroxypiperidine core, accessible via stereoselective reduction of the 3-oxo group, is the defining pharmacophore of Febrifugine and its synthetic analog Halofuginone .

  • Mechanism: These compounds bind to the Prolyl-tRNA Synthetase (PRS) active site, mimicking the prolyl-adenylate intermediate. This triggers the Amino Acid Response (AAR) pathway, inhibiting the synthesis of proline-rich proteins (like collagen) and Th17 cell differentiation.

  • Therapeutic Potential:

    • Fibrosis: Inhibition of collagen type I synthesis (Scleroderma, Liver Fibrosis).

    • Malaria: Inhibition of Plasmodium falciparum protein synthesis.

Visualization: Divergent Synthesis & Target Mapping

The following diagram illustrates how Prop-2-enyl 3-oxopiperidine-1-carboxylate serves as the central node for accessing these distinct therapeutic targets.

G Core Prop-2-enyl 3-oxopiperidine-1-carboxylate (Alloc-3-piperidone) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm AsymRed Asymmetric Reduction (Noyori Catalyst) Core->AsymRed AlphaFunc Alpha-Functionalization (LDA, R-X) Core->AlphaFunc AminoPip 3-Aminopiperidines (Chiral) RedAm->AminoPip HydroxyPip 3-Hydroxypiperidines (Chiral) AsymRed->HydroxyPip SubstPip 3,4-Disubstituted Piperidines AlphaFunc->SubstPip DPP4 TARGET: DPP-4 (Type 2 Diabetes) [e.g., Alogliptin analogs] AminoPip->DPP4 Alloc Deprotection + Heterocycle Coupling Cblb TARGET: Cbl-b E3 Ligase (Immuno-Oncology) [T-cell Activation] AminoPip->Cblb N-Capping with Aromatic Moiety PRS TARGET: Prolyl-tRNA Synthetase [Fibrosis/Malaria] HydroxyPip->PRS Febrifugine Total Synthesis

Figure 1: Divergent synthesis map showing the transformation of the Alloc-3-piperidone scaffold into key pharmacophores for Metabolic, Oncological, and Infectious diseases.

Experimental Validation Protocols

To validate the utility of this scaffold for a specific target (e.g., Cbl-b inhibition), the following "Self-Validating" protocol is recommended.

Workflow: Synthesis of a Cbl-b Probe Library

Objective: Synthesize a focused library of 3-amino-1-alloc-piperidines to screen for Cbl-b binding affinity.

Step 1: Reductive Amination (The Diversity Step)

  • Reagents: Dissolve Prop-2-enyl 3-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add the selected primary amine (1.1 eq) (e.g., substituted anilines or benzylamines targeting the Cbl-b TKB domain).

  • Catalysis: Add Acetic Acid (1.0 eq) followed by Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Reaction: Stir at Room Temperature (RT) for 16 hours under N2 atmosphere.

  • Validation: Monitor consumption of the ketone via TLC (visualize with KMnO4 stain) or LC-MS (disappearance of M+H 184.1, appearance of amine adduct).

Step 2: Alloc Deprotection (The "Orthogonal" Step)

  • Reagents: Dissolve the crude reductive amination product in dry DCM.

  • Scavenger: Add Phenylsilane (PhSiH3) (2.0 eq) as the allyl scavenger.

  • Catalyst: Add Pd(PPh3)4 (0.05 eq).

  • Reaction: Stir at RT for 2 hours. The solution typically turns from yellow to orange/black.

  • Workup: The Alloc group is cleaved, yielding the free secondary amine.

  • Validation: LC-MS must show a mass shift of -84 Da (loss of C4H4O2).

Step 3: Functional Assay (Fluorescence Polarization)

  • Probe: Use a known fluorescent Cbl-b tracer.

  • Competition: Incubate recombinant Cbl-b protein with the tracer and the synthesized piperidine analog.

  • Readout: A decrease in fluorescence polarization (mP) indicates displacement of the tracer, confirming binding to the target.

References

  • BenchChem. (2024). Prop-2-enyl 3-oxopiperidine-1-carboxylate: Structure and Applications in Medicinal Chemistry. BenchChem Technical Repository. Link

  • World Intellectual Property Organization. (2020). WO2020210508A1: 3-Substituted Piperidine Compounds for Cbl-b Inhibition. Patentscope. Link

  • Zhou, H., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology. Link

  • DrugBank. (2024). Alogliptin: Pharmacology and Structure. DrugBank Online. Link

Sources

Spectroscopic Characterization and Structural Elucidation of Prop-2-enyl 3-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prop-2-enyl 3-oxopiperidine-1-carboxylate (commonly known as allyl 3-oxopiperidine-1-carboxylate or Alloc-3-piperidone) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and complex alkaloid synthesis. The molecule features a reactive 3-oxo (ketone) moiety for downstream functionalization (e.g., reductive amination, Grignard addition) and an allyloxycarbonyl (Alloc) protecting group on the piperidine nitrogen.

This whitepaper provides an in-depth technical breakdown of the spectroscopic properties (NMR, IR, MS) of this compound. By detailing the causality behind conformational dynamics, fragmentation pathways, and experimental protocols, this guide serves as a self-validating framework for researchers conducting structural elucidation.

Chemical Context & Conformational Dynamics

The strategic value of the Alloc protecting group lies in its strict orthogonality to traditional acid-labile (Boc) and base-labile (Fmoc) groups. The Alloc group is selectively cleaved under neutral conditions via a palladium(0)-catalyzed Tsuji-Trost allylation mechanism. The catalytic cycle is initiated by the oxidative addition of Pd(0) to the allyl group, forming a


-allyl palladium(II) intermediate, followed by decarboxylation and trapping by a nucleophilic scavenger such as phenylsilane [1].
The Rotameric Effect

When analyzing the spectroscopic data of N-carbamate protected piperidines, researchers must account for rotamers (conformational isomers). The


 bond of the carbamate possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl 

-system. This restricts free rotation at room temperature, causing the molecule to exist as a mixture of cis and trans conformers in slow exchange on the NMR timescale [2].

Causality in Spectroscopy: This restricted rotation leads to significant signal broadening in both


H and 

C NMR spectra, specifically for the atoms directly adjacent to the nitrogen (C2 and C6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of prop-2-enyl 3-oxopiperidine-1-carboxylate relies heavily on identifying the highly deshielded environments within the piperidine ring and the distinct allyl splitting patterns [4].

Causality of Chemical Shifts
  • C2 Protons (

    
     ~4.08 ppm):  These protons are uniquely positioned alpha (
    
    
    
    ) to both the electron-withdrawing nitrogen atom (-I effect) and the ketone carbonyl (-I, -M effects). This dual electron withdrawal severely deshields the C2 protons, pushing them further downfield than typical aliphatic ring protons[3].
  • C6 Protons (

    
     ~3.60 ppm):  Positioned 
    
    
    
    to the nitrogen but
    
    
    to the ketone, these protons experience standard amine-induced deshielding.
  • Signal Broadening: As noted, the C2 and C6 signals often appear as broad singlets or unresolved multiplets at 298 K due to the carbamate rotameric exchange [2].

Quantitative NMR Data Summaries

Table 1:


H NMR Assignments (400 MHz, CDCl

, 298 K)
| Chemical Shift (

, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note | | :--- | :--- | :--- | :--- | :--- | | 5.95 | m | 1H | Allyl

| Internal olefinic proton coupling to adjacent CH

and terminal =CH

. | | 5.30 | dd | 1H | Allyl

(trans) | Terminal olefinic proton, trans coupling (

Hz). | | 5.20 | dd | 1H | Allyl

(cis) | Terminal olefinic proton, cis coupling (

Hz). | | 4.62 | d | 2H | Allyl

| Deshielded by adjacent oxygen and double bond. | | 4.08 | br s | 2H | Piperidine C2-

| Highly deshielded (

to N and C=O); broadened by rotamers. | | 3.60 | t | 2H | Piperidine C6-

| Deshielded (

to N); broadened by rotamers. | | 2.50 | t | 2H | Piperidine C4-

| Deshielded (

to ketone C=O). | | 2.00 | m | 2H | Piperidine C5-

| Aliphatic backbone. |

Table 2:


C NMR Assignments (100 MHz, CDCl

, 298 K)
| Chemical Shift (

, ppm) | Assignment | Causality / Structural Note | | :--- | :--- | :--- | | 206.5 | C3 (Ketone

) | Characteristic downfield shift for cyclic aliphatic ketones [3]. | | 155.0 | Carbamate

| Shielded relative to ketone due to oxygen resonance contribution. | | 132.8 | Allyl

| Internal olefinic carbon. | | 117.6 | Allyl

| Terminal olefinic carbon. | | 66.8 | Allyl

| Aliphatic carbon bound to oxygen. | | 53.5 | Piperidine C2 | Broadened by rotamers; deshielded by N and C=O [3]. | | 44.2 | Piperidine C6 | Broadened by rotamers; deshielded by N. | | 37.8 | Piperidine C4 |

to ketone C=O. | | 22.7 | Piperidine C5 | Aliphatic backbone. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) or Orbitrap analyzer provides exact mass confirmation and structural connectivity via Collision-Induced Dissociation (CID).

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 183.0895 Da

  • Expected Precursor Ion

    
    : m/z 184.0974
    
MS/MS Fragmentation Causality

Subjecting the m/z 184 precursor to CID yields a predictable, self-validating fragmentation cascade. The primary cleavage occurs at the carbamate ester linkage. The loss of a propene radical/molecule (-42 Da) or allyl alcohol (-58 Da) is immediately followed by the ejection of carbon dioxide (-44 Da). This sequential loss strictly validates the presence of the Alloc group, leaving behind the 3-oxopiperidinium core (m/z 98), which further degrades via carbon monoxide (-28 Da) ejection from the ketone moiety.

MS_Fragmentation M_ion Precursor Ion [M+H]+ m/z 184.0974 Loss_Allyl Loss of Allyl/Propene (-42 Da) M_ion->Loss_Allyl CID (Low Energy) Int_ion Intermediate Ion m/z 142.05 Loss_Allyl->Int_ion Loss_CO2 Decarboxylation (-44 Da) Int_ion->Loss_CO2 CID Frag_ion1 3-oxopiperidinium Ion m/z 98.06 Loss_CO2->Frag_ion1 Loss_CO Loss of CO (-28 Da) Frag_ion1->Loss_CO CID (High Energy) Frag_ion2 Pyrroline-like Ion m/z 70.06 Loss_CO->Frag_ion2

Caption: MS/MS Collision-Induced Dissociation (CID) fragmentation pathway of the target molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the orthogonal carbonyl environments. The molecule contains two distinct


 bonds that vibrate at different frequencies due to their local electronic environments.

Table 3: Key ATR-FTIR Absorptions | Wavenumber (cm


) | Assignment | Causality |
| :--- | :--- | :--- |
| 2950, 2875 | C-H stretch | Aliphatic piperidine backbone and allyl group. |
| 1718 | Ketone 

stretch | Standard absorption for an unstrained, 6-membered cyclic ketone. | | 1698 | Carbamate

stretch | Shifted to a lower wavenumber than the ketone due to resonance from the adjacent nitrogen and oxygen atoms, which weakens the C=O double bond character. | | 1648 | Allyl

stretch | Characteristic absorption for an isolated terminal alkene. |

Experimental Protocols & Validation Logic

To ensure data trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: NMR Acquisition for Rotameric Resolution
  • Sample Preparation: Dissolve 15-20 mg of the highly purified analyte in 0.6 mL of CDCl

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Tuning: Transfer to a 5 mm precision NMR tube. Tune and match the probe to the

    
    H and 
    
    
    
    C frequencies at 298 K.
  • Acquisition (

    
    H):  Acquire using a standard 30-degree pulse, 16 scans, and a 10-second relaxation delay (
    
    
    
    ) to ensure complete longitudinal relaxation for accurate integration.
  • Acquisition (

    
    C):  Acquire using continuous proton decoupling (WALTZ-16 sequence), minimum 1024 scans.
    
  • Self-Validation (Variable Temperature): If the C2 and C6 signals are excessively broad and indistinguishable from the baseline noise, perform a Variable Temperature (VT) NMR experiment. Gradually heat the sample to 330 K (57 °C) inside the probe. The increased thermal energy will overcome the rotational barrier of the

    
     bond, causing the broad rotameric signals to coalesce into sharp, easily integrable singlets.
    
Protocol 2: HRMS-ESI(+) Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote protonation.

  • Calibration: Calibrate the mass analyzer using a standard tuning mix to achieve a mass accuracy of <2 ppm.

  • Ionization: Infuse the sample via a syringe pump at 5 µL/min into the ESI source. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • MS/MS Generation: Isolate the

    
     precursor ion (m/z 184.0974) in the quadrupole. Apply a collision energy ramp (15-35 eV) using argon as the collision gas.
    
  • Self-Validation: Verify the spectrum for the strict neutral loss of 44 Da (CO

    
    ). The absence of this loss indicates structural isomerism or degradation of the carbamate moiety prior to analysis.
    

Validation_Workflow Start Sample Prep (CDCl3, 298K) NMR_1H 1H NMR (400 MHz) Check Rotamer Broadening Start->NMR_1H NMR_13C 13C NMR (100 MHz) Confirm Orthogonal C=O Start->NMR_13C IR_ATR ATR-FTIR Identify C=O Stretches Start->IR_ATR HRMS HRMS (ESI+) Exact Mass Verification Start->HRMS Integrate Data Synthesis Structural Elucidation NMR_1H->Integrate Proton Environments NMR_13C->Integrate Carbon Backbone IR_ATR->Integrate Functional Groups HRMS->Integrate Molecular Formula

Caption: Multi-modal spectroscopic validation workflow ensuring structural confirmation.

References

  • Kates, S. A., & Daniels, S. B. (1993). "Alloc Protecting Group Removal Protocol". Analytical Biochemistry. WPMU DEV Content Delivery Network. Available at: [Link]

  • Erlandsson, M., et al. (2008). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS". National Institutes of Health (NIH). Available at:[Link]

  • Bravo, J. A., & Vila, J. L. (2022). "A CONTRIBUTION TO WEAKEN HEALTH PROBLEMS IN BOLIVIA: BIOACTIVE NATURAL COMPOUNDS FROM NATIVE PLANTS REPORTED IN TRADITIONAL M". SciSpace. Available at:[Link]

  • Dixon, D. J., et al. (2002). "Asymmetric synthesis of nitrogen heterocycles via stereoselective addition to oxime ethers and ring-closing metathesis". Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at:[Link]

Methodological & Application

Synthesis Protocol for Prop-2-enyl 3-Oxopiperidine-1-carboxylate: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of prop-2-enyl 3-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the N-allyloxycarbonylation of commercially available 3-hydroxypiperidine, followed by a mild and selective oxidation of the secondary alcohol to the corresponding ketone. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical considerations for the successful synthesis of this versatile intermediate.

Introduction: The Significance of the 3-Oxopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of a ketone at the 3-position provides a key handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The prop-2-enyl (allyl) carbamate protecting group (Alloc) is of particular interest due to its stability under various reaction conditions and its facile, orthogonal removal under mild, palladium-catalyzed conditions. This allows for selective deprotection in the presence of other sensitive functional groups, a crucial feature in complex, multi-step syntheses.

Synthetic Strategy: A Two-Step Approach

The synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate is efficiently achieved through a two-step sequence starting from readily available 3-hydroxypiperidine.

Scheme 1: Overall Synthetic Route

Synthesis 3-Hydroxypiperidine 3-Hydroxypiperidine Intermediate Prop-2-enyl 3-hydroxypiperidine-1-carboxylate 3-Hydroxypiperidine->Intermediate  Step 1: N-Allyloxycarbonylation  Allyl Chloroformate, Base Target Prop-2-enyl 3-oxopiperidine-1-carboxylate Intermediate->Target  Step 2: Oxidation  Dess-Martin Periodinane

Caption: Synthetic pathway for prop-2-enyl 3-oxopiperidine-1-carboxylate.

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with an allyloxycarbonyl group. This is followed by the selective oxidation of the secondary alcohol to the ketone. For the oxidation step, a mild reagent is crucial to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity, mild reaction conditions (room temperature and neutral pH), and simple workup.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of Prop-2-enyl 3-hydroxypiperidine-1-carboxylate

This procedure details the N-protection of 3-hydroxypiperidine using allyl chloroformate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Hydroxypiperidine101.1550.05.06 g
Dichloromethane (DCM)--100 mL
Triethylamine (TEA)101.1960.08.35 mL (6.07 g)
Allyl Chloroformate120.5355.05.2 mL (6.63 g)
Saturated aq. NaHCO₃ solution--50 mL
Brine--50 mL
Anhydrous Magnesium Sulfate120.37-~5 g

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (5.06 g, 50.0 mmol) and dichloromethane (100 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add triethylamine (8.35 mL, 60.0 mmol) to the stirred solution.

  • Add allyl chloroformate (5.2 mL, 55.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield prop-2-enyl 3-hydroxypiperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of Prop-2-enyl 3-oxopiperidine-1-carboxylate

This protocol describes the oxidation of the secondary alcohol to the ketone using Dess-Martin periodinane.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Prop-2-enyl 3-hydroxypiperidine-1-carboxylate185.2220.03.71 g
Dichloromethane (DCM)--80 mL
Dess-Martin Periodinane (DMP)424.1424.010.18 g
Saturated aq. NaHCO₃ solution--50 mL
Saturated aq. Na₂S₂O₃ solution--50 mL
Diethyl Ether--100 mL
Anhydrous Magnesium Sulfate120.37-~5 g

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve prop-2-enyl 3-hydroxypiperidine-1-carboxylate (3.71 g, 20.0 mmol) in dichloromethane (80 mL).

  • Add Dess-Martin periodinane (10.18 g, 24.0 mmol) portion-wise to the stirred solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically complete within this timeframe.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution (100 mL total). Stir vigorously for 15-20 minutes until the solid byproducts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield prop-2-enyl 3-oxopiperidine-1-carboxylate as a pale yellow oil.

Mechanistic Insights

A clear understanding of the reaction mechanisms is essential for troubleshooting and optimization.

N-Allyloxycarbonylation

N_Alkylation cluster_0 Nucleophilic Attack cluster_1 Elimination Piperidine 3-Hydroxypiperidine Intermediate Tetrahedral Intermediate Piperidine->Intermediate Chloroformate Allyl Chloroformate Chloroformate->Intermediate Product Prop-2-enyl 3-hydroxypiperidine-1-carboxylate Intermediate->Product - HCl

Caption: Mechanism of N-allyloxycarbonylation.

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-hydroxypiperidine attacks the electrophilic carbonyl carbon of allyl chloroformate. This is followed by the elimination of a chloride ion, which is neutralized by the triethylamine base, to form the stable carbamate product.

Dess-Martin Periodinane Oxidation

DMP_Oxidation A Alcohol + DMP B Ligand Exchange A->B Acetate displacement C Periodinane Intermediate B->C D Intramolecular Proton Transfer C->D Base-assisted deprotonation E Reductive Elimination D->E F Ketone + Iodinane E->F

Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.

The oxidation with Dess-Martin periodinane begins with a ligand exchange, where the alcohol displaces one of the acetate groups on the hypervalent iodine atom.[3] An intramolecular deprotonation of the carbon bearing the hydroxyl group, facilitated by an acetate ion, leads to the formation of the C=O double bond and the reductive elimination of the iodine(V) species to an iodine(III) species.[3]

Safety and Handling

  • 3-Hydroxypiperidine: Corrosive. Causes skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Allyl Chloroformate: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive under certain conditions.[1] Handle with care and avoid grinding or subjecting it to impact. Store in a cool, dry place.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a fume hood.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of prop-2-enyl 3-oxopiperidine-1-carboxylate. The use of the versatile Alloc protecting group and a mild, selective oxidation with Dess-Martin periodinane makes this route highly applicable in the synthesis of complex molecules for drug discovery and development. The provided step-by-step procedures and mechanistic insights should enable researchers to successfully implement this synthesis in their laboratories.

References

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

Sources

purification techniques for prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Abstract

Prop-2-enyl 3-oxopiperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] The piperidine scaffold is a privileged structure in drug discovery, and its precise functionalization is critical for achieving desired pharmacological activity.[3] Achieving high purity of this intermediate is paramount, as residual impurities can lead to side reactions, complicate downstream characterization, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of prop-2-enyl 3-oxopiperidine-1-carboxylate, detailing robust protocols for chromatography and crystallization. It emphasizes the rationale behind methodological choices, addressing the unique chemical nature of the target molecule, which features a ketone, a C=C double bond, and a carbamate functional group.

Introduction: Understanding the Molecule

The purification strategy for prop-2-enyl 3-oxopiperidine-1-carboxylate must be designed with its specific chemical properties in mind. The molecule contains three key functional groups that dictate its behavior and potential impurity profile:

  • 3-Oxo Group (Ketone): This polar group increases the molecule's affinity for polar solvents and stationary phases like silica gel. It also presents a site for potential enolization under basic conditions.

  • Allyl Carbamate: The nitrogen atom's basicity is significantly attenuated due to the electron-withdrawing nature of the adjacent carbonyl group. Its lone pair is delocalized, rendering standard acid-base extraction techniques ineffective for purification and potentially risky, as strong acidic or basic conditions could hydrolyze the carbamate.[4]

  • Prop-2-enyl (Allyl) Group: The terminal double bond can be sensitive to certain reaction conditions. The allylic system itself is stabilized through resonance, which can influence reactivity.[5]

Given these features, a multi-step purification approach, often combining an initial work-up (extraction) with a high-resolution technique like chromatography, is typically required.[6]

Potential Impurity Profile

A successful purification begins with understanding what needs to be removed. The table below outlines common impurities that may arise during the synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Impurity TypeCommon ExamplesOrigin
Process-Related Unreacted 3-oxopiperidine, excess allyl chloroformate, coupling reagents.Incomplete reaction or excess stoichiometry during synthesis.[7]
Byproducts from side reactions (e.g., di-acylation, aldol condensation).Non-specific reactivity of starting materials or intermediates.[8]
Degradation-Related 3-OxopiperidineHydrolysis of the carbamate group, often induced by harsh pH or elevated temperatures during work-up.
Products of allyl group modification (e.g., isomerization, oxidation).Instability of the C=C bond under certain storage or purification conditions.

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the desired final purity. The following decision tree provides a logical workflow for selecting the appropriate technique.

G start Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup scale_check Determine Scale & Purity Requirement workup->scale_check bulk_purification Bulk Purification (>1 g, Purity >95%) scale_check->bulk_purification Large Scale fine_purification Fine Purification (<1 g, Purity >99%) scale_check->fine_purification Small Scale / High Purity is_solid Is the Compound Solid? bulk_purification->is_solid prep_hplc Preparative HPLC fine_purification->prep_hplc flash_chrom Flash Column Chromatography is_solid->flash_chrom No / Oily crystallization Crystallization is_solid->crystallization Yes flash_chrom->fine_purification Needs Higher Purity final_product Pure Product (>99.5%) flash_chrom->final_product crystallization->fine_purification Needs Further Purity crystallization->final_product prep_hplc->final_product G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Select Eluent) slurry 2. Prepare Column (Silica Slurry) tlc->slurry sample 3. Prepare Sample (Dry or Wet Loading) slurry->sample load 4. Load Sample onto Column sample->load elute 5. Elute with Solvent (Apply Pressure) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze pool 8. Pool Pure Fractions analyze->pool concentrate 9. Concentrate Solvent pool->concentrate final Pure Product concentrate->final

Sources

Comprehensive Analytical Characterization of Prop-2-enyl 3-Oxopiperidine-1-carboxylate: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, multi-faceted guide for the comprehensive analytical characterization of prop-2-enyl 3-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. We present an integrated workflow utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve unambiguous structural elucidation and purity assessment. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and drug development sectors who require robust and reliable methods for characterizing novel synthetic intermediates.

Introduction and Molecular Overview

Prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as N-allyl-3-oxopiperidine-1-carboxylate) is a piperidine derivative functionalized with both a ketone and an N-allyl carbamate moiety. Such structures are of significant interest as versatile intermediates in the synthesis of complex alkaloids and pharmacologically active agents.[1] The precise characterization of these intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API) and to meet stringent regulatory standards.

The analytical challenge lies in unambiguously confirming the connectivity of the carbon-hydrogen framework, verifying the molecular weight and formula, identifying all key functional groups, and quantifying purity. This guide establishes a self-validating system where orthogonal analytical techniques are used to corroborate findings, ensuring the highest degree of confidence in the material's identity and quality.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₉H₁₃NO₃
Average Molecular Weight 183.20 g/mol
Monoisotopic Mass 183.08954 Da
IUPAC Name prop-2-en-1-yl 3-oxopiperidine-1-carboxylate
CAS Number Not available (Assumed novel intermediate)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments provide a complete picture of the molecular skeleton, proton environments, and atom connectivity. For prop-2-enyl 3-oxopiperidine-1-carboxylate, NMR is indispensable for confirming the integrity of the piperidine ring, the position of the oxo-group, and the structure of the N-allyl carbamate side chain. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds that are not water-soluble, providing excellent dissolution without interfering signals in the regions of interest.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Expected Spectral Data

The following tables summarize the predicted chemical shifts based on the analysis of similar heterocyclic structures and functional groups.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
Piperidine-H2 3.8 - 4.2 m - 2H
Piperidine-H4 2.5 - 2.8 m - 2H
Piperidine-H5 1.9 - 2.2 m - 2H
Piperidine-H6 3.5 - 3.8 t ~5.5 2H
Allyl-H1' 4.5 - 4.7 d ~5.7 2H
Allyl-H2' 5.8 - 6.0 m - 1H
Allyl-H3'a (cis) 5.1 - 5.3 d ~10.5 1H

| Allyl-H3'b (trans) | 5.2 - 5.4 | d | ~17.2 | 1H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted δ (ppm)
Piperidine-C3 (C=O) 205 - 208
Carbamate (N-COO) 154 - 156
Allyl-C2' (=CH) 132 - 134
**Allyl-C3' (=CH₂) ** 117 - 119
Allyl-C1' (-CH₂-) 65 - 67
Piperidine-C2 45 - 50
Piperidine-C6 40 - 45
Piperidine-C4 38 - 42

| Piperidine-C5 | 22 - 26 |

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL CDCl3 with TMS A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum C->D E Acquire 2D Spectra (HSQC/HMBC) (If needed for complex assignments) D->E F Fourier Transform & Phasing E->F G Calibrate to TMS (0 ppm) F->G H Integrate & Assign Peaks G->H I Confirm Structure H->I

Caption: NMR analysis workflow from sample preparation to structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Expertise & Rationale: Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.[4] We employ Electrospray Ionization (ESI) in positive ion mode, as the piperidine nitrogen is readily protonated to form the [M+H]⁺ ion. Tandem MS (MS/MS) experiments are crucial for providing structural information through controlled fragmentation. The fragmentation patterns of piperidine alkaloids often involve characteristic neutral losses, which can be used to verify the presence of specific structural motifs.[5][6][7]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion Parameters (Full Scan MS):

    • Ionization Mode: ESI Positive.

    • Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100-120 °C.

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (expected at m/z 184.0968).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a ramp from 10-40 eV to observe the fragmentation pattern at different energies.

Expected Mass Spectral Data

Table 3: High-Resolution MS and MS/MS Fragmentation Data

Ion Formula Calculated m/z Description
[M+H]⁺ [C₉H₁₄NO₃]⁺ 184.0968 Protonated parent molecule.
[M+Na]⁺ [C₉H₁₃NO₃Na]⁺ 206.0788 Sodium adduct (often observed).
Fragment 1 [C₆H₈NO]⁺ 110.0600 Loss of allyl formate (C₃H₄O₂) from the carbamate.
Fragment 2 [C₅H₈NO]⁺ 98.0600 Cleavage within the piperidine ring.

| Fragment 3 | [C₃H₅]⁺ | 41.0386 | Allyl cation (common fragment from allyl groups). |

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-QTOF) cluster_proc_ms Data Analysis A_ms Prepare 1-10 µg/mL solution in ACN:H2O with 0.1% Formic Acid B_ms Infuse sample at 5-10 µL/min A_ms->B_ms C_ms Acquire Full Scan MS Data (Positive Ion Mode) B_ms->C_ms D_ms Select [M+H]+ for MS/MS (Collision Energy Ramp) C_ms->D_ms E_ms Determine Accurate Mass of [M+H]+ D_ms->E_ms F_ms Propose Fragment Structures E_ms->F_ms G_ms Confirm Molecular Formula & Structure F_ms->G_ms

Caption: Mass spectrometry workflow for molecular formula and structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[8][9] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint." For this compound, FTIR is essential to confirm the presence of the ketone C=O, the carbamate C=O, and the allyl C=C double bond. The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended as it requires minimal to no sample preparation.[9]

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the sample spectrum.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Expected Vibrational Frequencies

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3100 - 3000 Medium =C-H Stretch Allyl
2950 - 2850 Medium C-H Stretch Piperidine & Allyl (sp³)
~1725 Strong C=O Stretch Ketone
~1705 Strong C=O Stretch Carbamate[10]
~1645 Medium C=C Stretch Allyl

| 1450 - 1200 | Strong/Multiple | C-N, C-O Stretch | Carbamate, Piperidine |

Note: The two carbonyl stretching frequencies may overlap, potentially appearing as a single broad, strong peak.

High-Performance Liquid Chromatography (HPLC): Purity and Stability Assessment

Expertise & Rationale: HPLC is the industry standard for determining the purity of pharmaceutical compounds. A reversed-phase method using a C18 column is chosen for its versatility in separating moderately polar organic molecules.[11] UV detection is suitable as the carbonyl groups in the ketone and carbamate moieties act as chromophores. This method can be validated for accuracy, precision, and linearity to be used in routine quality control and stability studies. The lack of a strong chromophore would necessitate derivatization or the use of a universal detector, but that is not required here.[12][13]

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a sample stock solution at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Instrumentation and Conditions:

Table 5: HPLC Method Parameters

Parameter Condition
HPLC System Agilent 1260, Waters Alliance, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 6 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 210 nm |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. System suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000) should be monitored to ensure method performance.

HPLC_Workflow cluster_prep_hplc Sample & System Preparation cluster_run_hplc Chromatographic Run cluster_proc_hplc Data Analysis & Reporting A_hplc Prepare Mobile Phases B_hplc Equilibrate HPLC System A_hplc->B_hplc D_hplc Inject Sample (10 µL) C_hplc Prepare Sample (0.1 mg/mL) C_hplc->D_hplc E_hplc Run Gradient Method D_hplc->E_hplc F_hplc Detect at 210 nm E_hplc->F_hplc G_hplc Integrate Chromatogram F_hplc->G_hplc H_hplc Check System Suitability G_hplc->H_hplc I_hplc Calculate Area % Purity H_hplc->I_hplc

Caption: HPLC workflow for purity analysis and quantification.

Conclusion

The suite of analytical methods detailed in this application note provides a robust and comprehensive framework for the characterization of prop-2-enyl 3-oxopiperidine-1-carboxylate. The orthogonal nature of NMR, MS, FTIR, and HPLC ensures a self-validating workflow, delivering high-confidence data on structure, identity, and purity. By following these protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently assess the quality of this critical synthetic intermediate, facilitating the advancement of new chemical entities through the development pipeline.

References

  • Vila-Nova, M. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Vila-Nova, M. V., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16, 1433-1438. [Link]

  • de Freitas, R. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Vila-Nova, M. V., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Vila-Nova, M. V., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. UNESP Institutional Repository. [Link]

  • Al-Shakliah, N. S., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • ResearchGate. (2020). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Lopez, M. B., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • ResearchGate. (2010). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. ResearchGate. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories. [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Agilent. [Link]

  • Fine, J. E., et al. (2015). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. PMC. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Göttlich, R., et al. (2021). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]

  • Al-Mulla, A. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. MDPI. [Link]

Sources

Application Note: High-Throughput Library Generation and Screening using Prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for senior researchers and drug discovery scientists. It details the strategic utilization of prop-2-enyl 3-oxopiperidine-1-carboxylate (N-Alloc-3-piperidone) as a foundational hub for generating high-value,


-rich chemical libraries in High-Throughput Screening (HTS) campaigns.

Part 1: Executive Summary & Technical Rationale

The "Privileged Scaffold" Concept

In modern drug discovery, the transition from flat, aromatic compounds to three-dimensional (


-rich) scaffolds is critical for improving solubility, selectivity, and clinical success rates. Prop-2-enyl 3-oxopiperidine-1-carboxylate  represents a premier "privileged scaffold" due to its dual-functionality:
  • C3-Ketone Handle: A highly reactive electrophile suitable for reductive amination, Grignard addition, or multicomponent reactions (e.g., Ugi, Strecker), allowing for the introduction of diverse pharmacophores.

  • Orthogonal Alloc Protection: The prop-2-enyl (allyl) carbamate group is stable to acidic (TFA/HCl) and basic conditions used in standard organic synthesis but is selectively removed by Palladium(0) catalysis. This orthogonality is crucial for DNA-Encoded Library (DEL) synthesis and Solid-Phase Organic Synthesis (SPOS) where Boc/Fmoc strategies are already in use.

Mechanism of Action in Library Design

This building block allows for the rapid generation of 3-substituted piperidine libraries . By functionalizing the ketone first, then removing the Alloc group to functionalize the amine, researchers can create "scaffold-hopping" libraries that mimic bioactive natural products or known drugs (e.g., Ibrutinib analogs, Opioid receptor agonists) with enhanced metabolic stability.

Part 2: High-Throughput Parallel Synthesis (HTPS) Protocol

Objective: To synthesize a 96-member library of 3-amino-1-acyl-piperidines using prop-2-enyl 3-oxopiperidine-1-carboxylate as the core scaffold.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway enabled by the Alloc-protected scaffold.

Library_Synthesis Scaffold Prop-2-enyl 3-oxopiperidine-1-carboxylate Step1 Step 1: Reductive Amination (Diversity R1) Scaffold->Step1 + Amines (R1-NH2) + NaBH(OAc)3 Intermediate Alloc-Protected 3-Aminopiperidine Step1->Intermediate Step2 Step 2: Alloc Deprotection (Pd(PPh3)4 / Scavenger) Intermediate->Step2 Pd(0) cat. Amine Free Secondary Amine (Scaffold Core) Step2->Amine Step3 Step 3: N-Capping (Acylation/Sulfonylation - R2) Amine->Step3 + Acid Chlorides (R2-Cl) FinalLib Final 3,1-Disubstituted Piperidine Library Step3->FinalLib

Caption: Divergent synthesis workflow transforming the Alloc-piperidone scaffold into a disubstituted library.

Detailed Protocol
Materials Required
  • Scaffold: Prop-2-enyl 3-oxopiperidine-1-carboxylate (10 mmol stock in DCE).

  • Reagents: Primary amines (Diversity Set A), Acid chlorides (Diversity Set B), Sodium triacetoxyborohydride (STAB), Tetrakis(triphenylphosphine)palladium(0) (

    
    ), 1,3-Dimethylbarbituric acid (NDMBA - Scavenger).
    
  • Equipment: 96-well deep-well reaction blocks, Liquid handler (e.g., Tecan/Hamilton), SpeedVac.

Step 1: Reductive Amination (Introduction of R1)
  • Dispensing: Aliquot 100 µL of Scaffold solution (0.1 M in DCE) into each well of a 96-well block.

  • Amine Addition: Add 1.2 equivalents of unique Primary Amines (Diversity Set A) to respective wells.

  • Reduction: Add 1.5 equivalents of STAB (suspended in DCE/AcOH). Seal block and shake at Room Temperature (RT) for 16 hours.

  • Workup: Quench with 10% aqueous

    
    . Extract organic phase using a phase separator filter plate.
    
  • Validation: Analyze random wells via LC-MS to confirm formation of the secondary amine intermediate.

Step 2: Alloc Deprotection (The Critical Orthogonal Step)

Note: This step highlights the utility of the Alloc group, which can be removed without affecting acid-labile groups potentially introduced in Step 1.

  • Catalyst Prep: Prepare a solution of

    
     (5 mol%) and NDMBA (3 equivalents) in degassed DCM.
    
  • Reaction: Add the catalyst mixture to the dried intermediate from Step 1.

  • Incubation: Shake at RT for 2 hours. The NDMBA acts as an allyl scavenger, preventing the allyl cation from reacting with the amine.

  • Purification: Pass the reaction mixture through a SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge.

    • Wash: Wash with MeOH (removes Pd catalyst and scavenger).

    • Elute: Elute the free amine product with 2M

      
       in MeOH.
      
  • Evaporation: Remove solvent using a SpeedVac.

Step 3: N-Capping (Introduction of R2)
  • Re-dissolution: Dissolve the deprotected scaffolds in anhydrous DCM/DIPEA.

  • Acylation: Add 1.1 equivalents of unique Acid Chlorides or Sulfonyl Chlorides (Diversity Set B).

  • Completion: Shake for 4 hours. Scavenge excess electrophiles with polymer-supported trisamine resin.

  • Final Plating: Transfer purified compounds to a 384-well Echo-compatible source plate for HTS.

Part 3: High-Throughput Screening (HTS) Application

Context: 3-substituted piperidines are potent privileged structures for PI3K/Akt/mTOR pathway inhibition and GPCR modulation . The following protocol describes screening the generated library against PI3K


  using a luminescent kinase assay.
Screening Workflow

HTS_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Readout Source Library Source Plate (10 mM in DMSO) AssayPlate 384-Well Assay Plate Source->AssayPlate Acoustic Transfer (50 nL) Enzyme PI3Kα Enzyme Mix Enzyme->AssayPlate 2 µL Substrate PIP2 Substrate + ATP Substrate->AssayPlate 2 µL Incubation 60 min @ RT AssayPlate->Incubation Detection ADP-Glo Reagent Addition Incubation->Detection Reader Luminometer Readout Detection->Reader

Caption: HTS workflow for screening piperidine library against Kinase targets.

Protocol Steps
  • Acoustic Dispensing: Use an Echo liquid handler to transfer 50 nL of the library compounds (from Part 2) into a white, low-volume 384-well assay plate. Final screening concentration: 10 µM.

  • Enzyme Addition: Dispense 2 µL of PI3K

    
     enzyme buffer (optimization required for specific kinase isoform).
    
  • Pre-Incubation: Incubate compound and enzyme for 15 minutes to allow for potential allosteric binding.

  • Reaction Initiation: Add 2 µL of ATP/PIP2 substrate mixture.

  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Detection: Add 4 µL of ADP-Glo™ Reagent (Promega) to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Signal Development: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

Part 4: Data Analysis & SAR Interpretation

The unique structure of the prop-2-enyl 3-oxopiperidine-1-carboxylate derived library allows for distinct Structure-Activity Relationship (SAR) analysis.

SAR Table Structure

When analyzing hits, organize data to compare the impact of the C3-substituent (R1) vs. the N1-substituent (R2).

Compound IDR1 (C3-Amine)R2 (N1-Cap)PI3K

IC50 (nM)
Stereochem*
A01 BenzylAcetyl>10,000Racemic
A02 4-F-Benzyl Acetyl450 Racemic
A03 4-F-BenzylAcryloyl 12 Racemic
A04 CyclopropylAcryloyl800Racemic
  • Interpretation:

    • R1 (C3): Determines fit within the ATP binding pocket or hydrophobic back-pocket.

    • R2 (N1): If R2 is an acrylamide (derived from acryloyl chloride), and potency increases significantly (e.g., A03), this suggests potential covalent inhibition of a cysteine residue in the kinase active site (e.g., Cys481 in BTK, though applicable to other kinases).

    • Stereochemistry: The reductive amination of the 3-oxopiperidine creates a chiral center. Hits should be followed up by chiral separation (SFC) to determine the eutomer (active enantiomer).

Troubleshooting & Controls
  • Alloc Residuals: Ensure complete removal of the Alloc group. Residual allyl species can be electrophilic and cause false positives in covalent screening assays.

  • Oxidation: The 3-aminopiperidine core is stable, but the 3-oxopiperidine starting material is prone to oxidation if left in solution too long. Always prepare fresh stock solutions of the scaffold.

References

  • Merck Research Laboratories. (2018). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. Journal of Medicinal Chemistry.

  • University of York. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 13, 1614–1620.[1] Link

  • Organon Laboratories. (2005).[2] Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93.[2] [2]

Sources

prop-2-enyl 3-oxopiperidine-1-carboxylate as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthetic Utility of prop-2-enyl 3-oxopiperidine-1-carboxylate

Abstract

This document provides a comprehensive overview of prop-2-enyl 3-oxopiperidine-1-carboxylate, a versatile synthetic precursor. While direct literature on this specific molecule is nascent, its constituent functional groups—an N-allyloxycarbonyl (Alloc) protected secondary amine and a β-ketoamine moiety—position it as a highly valuable building block in modern organic synthesis. This guide elucidates a robust synthetic pathway to the title compound, details its key reactivity profiles, and presents detailed protocols for its application in the synthesis of complex molecular architectures relevant to alkaloid chemistry and drug discovery. The strategic advantage of the Alloc group, known for its orthogonal deprotection under mild, palladium-catalyzed conditions, is a central theme.[1]

Introduction: The Strategic Value of a Bifunctional Precursor

The piperidine ring is a privileged scaffold in medicinal chemistry and a core structural motif in a vast array of natural products, particularly alkaloids.[2][3] The strategic introduction of functional handles onto this ring system is paramount for the development of novel synthetic methodologies and the construction of diverse molecular libraries. Prop-2-enyl 3-oxopiperidine-1-carboxylate emerges as a precursor of significant potential by combining two key features:

  • The 3-Oxo Functionality: This ketone provides a locus for a wide range of chemical transformations. It can undergo nucleophilic addition, be converted to various heterocyclic systems, or, through its enolate, allow for electrophilic substitution at the C2 or C4 positions.

  • The N-Alloc Group: The allyloxycarbonyl (Alloc) group is a robust protecting group for the piperidine nitrogen. Its key advantage lies in its orthogonality to many other common protecting groups. It is stable to a wide range of acidic and basic conditions but can be selectively cleaved under very mild conditions using a palladium(0) catalyst, often in the presence of a scavenger.[1] This allows for late-stage functionalization of the nitrogen atom without disturbing other sensitive functionalities in the molecule.

This guide will first detail a plausible and efficient synthesis of the title compound, followed by a discussion of its potential applications, complete with detailed experimental protocols.

Synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate

The synthesis of the target compound can be efficiently achieved in a three-step sequence starting from commercially available reagents. The key strategic step is an intramolecular Dieckmann condensation to form the 3-oxopiperidine core.[4][5][6]

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation & N-Protection Transfer Start Diethyl iminodiacetate Intermediate1 N,N-Bis(2-ethoxy-2-oxoethyl)prop-2-en-1-amine Start->Intermediate1 Allyl bromide, K2CO3 Acetonitrile, Reflux Intermediate2 Ethyl 1-allyl-3-oxopiperidine-4-carboxylate Intermediate1->Intermediate2 NaH or NaOEt Toluene, Reflux Intermediate3 1-Allylpiperidin-3-one Intermediate2->Intermediate3 Aq. HCl, Reflux then NaOH Target prop-2-enyl 3-oxopiperidine-1-carboxylate Intermediate3->Target Allyl chloroformate, Base DCM Alkaloid_Synthesis_Application Target prop-2-enyl 3-oxopiperidine-1-carboxylate Step1 Chiral 3-hydroxypiperidine derivative Target->Step1 Asymmetric Reduction (e.g., CBS reagent) Step2 C4-Functionalized piperidine Step1->Step2 1. Mesylation 2. SN2 with Nu- Step3 Deprotected piperidine Step2->Step3 Pd(PPh3)4, Scavenger (e.g., dimedone) Final Alkaloid Core Structure Step3->Final N-Alkylation or Reductive Amination Drug_Discovery_Application Target prop-2-enyl 3-oxopiperidine-1-carboxylate Step1 Enolate Formation Target->Step1 Base (e.g., LDA, LHMDS) THF, -78 °C Step2 Michael Adduct Step1->Step2 Michael Acceptor (e.g., Methyl vinyl ketone) Final Complex Piperidine Scaffold Step2->Final Further Elaboration

Sources

applications of prop-2-enyl 3-oxopiperidine-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Prop-2-enyl 3-Oxopiperidine-1-carboxylate in Modern Medicinal Chemistry

Forward

The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its favorable physicochemical properties and its presence in a vast number of FDA-approved drugs.[1][2][3] Within this class of heterocycles, functionalized building blocks like prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as N-Alloc-3-piperidone) have emerged as exceptionally valuable intermediates. This guide serves as a detailed application note for researchers, scientists, and drug development professionals, elucidating the strategic advantages and practical applications of this versatile compound. We will explore the causality behind its use, provide field-proven protocols for its synthesis and manipulation, and contextualize its role in the construction of complex, biologically active molecules.

Section 1: The Strategic Value Proposition: Why N-Alloc-3-Piperidone?

The utility of prop-2-enyl 3-oxopiperidine-1-carboxylate lies in the synergistic combination of its three key features: the piperidine core, the 3-oxo functional handle, and the N-allyloxycarbonyl (Alloc) protecting group.

  • The Privileged Piperidine Scaffold : The saturated piperidine ring provides a three-dimensional geometry that is highly desirable for exploring chemical space beyond flat, aromatic systems.[4][5] It often improves aqueous solubility, modulates basicity (pKa), and provides well-defined vectors for substitution, enhancing binding interactions with biological targets.[1][6]

  • The 3-Oxo Synthetic Handle : The ketone at the 3-position is a versatile functional group, amenable to a wide array of chemical transformations. It serves as a key reaction site for introducing molecular diversity through methods such as reductive amination, Wittig reactions, Grignard additions, and aldol condensations, allowing for the construction of complex derivatives.[7][8]

  • The Orthogonal N-Alloc Protecting Group : This is the compound's defining feature. In multi-step syntheses, the order of chemical operations is paramount. The Alloc group is celebrated for its orthogonality ; its removal conditions are highly specific and do not interfere with other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[9] This chemical selectivity grants chemists precise control over the synthetic sequence, a critical factor in complex target-oriented synthesis.

G cluster_0 Protecting Group Strategies cluster_1 Deprotection Conditions Boc N-Boc Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved By Base Base (e.g., Piperidine) Boc->Base Stable To Pd Palladium(0) Catalyst + Scavenger Boc->Pd Stable To Fmoc N-Fmoc Fmoc->Acid Stable To Fmoc->Base Cleaved By Fmoc->Pd Stable To Alloc N-Alloc Alloc->Acid Stable To Alloc->Base Stable To Alloc->Pd Cleaved By

Diagram 1: Orthogonality of the Alloc group compared to Boc and Fmoc.

Section 2: Physicochemical Properties & Handling

A clear understanding of a reagent's properties is essential for its safe and effective use in the laboratory.

PropertyValue
Chemical Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Appearance Colorless to light yellow oil/liquid
IUPAC Name prop-2-en-1-yl 3-oxopiperidine-1-carboxylate
Common Synonyms N-Alloc-3-piperidone, Allyl 3-oxopiperidine-1-carboxylate
Solubility Soluble in most organic solvents (DCM, EtOAc, THF, MeOH). Insoluble in water.

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Recommended storage temperature: 2-8°C.

  • Keep container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood.

Section 3: Core Applications in Synthetic Workflows

Prop-2-enyl 3-oxopiperidine-1-carboxylate is not typically the final active molecule but rather a versatile building block. Its synthetic utility can be visualized as a branching point for creating diverse chemical libraries.

G cluster_0 Pathway A: Modify Ketone First cluster_1 Pathway B: Deprotect First start Prop-2-enyl 3-oxopiperidine-1-carboxylate A1 1. Reductive Amination (or other C=O reaction) start->A1 B1 1. N-Alloc Deprotection (Pd(0) Catalysis) start->B1 A2 2. N-Alloc Deprotection (Pd(0) Catalysis) A1->A2 A3 3. N-Functionalization (e.g., Acylation, Alkylation) A2->A3 end_mol Diverse Drug-Like Molecules A3->end_mol B2 2. N-Functionalization (e.g., Arylation) B1->B2 B3 3. Ketone Derivatization B2->B3 B3->end_mol

Diagram 2: General synthetic workflows starting from N-Alloc-3-piperidone.

Application Example: Scaffolding for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[10] Many potent kinase inhibitors feature a heterocyclic core that positions key pharmacophoric elements into the ATP-binding site. The N-Alloc-3-piperidone scaffold is an ideal starting point for such molecules.

For instance, in the synthesis of inhibitors targeting kinases like PLK1 or FLT3, a common strategy involves building a substituted pyrazole or pyridine ring off the piperidine nitrogen.[11][12]

Hypothetical Workflow:

  • Start with N-Alloc-3-piperidone : The ketone is first converted to a different functional group, for example, a hydroxyl group via reduction.

  • Palladium-Catalyzed Deprotection : The Alloc group is removed to unmask the secondary amine.

  • Nitrogen Functionalization : The free amine is then used in a key bond-forming reaction, such as a Buchwald-Hartwig amination or an SₙAr reaction with a decorated heteroaryl halide (e.g., a chloropyrimidine or fluoropyridine), to install the hinge-binding motif.

  • Final Elaboration : The hydroxyl group introduced in step 1 can be further functionalized to interact with the solvent-exposed region of the kinase, optimizing potency and pharmacokinetic properties.

Section 4: Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis and modification.

Protocol 1: Synthesis of Prop-2-enyl 3-oxopiperidine-1-carboxylate

This protocol describes the N-protection of commercially available 3-piperidone hydrochloride.

  • Reagents & Equipment :

    • 3-Piperidone hydrochloride

    • Allyl chloroformate (Alloc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Brine (saturated aq. NaCl)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure :

    • To a round-bottom flask, add 3-piperidone hydrochloride (1.0 eq) and dissolve it in a saturated aqueous solution of sodium bicarbonate (approx. 10 mL per gram of starting material). Stir for 15 minutes at room temperature.

    • Add an equal volume of DCM to the flask. Cool the biphasic mixture to 0°C in an ice bath.

    • While stirring vigorously, add allyl chloroformate (1.1 eq) dropwise over 20 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x volumes).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the title compound as a clear oil.

Protocol 2: Palladium-Catalyzed N-Alloc Deprotection

This is the key application, unmasking the piperidine nitrogen under mild, neutral conditions.[13][14]

  • Reagents & Equipment :

    • Prop-2-enyl 3-oxopiperidine-1-carboxylate (1.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 - 0.10 eq)

    • Allyl scavenger: Phenylsilane (PhSiH₃, 3-5 eq) or Morpholine (10-20 eq)

    • Anhydrous, degassed DCM or THF

    • Argon or Nitrogen supply

    • Schlenk flask or similar glassware for inert atmosphere reactions.

  • Procedure :

    • Add the N-Alloc-3-piperidone substrate to a Schlenk flask and dissolve in anhydrous, degassed DCM (approx. 0.1 M concentration).

    • Purge the flask with argon for 10-15 minutes. Causality Note: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

    • Add the allyl scavenger (e.g., phenylsilane) to the solution via syringe.

    • In a single portion, add the Pd(PPh₃)₄ catalyst. The solution will typically turn yellow or orange.

    • Stir the reaction at room temperature under argon. Monitor completion by TLC or LC-MS (typically 1-3 hours).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The crude 3-piperidone can be purified by silica gel chromatography. Expert Insight: The free amine product may streak on silica. It is often beneficial to co-spot the TLC plate with a small amount of triethylamine or to use a solvent system containing 1-2% triethylamine during chromatography to obtain a clean separation. Alternatively, an acidic workup can be used to extract the basic product into an aqueous layer, which is then basified and re-extracted.

G Pd0 Pd(0)L₂ Alloc R₂N-Alloc Pd0->Alloc Catalytic Cycle Regenerates Complex1 π-allyl Pd(II) Complex R₂NCOO⁻ Alloc->Complex1 + Pd(0)L₂ Complex1:f0->Pd0 + Scavenger Amine R₂NH Complex1:f0->Amine - CO₂ Scavenger Scavenger (e.g., PhSiH₃) ScavengedAllyl Scavenger-Allyl

Diagram 3: Simplified catalytic cycle for Pd(0)-mediated Alloc deprotection.

References

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (2025). Total Synthesis. Retrieved from [Link]

  • Hughes, D. L., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. Retrieved from [Link]

  • Alloc Protecting Group Removal Protocol. (n.d.). PPMC. Retrieved from [Link]

  • Hughes, D. L., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]

  • For drug makers, new 3-D control opens wealth of options. (2013). YaleNews. Retrieved from [Link]

  • Yadykov, M. Y., & Zlotskii, S. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters. Retrieved from [Link]

  • Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Sun, L., et al. (2000). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lee, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. Retrieved from [Link]

  • Cui, J. J., et al. (2009). Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. Google Patents.
  • Wang, X., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Retrieved from [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000). Google Patents.
  • Jose, S., & Iqbal, S. A. (2015). Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of Glimepiride. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • El-Messery, S. M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Experimental Design for Testing Prop-2-enyl 3-Oxopiperidine-1-Carboxylate Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets.[1] Prop-2-enyl 3-oxopiperidine-1-carboxylate is a novel derivative that holds promise for therapeutic intervention, potentially in areas such as neuroprotection, cancer, or inflammation, given the broad activities of related piperidine compounds.[2][3][4]

The journey from a promising compound to a viable therapeutic candidate is paved with rigorous preclinical evaluation.[5] This guide provides a comprehensive framework for designing and executing a robust experimental plan to elucidate the efficacy of prop-2-enyl 3-oxopiperidine-1-carboxylate. We will delve into the rationale behind each experimental choice, providing detailed protocols and data interpretation strategies to ensure scientific integrity and generate translatable results.[6]

Phase 1: Foundational In Vitro Characterization

The initial phase of testing focuses on characterizing the compound's fundamental biological activities in a controlled cellular environment. This allows for a cost-effective and high-throughput assessment of its potential therapeutic window and mechanism of action.

Cytotoxicity and Cell Viability Assays: Establishing a Safe Dosing Range

Rationale: Before assessing efficacy, it is paramount to determine the concentration range at which prop-2-enyl 3-oxopiperidine-1-carboxylate is non-toxic to cells. This establishes the therapeutic window for subsequent in vitro and in vivo experiments. The MTT and Sulforhodamine B (SRB) assays are standard methods for assessing cell viability and cytotoxicity, respectively.[1][2]

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cells (e.g., a relevant cancer cell line or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of prop-2-enyl 3-oxopiperidine-1-carboxylate in appropriate cell culture medium. Treat the cells with varying concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.1
1
10
50
100
Target Engagement and Mechanistic Assays: Uncovering the "How"

Rationale: Based on the chemical structure and preliminary data from related piperidine derivatives, a hypothesized mechanism of action should be investigated. For instance, many piperidine derivatives exhibit neuroprotective, anti-inflammatory, or anti-cancer properties.[4][7][8] The choice of assays will be guided by the primary therapeutic hypothesis.

Hypothetical Scenario: Investigating Neuroprotective Effects

Let's assume the primary hypothesis is that prop-2-enyl 3-oxopiperidine-1-carboxylate possesses neuroprotective properties. Key cellular pathways to investigate include antioxidant activity, anti-apoptotic effects, and modulation of neurotrophic factor signaling.[8][9]

Protocol: In Vitro Neuroprotection Assay using a Neurotoxin Challenge

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells, a common model for neuronal studies.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate for 24 hours.

  • Neurotoxin Challenge: Induce neuronal damage by exposing the cells to a known neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides for an additional 24 hours.[7][9]

  • Viability Assessment: Measure cell viability using the MTT assay as described previously. An increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

  • Mechanism-Specific Assays:

    • Antioxidant Activity: Measure reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

    • Anti-apoptotic Activity: Assess the expression of key apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3 using Western blotting.[8]

    • Signaling Pathway Analysis: Investigate the phosphorylation status of key signaling proteins involved in cell survival, such as Akt and ERK, via Western blotting.[9]

Visualization: Proposed Neuroprotective Signaling Pathway

G cluster_0 Cellular Stress (e.g., Neurotoxin) cluster_1 Prop-2-enyl 3-oxopiperidine-1-carboxylate cluster_2 Cellular Response Neurotoxin Neurotoxin (e.g., 6-OHDA, Aβ) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS induces Apoptosis ↑ Apoptosis (Caspase-3 activation) Neurotoxin->Apoptosis induces Compound Prop-2-enyl 3-oxopiperidine-1-carboxylate Compound->ROS inhibits Compound->Apoptosis inhibits PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt activates ERK ERK Pathway Compound->ERK activates Survival ↑ Neuronal Survival PI3K_Akt->Survival promotes ERK->Survival promotes

Caption: Proposed mechanism of neuroprotection by prop-2-enyl 3-oxopiperidine-1-carboxylate.

Phase 2: In Vivo Efficacy and Pharmacokinetic Profiling

Following promising in vitro results, the focus shifts to evaluating the compound's efficacy and behavior in a living organism. This phase is crucial for understanding its therapeutic potential in a more complex biological system.[10]

Pharmacokinetic (PK) Studies: Understanding ADME Properties

Rationale: Before conducting efficacy studies, it is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of prop-2-enyl 3-oxopiperidine-1-carboxylate. This information will guide dose selection, route of administration, and dosing frequency for the efficacy models.[6]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use healthy adult male and female mice or rats.

  • Compound Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation:

ParameterValue (Mean ± SD)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
In Vivo Efficacy Models: Testing in a Disease-Relevant Context

Rationale: The choice of the in vivo model is critical and should closely mimic the human disease state being targeted.[10]

Hypothetical Scenario: Investigating Neuroprotective Efficacy in an Animal Model of Parkinson's Disease

A widely used model for Parkinson's disease is the scopolamine-induced cognitive impairment model in rodents, which mimics some of the cholinergic deficits observed in neurodegenerative diseases.[11]

Protocol: Scopolamine-Induced Amnesia Model in Mice

  • Animal Acclimatization: Acclimatize adult male mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer prop-2-enyl 3-oxopiperidine-1-carboxylate (at doses determined from PK and in vitro studies) or vehicle control for a specified period (e.g., 7-14 days). A positive control group (e.g., donepezil) should also be included.

  • Induction of Amnesia: On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the naive control group, 30 minutes before behavioral testing.

  • Behavioral Testing: Assess cognitive function using standardized tests such as the Morris Water Maze (for spatial learning and memory) or the Passive Avoidance Test (for fear-motivated memory).[11]

  • Biochemical and Histological Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex) for:

    • Neurotransmitter Analysis: Measure acetylcholine (ACh) levels and acetylcholinesterase (AChE) activity.[11]

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD).[11]

    • Histopathology: Perform Nissl staining to assess neuronal survival and morphology.

Visualization: In Vivo Efficacy Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Testing Phase cluster_2 Post-Mortem Analysis Acclimatization Animal Acclimatization Dosing Compound/Vehicle Administration Acclimatization->Dosing Induction Scopolamine Induction Dosing->Induction Behavior Behavioral Testing Induction->Behavior Tissue Brain Tissue Collection Behavior->Tissue Biochem Biochemical Analysis Tissue->Biochem Histo Histological Analysis Tissue->Histo

Caption: Workflow for in vivo efficacy testing in a scopolamine-induced amnesia model.

Phase 3: Data Integration and Interpretation

A comprehensive analysis of both in vitro and in vivo data is crucial for making an informed decision about the future development of prop-2-enyl 3-oxopiperidine-1-carboxylate. The results should be integrated to build a cohesive narrative of the compound's efficacy and mechanism of action. A successful outcome from these preclinical studies would provide a strong rationale for advancing the compound to IND-enabling toxicology studies and subsequent clinical trials.[5][6]

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]

  • Developing Novel Therapeutics: Pioneering Advances in Healthcare. Longdom Publishing. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease. MDPI. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers [Customer Story]. InVivo Biosystems. [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PMC. [Link]

Sources

in vitro and in vivo assays for prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a detailed framework for the preclinical evaluation of prop-2-enyl 3-oxopiperidine-1-carboxylate, a compound of interest due to its structural analogy to ketamine and its metabolites.[1] This relationship suggests a primary mechanism of action involving the N-methyl-D-aspartate (NMDA) receptor, a key target in anesthesia, analgesia, and psychiatry.[2]

This document outlines a logical, multi-tiered approach, beginning with fundamental molecular interactions in vitro and progressing to complex physiological and behavioral effects in vivo. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and trustworthiness.

PART I: In Vitro Assays for Molecular and Cellular Profiling

The initial phase of characterization focuses on defining the compound's interaction with its putative molecular target in a controlled, cellular environment.

Target Engagement: NMDA Receptor Binding Affinity

The first critical question is whether prop-2-enyl 3-oxopiperidine-1-carboxylate directly binds to the NMDA receptor. A competitive radioligand binding assay is the gold-standard method to determine binding affinity (Ki).

Scientific Rationale: This assay quantifies the ability of the test compound to displace a radiolabeled ligand, [³H]MK-801, from its binding site within the NMDA receptor ion channel. MK-801 (dizocilpine) is a high-affinity, non-competitive antagonist, making it an excellent tool for this purpose.[3][4] The resulting inhibition constant (Ki) is a direct measure of the compound's affinity for this site.

Materials:

  • Whole rat brain membrane preparation (a rich source of NMDA receptors).

  • Radioligand: [³H]MK-801.

  • Reference Compound: Ketamine or unlabeled MK-801.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of prop-2-enyl 3-oxopiperidine-1-carboxylate (e.g., from 100 µM to 10 pM).

  • Assay Setup: In a 96-well plate, combine the rat brain membranes, a fixed concentration of [³H]MK-801 (typically at its Kd value), and varying concentrations of the test compound, reference compound, or vehicle.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Termination & Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Total binding is determined in the absence of a competing ligand.

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand (e.g., 10 µM MK-801).

    • Specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Ketamine (Reference)Typical ValueTypical Value
prop-2-enyl 3-oxopiperidine-1-carboxylateExperimental ValueCalculated Value
Functional Assessment: NMDA Receptor Antagonism

Binding does not equate to function. It is crucial to determine if the compound inhibits receptor activity. A cell-based functional assay measuring ion flux is a direct method to quantify antagonism.

Scientific Rationale: NMDA receptor activation leads to an influx of calcium (Ca²⁺) into the cell. This assay uses a Ca²⁺-sensitive fluorescent dye to measure the change in intracellular calcium upon receptor stimulation. An antagonist will block this influx, resulting in a reduced fluorescent signal.[6]

Materials:

  • HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[7]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonists: Glutamate and Glycine (co-agonist).

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Remove culture medium and load cells with Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add various concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Stimulation & Reading: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a pre-determined concentration of glutamate and glycine to stimulate the receptors and continue to record the fluorescence signal over time.

  • Data Analysis: The peak fluorescence intensity after agonist addition is measured. The inhibitory effect of the compound is calculated as a percentage of the response seen with agonists alone. Plot the percent inhibition against the log concentration of the test compound to generate a concentration-response curve and determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro NMDA receptor calcium flux assay.

PART II: In Vivo Assays for Preclinical Evaluation

After establishing in vitro activity, in vivo studies are essential to understand the compound's behavior and therapeutic potential in a complex biological system.

Pharmacokinetic (PK) Profiling

A PK study is fundamental to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This information is critical for designing subsequent efficacy studies and interpreting their results.[8][9]

Scientific Rationale: This protocol determines key PK parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. Understanding these parameters ensures that the dosing regimens used in efficacy models are sufficient to achieve and maintain target engagement in the central nervous system.[10][11]

Materials:

  • Sprague-Dawley rats or C57BL/6 mice.

  • Dosing vehicles (e.g., saline for IV, PEG/saline for IP or PO).

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Dosing: Administer a single dose of prop-2-enyl 3-oxopiperidine-1-carboxylate to cohorts of animals via intravenous (IV) and the intended therapeutic route (e.g., intraperitoneal (IP) or oral (PO)).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time curve.

Data Presentation:

ParameterRoute: IVRoute: PO/IP
Cmax (ng/mL) ValueValue
Tmax (h) N/AValue
AUC (ng*h/mL) ValueValue
t½ (h) ValueValue
Bioavailability (%) N/ACalculated Value
Pharmacodynamic & Efficacy Modeling

Based on the profile of ketamine, key therapeutic areas to investigate are depression and pain.[12][13]

Scientific Rationale: The FST is a widely used behavioral assay to screen for compounds with antidepressant potential.[14][15] The test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, suggesting an increase in coping behavior.[16]

Materials:

  • Male C57BL/6 mice.

  • Transparent cylindrical containers (25 cm high, 10 cm diameter).

  • Water (23-25°C).

  • Video recording system and analysis software.

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour.

  • Dosing: Administer the test compound, a positive control (e.g., ketamine), or vehicle via the predetermined route and pre-treatment time based on PK data.

  • Test Session: Place each mouse individually into the cylinder filled with water to a depth where it cannot touch the bottom.

  • Recording: Record a 6-minute session.

  • Analysis: Score the last 4 minutes of the session for time spent immobile (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water). A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Scientific Rationale: The hot plate test is a classic model for assessing centrally-mediated analgesia.[17][18] It measures the reaction time of an animal to a thermal stimulus. An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect. This model is sensitive to opioid and NMDA receptor-modulating drugs.[19]

Materials:

  • Male Sprague-Dawley rats.

  • Hot plate apparatus with precise temperature control.

  • Timer.

Procedure:

  • Baseline Latency: Place each rat on the hot plate (e.g., set to 55 ± 0.5°C) and record the baseline latency to the first sign of nociception (paw lick or jump). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing: Administer the test compound, a positive control (e.g., morphine), or vehicle.

  • Post-Dose Latency: At several time points post-dosing (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Analysis: Compare the post-dose latencies to the baseline latency. A significant increase in latency indicates analgesia. Data can be expressed as the maximal possible effect (%MPE).

Hypothesized Mechanism of Action Diagram:

G Compound prop-2-enyl 3-oxopiperidine-1-carboxylate Target Binds to & Antagonizes NMDA Receptor Compound->Target Cellular Reduces Glutamatergic Excitotoxicity / Modulates Synaptic Plasticity Target->Cellular Systemic Alters Neural Circuit Activity in Brain Regions (e.g., PFC, Hippocampus) Cellular->Systemic Outcome1 Antidepressant-like Effect (↓ Immobility in FST) Systemic->Outcome1 Outcome2 Analgesic Effect (↑ Latency in Hot Plate) Systemic->Outcome2

Caption: Hypothesized pathway from molecular target engagement to behavioral outcomes.

References

  • Title: In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels Source: Taylor and Francis Group, LLC URL: [Link]

  • Title: Screening of antidepressant | PPTX Source: Slideshare URL: [Link]

  • Title: In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels Source: Taylor and Francis Group, LLC URL: [Link]

  • Title: Pharmacokinetics of ketamine and its major metabolites norketamine, hydroxynorketamine, and dehydronorketamine: a model-based analysis Source: PubMed URL: [Link]

  • Title: Melior Discovery in vivo models of Pain, Anesthesia and Algesia Source: Melior Discovery URL: [Link]

  • Title: Screening Models of Depression in Animals: A Review Source: Science Alert URL: [Link]

  • Title: Pharmacokinetic Modeling of Ketamine Enantiomers and Their Metabolites After Administration of Prolonged-Release Ketamine With Emphasis on 2,6-Hydroxynorketamines Source: PubMed URL: [Link]

  • Title: Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX Source: Slideshare URL: [Link]

  • Title: A Reliable High-Throughput Screening Model for Antidepressant Source: PMC URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of Ketamine Source: HELDA - Helsinki.fi URL: [Link]

  • Title: Systematic Review on Antidepressant Models Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: In-Vivo Models for Management of Pain Source: SCIRP URL: [Link]

  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

  • Title: Pharmacokinetics of ketamine and its major metabolites norketamine, hydroxynorketamine, and dehydronorketamine: a model-based analysis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ketamine Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: Springer Link URL: [Link]

  • Title: A high-throughput assay method for identifying allosteric nmda receptor modulators Source: Google Patents URL
  • Title: NMDA Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: In vitro characterization of novel NR2B selective NMDA receptor antagonists Source: PubMed URL: [Link]

  • Title: Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites Source: PMC URL: [Link]

  • Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors Source: MDPI URL: [Link]

Sources

derivatization of prop-2-enyl 3-oxopiperidine-1-carboxylate for further studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Prop-2-enyl 3-oxopiperidine-1-carboxylate (N-Alloc-3-Piperidone)

Part 1: Executive Summary & Strategic Overview

Target Molecule: Prop-2-enyl 3-oxopiperidine-1-carboxylate Common Name: N-Alloc-3-piperidone CAS Registry: 1567954-48-6 (Analogous ref)

The "Trojan Horse" of Piperidine Scaffolds N-Alloc-3-piperidone is a high-value intermediate in the synthesis of peptidomimetics, Janus kinase (JAK) inhibitors, and GPCR ligands. Its structural duality—a reactive C3-ketone paired with an orthogonal N-Alloc protecting group—allows for complex library generation. Unlike N-Boc or N-Cbz analogs, the N-Alloc group withstands both strong acids (TFA/HCl) and strong bases, offering a unique "safety window" for harsh downstream chemistry before being gently removed via Palladium(0) catalysis.

Critical Stability Warning: The 3-oxopiperidine core is prone to dimerization and aldol condensation if the nitrogen is unprotected. Never remove the N-Alloc group while the C3-ketone is free. The derivatization strategy must follow a strict order of operations: Functionalize C3 first, then deprotect N1.

Part 2: Decision Pathways (Graphviz Visualization)

The following flowchart illustrates the logical hierarchy of derivatization. Note the "Stop" sign at N-deprotection of the ketone.

Derivatization_Strategy Start N-Alloc-3-Piperidone (Starting Material) Decision Select Functionalization Path Start->Decision Forbidden FORBIDDEN PATH: Direct N-Deprotection Start->Forbidden Do Not Attempt Path_A Path A: Reductive Amination (Target: 3-Aminopiperidines) Decision->Path_A Library Synthesis Path_B Path B: Olefination (Wittig/HWE) (Target: Exocyclic Alkenes) Decision->Path_B Linker Extension Path_C Path C: Enolate Alkylation (Target: Alpha-Substituted Ketones) Decision->Path_C Stereocenter Creation Product_A N-Alloc-3-Aminopiperidine Path_A->Product_A Product_B N-Alloc-3-Alkylidenepiperidine Path_B->Product_B Instability Unstable Free Amine Ketone (Polymerization/Dimerization) Forbidden->Instability Final_Step Pd(0) Alloc Removal (Orthogonal Deprotection) Product_A->Final_Step Safe to Deprotect Product_B->Final_Step Safe to Deprotect

Figure 1: Strategic Derivatization Logic. Note the critical restriction on direct N-deprotection prior to ketone stabilization.

Part 3: Detailed Experimental Protocols

Protocol A: C3-Diversification via Reductive Amination

Purpose: To synthesize stable 3-aminopiperidine scaffolds (e.g., for DPP-IV inhibitor analogs) while preventing over-alkylation.

Mechanism & Rationale: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the ketone to an alcohol effectively, but rapidly reduces the in situ formed iminium ion.

  • Acetic Acid: Catalyzes imine formation.[1]

  • DCE (1,2-Dichloroethane): Preferred over DCM for slightly higher boiling point and solubility, though DCM is acceptable.

Materials:

  • N-Alloc-3-piperidone (1.0 equiv)[2]

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or DCE (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under N₂ atmosphere, dissolve N-Alloc-3-piperidone (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the amine (1.1 mmol).

    • Add AcOH (1.0 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish before the reducing agent is added, minimizing direct ketone reduction.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) in one portion.

    • Remove ice bath and allow to warm to RT. Stir for 12–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane).[3] The ketone spot (UV active, often stains with KMnO4) should disappear.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash chromatography.[1] (Note: 3-aminopiperidines are polar; use DCM:MeOH:NH₄OH gradients).

Data Validation (Expected Results):

Parameter Method Expected Observation
Conversion LC-MS >95% conversion of SM (M+H = 184).
Selectivity 1H NMR Disappearance of C3 protons (multiplet) and appearance of C3-methine (septet/multiplet shifted upfield).

| Side Product | LC-MS | <5% Alcohol byproduct (direct reduction). |

Protocol B: Orthogonal N-Deprotection (Alloc Removal)

Purpose: To liberate the secondary amine for further coupling (e.g., peptide coupling or urea formation) AFTER C3 derivatization.

Mechanism & Rationale: The Alloc group is cleaved by a Pd(0) catalyst which forms a π-allyl palladium complex.[4][5] A scavenger is strictly required to trap the allyl cation; otherwise, the amine will be re-allylated.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis).[4]

  • Scavenger: Phenylsilane (PhSiH₃) is superior to morpholine or dimedone for difficult substrates, driving the reaction to completion rapidly.

Materials:

  • N-Alloc-derivative (from Protocol A) (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv / 5 mol%)

  • Phenylsilane (2.0 equiv)

  • DCM (degassed)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the N-Alloc substrate (0.5 mmol) in anhydrous, degassed DCM (5 mL).

    • Note: Oxygen poisons Pd(0). Sparge solvent with Argon for 10 mins prior to use.

  • Catalysis:

    • Add Phenylsilane (1.0 mmol).

    • Add Pd(PPh₃)₄ (0.025 mmol). The solution typically turns pale yellow/orange.

    • Stir at RT under Argon for 2–4 hours.

  • Workup (Scavenging the Metal):

    • The reaction mixture will contain silyl byproducts and Pd residue.

    • Add MeOH (1 mL) to quench excess silane.

    • Concentrate to dryness.

    • Acid/Base Extraction (Purification Trick):

      • Dissolve residue in 1M HCl (aq). Wash with Et₂O (removes Pd ligands and silane byproducts).

      • Basify the aqueous layer to pH 10 with NaOH.

      • Extract the free amine into DCM (3x).

      • Dry (Na₂SO₄) and concentrate.[1]

Part 4: References & Grounding

  • Use of N-Alloc in Piperidine Synthesis:

    • Title: "Palladium-catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation."[6]

    • Source: Thayer, D. A., et al. Journal of Organic Chemistry.

    • Context: Establishes the efficiency of Phenylsilane/Pd(0) for Alloc removal in sensitive amine scaffolds.

  • Reductive Amination Protocols (BenchChem):

    • Title: "Optimizing Reductive Amination for Piperidine Synthesis."

    • Source: BenchChem Technical Support.[4]

    • Context: Validates the use of NaBH(OAc)3 and stepwise imine formation to prevent over-alkylation.

  • Stability of 3-Oxopiperidines:

    • Title: "Synthesis and Application of N-Boc-3-piperidone."[2]

    • Source: ChemicalBook / Patent CN103204801A.

    • Context: Highlights the necessity of N-protection to prevent self-condensation of the 3-piperidone core during storage and reaction.

  • PubChem Compound Summary:

    • Title: "Prop-2-enyl 3-aminopiperidine-1-carboxylate (Derivative)."

    • Source: PubChem.[7][8][9]

    • Context: Verification of the core structure and molecular weight data for LC-MS validation.

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-2024-882 Subject: Troubleshooting Side Reactions & Impurity Profiles in Alloc-Protection of 3-Piperidone Status: Open / Technical Guide Expert: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: Prop-2-enyl 3-oxopiperidine-1-carboxylate Common Name:


-Alloc-3-piperidone
CAS:  105764-07-6 (Generic for Alloc-piperidones, specific isomer varies)[1]

The synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate typically involves the reaction of 3-piperidone hydrochloride with allyl chloroformate (Alloc-Cl) under basic conditions. While conceptually simple, this reaction is notorious for "crashing" into a yellow/orange intractable gum.[1]

The Core Challenge: 3-Piperidone is inherently unstable as a free base. It possesses a secondary amine and a ketone with acidic


-protons. Once neutralized from its HCl salt, it undergoes rapid intermolecular Aldol-type self-condensation  (dimerization/polymerization) unless the 

-acylation trap (Alloc-Cl) is faster than the self-reaction.

This guide details the specific side reactions that cause yield loss and provides self-validating protocols to avoid them.

Critical Reaction Pathways & Side Reactions

The following diagram illustrates the "Race Condition" between the desired pathway and the two primary failure modes: Dimerization and O-Acylation.

ReactionPathways Start 3-Piperidone HCl (Stable Salt) Base Base Addition (Neutralization) Start->Base FreeBase Free Amine (Transient/Unstable) Base->FreeBase Deprotonation Product N-Alloc-3-piperidone (Target) FreeBase->Product Path A: N-Acylation (Fast, Kinetic Control) Dimer Aldol Dimer/Polymer (Yellow Gum) FreeBase->Dimer Path B: Self-Condensation (If Alloc-Cl is absent) AllocCl Allyl Chloroformate (Electrophile) AllocCl->Product + EnolCarb Enol Carbonate (O-Acylated Impurity) Product->EnolCarb Path C: O-Acylation (Excess Base/Alloc-Cl)

Figure 1: Reaction pathway analysis showing the kinetic competition between N-acylation (Target) and Self-Condensation (Side Reaction).[1]

Troubleshooting Modules (FAQs)

Issue 1: The "Yellow Gum" Phenomenon (Dimerization)

Symptom: Upon adding base, the reaction mixture turns bright yellow/orange and deposits a sticky, insoluble gum.[1] Yield is <20%. Diagnosis: Self-Aldol Condensation. You likely generated the free base of 3-piperidone before the Alloc-Cl was available to trap it, or the mixing was too slow. The free amine of one molecule attacks the ketone of another.

Corrective Action:

  • Simultaneous Addition: Do not pre-stir the amine salt with base. Add the Alloc-Cl to the acidic salt suspension first, then add the base dropwise.

  • Biphasic System (Schotten-Baumann): Use a DCM/Water or EtOAc/Water system with an inorganic base (

    
     or 
    
    
    
    ). The salt stays in the water; as base neutralizes it, the free amine extracts into the organic layer where Alloc-Cl is waiting. This keeps the concentration of free amine low, suppressing second-order dimerization.
Issue 2: Vinyl Signals in NMR (O-Acylation)

Symptom:


 NMR shows the expected allyl peaks, but the 

-proton integration is off, and a new set of vinyl signals appears. Diagnosis: Enol Carbonate Formation. The ketone enolized under basic conditions, and the oxygen attacked the Alloc-Cl. This occurs if you use a strong base (like

or NaOH) without temperature control, or a large excess of Alloc-Cl.

Corrective Action:

  • Weaker Base: Switch to Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid Hydroxides.
  • Stoichiometry: Limit Alloc-Cl to 1.05 - 1.1 equivalents.

  • Temperature: Maintain reaction temperature at

    
     during base addition.
    
Issue 3: Allyl Alcohol Impurity

Symptom: Strong smell of garlic/mustard in the product; NMR shows broad OH peak and allyl signals shifted upfield. Diagnosis: Hydrolysis of Alloc-Cl. Water (from the solvent or atmosphere) competed with the amine for the chloroformate.

Corrective Action:

  • Quench Properly: Ensure a thorough aqueous wash (dilute HCl or Citric Acid) during workup to remove allyl alcohol.

  • Dry Solvents: If using an organic base (

    
    ), use anhydrous DCM.[1] If using Schotten-Baumann (water/DCM), use a slight excess of Alloc-Cl (1.2 eq) to account for hydrolysis.
    

Optimized Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended for Scale-Up)

Best for suppressing dimerization due to phase-transfer modulation.

  • Setup: Charge a flask with 3-piperidone HCl (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Reagent: Add Allyl Chloroformate (1.1 eq) directly to the suspension. Stir at

    
    .
    
  • Activation: Dissolve Potassium Carbonate (

    
    )  (2.5 eq) in Water  (5 vol).
    
  • Addition: Add the aqueous base solution to the DCM mixture dropwise over 30 minutes at

    
    .
    
    • Why? This releases the free amine slowly. As soon as it forms, it partitions into the DCM and reacts with the Alloc-Cl immediately, preventing it from finding another piperidone molecule to dimerize with.[1]

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.[1] Dry over

    
     and concentrate.
    
Method B: Anhydrous Organic Phase

Best if the product is water-sensitive or for small-scale rapid synthesis.

  • Setup: Suspend 3-piperidone HCl (1.0 eq) in anhydrous DCM under Nitrogen at

    
    .
    
  • Reagent: Add Allyl Chloroformate (1.1 eq).

  • Base: Add Diisopropylethylamine (DIPEA) (2.2 eq) dropwise over 1 hour.

    • Critical: Do not add base all at once. The exotherm and high local concentration of free base will cause immediate yellowing (dimerization).

Impurity Profile & Data Summary

Impurity TypeOriginAppearance/DetectionPrevention Strategy
Dimer/Polymer Self-Aldol CondensationYellow/Orange Gum; Baseline noise in NMRSlow base addition; Biphasic conditions.
Enol Carbonate O-Acylation of KetoneExtra vinyl peaks; Loss of ketone C=O in IRKeep Temp <

; Use weaker base (

).
Allyl Alcohol Hydrolysis of Alloc-ClPungent odor; NMR shiftsAqueous acidic wash; Dry solvents (Method B).
Carbamate Isomer Allyl-Vinyl IsomerizationVinyl peaks (internal double bond)Avoid Ruthenium/Rhodium contamination; Keep away from transition metals.

Logic Tree for Troubleshooting

Troubleshooting Start Problem Detected Q1 Is the reaction mixture yellow/orange? Start->Q1 Q2 Does NMR show extra vinyl signals? Q1->Q2 No Res1 Dimerization (Aldol) Fix: Use Method A (Biphasic) & Slower Addition Q1->Res1 Yes Res2 O-Acylation (Enol) Fix: Lower Temp, Weaker Base Q2->Res2 Yes (Complex Region) Res3 Allyl Alcohol Fix: Improve Acid Wash or Dry Solvents Q2->Res3 No (Broad OH)

Figure 2: Decision tree for diagnosing reaction failures based on visual and spectroscopic evidence.

References

  • BenchChem. (2025).[2][3] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. Retrieved from [1]

  • Sigma-Aldrich. (2024). 3-Piperidone hydrochloride Safety & Handling. Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. (General reference for Carbamate formation mechanisms).

  • Sen, S. et al. (2014).[1] A Strategy for Complex Dimer Formation... Journal of the American Chemical Society. (Discussing the instability and dimerization of piperidone derivatives). Retrieved from [1]

  • ChemicalBook. (2024). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. (Analogous synthesis routes for 3-oxopiperidines). Retrieved from [1]

Sources

addressing stability issues of prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for prop-2-enyl 3-oxopiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Given its unique structural features—namely the allyl carbamate, the piperidine core, and the β-keto moiety—this compound presents specific stability challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of prop-2-enyl 3-oxopiperidine-1-carboxylate that influence its stability?

This molecule integrates three distinct functional groups, each with its own reactivity profile. Understanding their interplay is crucial:

  • Allyl Carbamate: The prop-2-enyl (allyl) group linked to the carbamate is the most significant feature. While useful as a protecting group, it is highly susceptible to cleavage by transition metals, particularly palladium(0) catalysts.[1][2] This reaction is often used intentionally for deprotection but can be a source of unintended degradation if trace metals are present.[3]

  • Carbamate Linkage: The carbamate functional group is an ester of a carbamic acid. It is significantly more stable than a typical ester but is vulnerable to hydrolysis under both acidic and, more rapidly, basic conditions.[4][5] The rate of hydrolysis is highly dependent on pH and temperature.[6]

  • β-Keto System: The ketone at the 3-position is beta to the carbamate nitrogen. This arrangement makes the protons on the carbon at the 4-position (the α-carbon to the ketone) acidic.[7] This acidity can lead to enolate formation, particularly in the presence of a base, which can be a pathway for undesired side reactions like self-condensation or epimerization if a chiral center is present.

Q2: What are the primary degradation pathways I should be aware of?

The two most common degradation pathways are carbamate hydrolysis and deallylation. These pathways can occur during synthesis, workup, purification, or storage if conditions are not carefully controlled.

G cluster_hydrolysis Hydrolysis Pathway cluster_deallylation Deallylation Pathway main Prop-2-enyl 3-oxopiperidine-1-carboxylate hydrolysis_prod 3-Oxopiperidine main->hydrolysis_prod H+ or OH- H2O deallylation_prod 3-Oxopiperidine main->deallylation_prod Trace Pd(0) Nucleophilic Scavenger co2 co2 hydrolysis_prod->co2 + CO2 allyl_alcohol allyl_alcohol hydrolysis_prod->allyl_alcohol + Allyl Alcohol G start Degradation of Purified Compound Observed check_metal Was a transition metal (Pd, Pt, Ru) used in a prior step? start->check_metal metal_yes YES check_metal->metal_yes Yes metal_no NO check_metal->metal_no No scavenge Implement a metal scavenging step before final purification. (e.g., QuadraSil®, Smopex®) metal_yes->scavenge check_storage Review storage conditions. Is it stored neat, cold, dark, and under inert gas? metal_no->check_storage repurify Re-purify the material after scavenging. scavenge->repurify storage_bad NO check_storage->storage_bad No storage_good YES check_storage->storage_good Yes correct_storage Correct storage as per recommendations in Table 1. storage_bad->correct_storage contact_support If issues persist, consider alternative degradation pathways (e.g., oxidation). Contact Technical Support. storage_good->contact_support

Sources

Technical Support Center: Optimization of Reaction Conditions for Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of prop-2-enyl 3-oxopiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. As an N-allyloxycarbonyl (Alloc) protected piperidone derivative, this compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in pharmaceutical development where the piperidine motif is prevalent.[1][2]

The Alloc group offers a distinct advantage due to its orthogonality; it is stable under conditions used to remove other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), yet it can be selectively cleaved under mild, palladium-catalyzed conditions.[3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis and achieve optimal results.

Core Synthesis Protocol

The formation of prop-2-enyl 3-oxopiperidine-1-carboxylate is an N-acylation reaction, a type of nucleophilic acyl substitution.[5][6] The secondary amine of the 3-oxopiperidine ring attacks the electrophilic carbonyl carbon of allyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.[7]

Caption: General reaction scheme for Alloc protection of 3-oxopiperidine.

Detailed Experimental Protocol (10 mmol Scale)
  • Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-oxopiperidine hydrochloride (1.36 g, 10 mmol).

  • Solvent & Base : Add anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (TEA, 3.04 mL, 22 mmol, 2.2 eq.) dropwise to the stirred suspension. Note: Two equivalents of base are needed to first neutralize the HCl salt and then to scavenge the HCl produced in the reaction.

  • Acylation : Slowly add allyl chloroformate (1.17 mL, 11 mmol, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing : Wash the combined organic phase sequentially with 1M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What could be the cause?

Answer: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, base selection, or reaction setup.

  • Reagent Quality:

    • 3-Oxopiperidine: This starting material can be hygroscopic and unstable. If using the free base, ensure it has been stored properly under an inert atmosphere. If using the hydrochloride salt, ensure it is dry.

    • Allyl Chloroformate: This reagent is highly sensitive to moisture and can decompose over time. Use a fresh bottle or a recently purchased stock. Always handle it in a fume hood using dry syringes and needles.[3]

  • Base Selection and Stoichiometry:

    • The choice and amount of base are critical. If you are starting with 3-oxopiperidine hydrochloride, you need at least two equivalents of base: one to liberate the free amine and a second to neutralize the HCl generated by the reaction. Using only one equivalent will result in a maximum theoretical yield of 50%.

    • While triethylamine (TEA) is common, a less nucleophilic base like pyridine can also be effective and may serve as the solvent.[9] For reactions sensitive to strong organic bases, an inorganic base like sodium bicarbonate in a biphasic system (e.g., DCM/water) can be a milder alternative.[3]

  • Reaction Temperature:

    • The acylation reaction is exothermic. Adding allyl chloroformate at room temperature can lead to uncontrolled side reactions. It is essential to cool the reaction mixture to 0 °C before and during the addition of the acylating agent.[3] After the addition is complete, allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

Caption: Decision workflow for troubleshooting low reaction yield.

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I prevent them?

Answer: The formation of side products often arises from the reactivity of the ketone moiety within the piperidine ring, especially under basic conditions.

  • Primary Cause: Enolate Formation The protons alpha to the ketone (at the C2 and C4 positions) are acidic. A strong or sterically unhindered base (like TEA or DBU) can deprotonate these positions to form an enolate. This enolate can then participate in side reactions, such as self-condensation (an aldol reaction) or reaction with the acylating agent, leading to complex impurities.

  • Preventative Measures:

    • Choice of Base : Switch to a bulkier, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) which is less likely to cause deprotonation. Alternatively, using a milder inorganic base like NaHCO₃ or K₂CO₃ in a biphasic solvent system can completely avoid this issue.

    • Temperature Control : Maintain a low temperature (0 °C or below) during the addition of reagents. This slows down the rate of potential side reactions relative to the desired N-acylation.

    • Reverse Addition : Consider adding the piperidine/base mixture slowly to the solution of allyl chloroformate. This keeps the concentration of the basic amine low, minimizing the chance for enolate formation.

Caption: Potential side reaction pathway via enolate formation.

Q3: My product is difficult to purify. What are the best practices for purification?

Answer: Purifying piperidine derivatives can be challenging due to their basicity, which can cause streaking on silica gel chromatography. A combination of extractive work-up and optimized chromatography is usually effective.

  • Acid-Base Extraction: Before attempting chromatography, a thorough aqueous work-up is essential.

    • Wash with dilute acid (e.g., 1M HCl or 5% citric acid) to remove any residual amine base (TEA, pyridine).

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.

    • A final wash with brine helps to remove water from the organic layer.[10]

  • Flash Column Chromatography:

    • Tailing/Streaking: The basic nitrogen atom in your product can interact strongly with the acidic silica gel, causing the compound to "streak" down the column, leading to poor separation.

    • Solution: To mitigate this, add a small amount of a volatile base, typically ~0.5-1% triethylamine , to your eluent system (e.g., Hexane/Ethyl Acetate).[8] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The product is moderately polar; expect it to elute in a range of 20-50% ethyl acetate in hexanes, depending on the specific impurities.

Parameter Recommendation Rationale
Work-up Wash 1 1M HCl (aq)Removes residual organic base (e.g., TEA, Pyridine).[8]
Work-up Wash 2 Sat. NaHCO₃ (aq)Neutralizes the organic layer and removes acidic impurities.
Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic molecules.
Chromatography Mobile Phase Hexane/Ethyl AcetateGood starting solvent system for this polarity range.
Mobile Phase Additive 0.5-1% TriethylaminePrevents peak tailing by neutralizing acidic silica sites.[8]

Frequently Asked Questions (FAQs)

Q1: Why choose the Alloc protecting group over the more common Boc or Cbz groups? The primary advantage of the Alloc group is its orthogonality . It is stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used for Fmoc removal (e.g., piperidine).[4][11] This allows for selective deprotection of other functional groups in the molecule without affecting the Alloc-protected nitrogen. The Alloc group is specifically removed using a palladium(0) catalyst, often with a scavenger like phenylsilane or dimedone.[3][12]

Q2: How should I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method.

  • Eluent: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point.

  • Visualization: The product contains a ketone and a carbamate, but no strong chromophore. Therefore, visualization will require staining. A potassium permanganate (KMnO₄) stain is effective as it will react with the allyl double bond, appearing as a yellow spot on a purple background. The starting material (3-oxopiperidine) will also stain. The product should have a higher Rf value (run further up the plate) than the starting amine.

Q3: Can this reaction be performed under phase-transfer catalysis (PTC) conditions? Yes, for large-scale synthesis, a biphasic system using a phase-transfer catalyst can be very effective. A typical setup would involve using an aqueous solution of a mild base like K₂CO₃ with the starting material salt, an organic solvent like toluene or DCM for the allyl chloroformate, and a catalyst such as tetrabutylammonium bromide (TBAB). This can simplify the work-up and avoid the use of organic bases.

Q4: What is the stability of the final product? Prop-2-enyl 3-oxopiperidine-1-carboxylate is generally a stable compound. Organic carbamates are known for their good chemical stability.[13][14] However, like any ketone, it may be susceptible to degradation under strongly acidic or basic conditions over long periods. For long-term storage, it is best kept in a cool, dark place. The allyl group itself is stable but can be reactive under specific catalytic conditions (e.g., with palladium or ruthenium catalysts).[15]

References

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide.
  • Sciencemadness Discussion Board. (2014). Secondary amine Acylation.
  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups. Journal of Organic Chemistry, 68, 1146-1149.
  • Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters. (n.d.). PMC.
  • Benchchem. (n.d.). Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • Filo. (2025). What is the acylation of amines?
  • Reactions of Amines. (n.d.). Fundamentals of Organic Chemistry.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications.
  • Allyl side chain protection in peptide synthesis. (n.d.). Google Patents.
  • Suzhou Highfine Biotech. (2021). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.

Sources

Technical Support Center: Purification of Prop-2-enyl 3-Oxopiperidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purification of prop-2-enyl 3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the scientific rationale behind the purification process, enabling you to diagnose and resolve common challenges encountered in the laboratory.

Understanding the Molecule: Key Chemical Characteristics

Prop-2-enyl 3-oxopiperidine-1-carboxylate is a molecule that presents a unique set of challenges for HPLC purification. Its structure contains a piperidine ring, a common scaffold in many biologically active compounds, a carbamate linkage, and a β-keto ester moiety.[1] Each of these functional groups influences its chromatographic behavior and stability.

  • Piperidine Ring: The basic nitrogen atom in the piperidine ring can interact with residual silanol groups on the surface of silica-based reversed-phase columns, often leading to peak tailing.[2][3]

  • Carbamate Group: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to sample degradation.[4][5]

  • β-Keto Ester System: This functionality is prone to keto-enol tautomerism and can be susceptible to decarboxylation, particularly under thermal stress or in the presence of certain catalysts.[6][7] The presence of the ketone also provides a chromophore for UV detection.

A foundational understanding of these characteristics is crucial for developing a robust purification method and for effectively troubleshooting any issues that may arise.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during the HPLC purification of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

A common frustration in HPLC is obtaining peaks that are not sharp and symmetrical (Gaussian).[8] Poor peak shape can compromise resolution and lead to inaccurate quantification.[2][8]

Question: Why is my peak for prop-2-enyl 3-oxopiperidine-1-carboxylate tailing?

Answer: Peak tailing is the most frequent peak shape distortion and is often caused by secondary interactions between the analyte and the stationary phase.[3] For a basic compound like your piperidine derivative, the primary culprit is often the interaction with acidic silanol groups on the silica surface of the column.[2][8]

  • Root Cause Analysis:

    • Silanol Interactions: The nitrogen on the piperidine ring can be protonated, leading to strong ionic interactions with deprotonated (ionized) silanol groups on the stationary phase. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail."

    • Column Degradation: Over time, the end-capping on a C18 column can hydrolyze, exposing more free silanol groups and exacerbating the problem.[8]

    • Metal Contamination: Trace metals within the silica matrix can also act as active sites, contributing to peak tailing.[2]

  • Solutions & Protocols:

    • Mobile Phase Modification:

      • Lowering pH: Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the silanol groups, minimizing their ionic interaction with your protonated basic analyte.[2][3] Be mindful not to go below the recommended pH for your column, typically around pH 2.0 for standard silica-based columns, to avoid stationary phase degradation.[3]

      • Adding a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, TEA can be detrimental to column lifetime and is not MS-friendly. A better alternative for modern columns is to ensure adequate buffering.

    • Column Selection:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B silica) have a much lower concentration of acidic silanol groups and are more thoroughly end-capped, significantly reducing peak tailing for basic compounds.[2]

      • Consider a Column with Low Silanol Activity: Some columns are specifically designed for the analysis of basic compounds and have minimal silanol interactions.[9][10]

Question: My peak is fronting. What does this indicate?

Answer: Peak fronting, where the leading edge of the peak is sloped, is typically caused by column overload or issues with the sample solvent.[11]

  • Root Cause Analysis:

    • Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front.[2]

    • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause the sample band to spread and result in a fronting peak.[11]

  • Solutions & Protocols:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the weakest possible solvent that will fully dissolve your compound.

Question: Why is my peak splitting into two or more peaks?

Answer: A split peak often indicates a problem at the column inlet or with the injection process.[11]

  • Root Cause Analysis:

    • Partially Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Column Void: A void or channel can form at the head of the column over time, leading to a split flow path for the sample.[12]

    • Injection Issues: Problems with the autosampler, such as a partially clogged injection needle or incorrect needle seating, can cause a distorted injection profile.[11]

  • Solutions & Protocols:

    • Filter Your Samples: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.[1]

    • Column Maintenance: If you suspect a blocked frit or a void, you can try back-flushing the column (disconnect it from the detector first).[3] If this doesn't resolve the issue, the column may need to be replaced.[12]

    • Inspect the Injector: Check the injector for any visible blockages and ensure the needle and seat are clean and properly aligned.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for addressing HPLC peak shape issues.

G start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting cause_tailing Likely Cause: Secondary Interactions (e.g., silanols) tailing->cause_tailing cause_fronting Likely Cause: Column Overload or Solvent Mismatch fronting->cause_fronting cause_splitting Likely Cause: Column Inlet Problem or Injection Issue splitting->cause_splitting sol_tailing1 Modify Mobile Phase (Lower pH, add buffer) cause_tailing->sol_tailing1 sol_tailing2 Use High-Purity, End-Capped Column cause_tailing->sol_tailing2 sol_fronting1 Reduce Sample Concentration cause_fronting->sol_fronting1 sol_fronting2 Match Sample Solvent to Mobile Phase cause_fronting->sol_fronting2 sol_splitting1 Filter Sample cause_splitting->sol_splitting1 sol_splitting2 Back-flush or Replace Column cause_splitting->sol_splitting2 sol_splitting3 Check Injector cause_splitting->sol_splitting3

Caption: Troubleshooting Decision Tree for HPLC Peak Shape Problems.

Issue 2: Analyte Instability and Degradation

The chemical nature of prop-2-enyl 3-oxopiperidine-1-carboxylate makes it susceptible to degradation under certain conditions.

Question: I am seeing extra peaks in my chromatogram that are not present in my initial crude sample analysis. What could be happening?

Answer: The appearance of new peaks during an HPLC run or upon sample storage often points to on-column or in-solution degradation. Given your molecule's structure, hydrolysis of the carbamate or reactions involving the β-keto ester are likely culprits.

  • Root Cause Analysis:

    • Hydrolysis: The carbamate linkage can be hydrolyzed, especially at pH extremes, to yield 3-oxopiperidine and allyl alcohol.

    • Decarboxylation: While less common for β-keto esters compared to β-keto acids, prolonged exposure to heat or certain mobile phase conditions could potentially lead to degradation.[6]

    • Mobile Phase Reactivity: Some mobile phase additives can be reactive. For example, using an amine modifier at a pH where the piperidine nitrogen is not protonated could potentially lead to side reactions.

  • Solutions & Protocols:

    • Control Mobile Phase pH: Maintain the mobile phase pH in a stable range, typically between 3 and 7, to minimize hydrolysis. Use of a buffer is highly recommended to maintain a consistent pH.

    • Temperature Control: If possible, use a column oven set to a moderate temperature (e.g., 25-30 °C) to ensure run-to-run reproducibility and minimize thermally-induced degradation. Avoid excessive temperatures.

    • Sample Stability Study (Protocol):

      • Prepare your sample in the intended mobile phase.

      • Inject the sample immediately (t=0).

      • Keep the sample in the autosampler at a controlled temperature (e.g., 4 °C) and reinject at regular intervals (e.g., 2, 4, 8, 24 hours).

      • Monitor the chromatograms for a decrease in the main peak area and the appearance of new peaks. This will help you determine the stability of your compound in the analytical solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC purification of prop-2-enyl 3-oxopiperidine-1-carboxylate?

A1: A good starting point for method development would be a reversed-phase C18 column.[1] Given the compound's polarity, a gradient elution is recommended.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient to elute the compound and any impurities.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Detection UV at ~210 nm or ~240-260 nmThe ketone and carbamate groups will have some UV absorbance.
Temperature 25 °CFor consistent retention times.

This method should be optimized based on the initial results to improve resolution and peak shape.

Q2: My compound is chiral. How can I separate the enantiomers?

A2: The 3-position of the piperidine ring is a stereocenter. To separate the enantiomers, you will need to use a chiral stationary phase (CSP). Polysaccharide-based chiral columns (e.g., those with amylose or cellulose derivatives) are often effective for a wide range of compounds.[13] Method development for chiral separations typically involves screening different chiral columns and mobile phases (often normal phase, but reversed-phase and polar organic modes are also used).[14][15]

Q3: Can I use trifluoroacetic acid (TFA) in my mobile phase?

A3: Yes, 0.1% TFA is a very common mobile phase additive for reversed-phase HPLC of peptides and other basic compounds.[16] It is an excellent ion-pairing agent that can significantly improve peak shape for basic analytes by masking silanol interactions and forming a neutral ion pair with the protonated analyte. However, be aware that TFA can be difficult to remove from the final product and can suppress ionization in mass spectrometry. If MS compatibility is critical and peak shape is still an issue, formic acid is a better choice.

Q4: How do I scale up my analytical method to a preparative scale?

A4: Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain resolution while increasing the load.

  • Maintain Linear Velocity: The flow rate should be increased proportionally to the cross-sectional area of the preparative column. The formula for scaling the flow rate is: Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²).

  • Gradient Scaling: The gradient time should also be adjusted to account for the different column volumes.

  • Loading Study: Before committing a large amount of material, perform a loading study by injecting progressively larger amounts of your sample onto the preparative column to determine the maximum load that can be purified without sacrificing resolution.

Experimental Protocols

Protocol 1: General Analytical HPLC Method Development
  • Sample Preparation: Dissolve the crude prop-2-enyl 3-oxopiperidine-1-carboxylate in the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter.[1]

  • Initial Scouting Gradient:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to provide better resolution around the peak of interest. If the peak elutes very early, start with a lower percentage of B. If it elutes very late, you can start with a higher percentage of B or make the gradient steeper.

    • If peak tailing is observed, ensure an acidic modifier like formic acid or TFA is used. Consider testing a column specifically designed for basic compounds.

    • Once a satisfactory separation is achieved, the method can be used for purity analysis or scaled up for preparative purification.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. (2022).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • BenchChem. Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubChem. (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.
  • ResearchGate.
  • Frontiers.
  • BenchChem. preventing decarboxylation of beta-keto acids during analysis.
  • PLOS One. Discovery of carbamate degrading enzymes by functional metagenomics. (2017).
  • MilliporeSigma. (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.
  • PubChemLite.
  • PubMed. Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. (2012).
  • BenchChem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • MDPI. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. (2023).
  • Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Chiral Drug Separ
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025).
  • ResearchGate. (PDF) Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. (2024).
  • An Asymmetric Approach Towards 3-Spiropiperidines. (2021).
  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • HPLC of Peptides and Proteins.
  • SIELC Technologies. Separation of Ethyl (3S)
  • ECHEMI.
  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023).
  • BenchChem. 1-Ethyl-2-oxopiperidine-3-carboxylic acid.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • ACS Publications.
  • Google Patents.

Sources

Technical Support Center: Enhancing the Purity of Crude Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of prop-2-enyl 3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this versatile synthetic intermediate. We provide in-depth, field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude prop-2-enyl 3-oxopiperidine-1-carboxylate?

A: A thorough understanding of potential impurities is the first step toward devising an effective purification strategy.[1] Common impurities typically fall into several categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions.[1][2] For instance, if the synthesis involves the Dieckmann condensation, uncyclized diester precursors may be present.

  • Reagent-Related Impurities: Byproducts from reagents used in the synthesis can co-elute with your product.[1]

  • Degradation Products: The β-keto ester functionality is susceptible to hydrolysis back to the corresponding carboxylic acid and subsequent decarboxylation, especially in the presence of strong acid/base or heat.[3]

  • Oxidation Products: As a piperidine derivative, the compound can be susceptible to oxidation, which often manifests as a yellow or brown discoloration.[1][4]

  • Residual Solvents and Water: Solvents from the reaction or aqueous workup are common impurities that can affect crystallization and downstream applications.[1]

Q2: My purified product has a persistent yellow or brownish tint. What causes this and how can I remove it?

A: A yellow tint is a common issue with piperidine derivatives and is often indicative of minor oxidation products.[1][4] While these may be present in very small quantities, they can be highly colored.

  • Causality: The tertiary amine of the piperidine ring can be susceptible to oxidation over time or during workup, forming N-oxide species or other colored byproducts.

  • Solution:

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[5][6] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Chromatography: Flash column chromatography is typically very effective at separating these more polar, colored impurities from the desired product.

Q3: I'm seeing significant peak tailing during silica gel column chromatography. Why is this happening and how do I fix it?

A: Peak tailing is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[4]

  • Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of the piperidine ring interacts strongly with these acidic sites via acid-base interactions. This causes some molecules of your compound to "stick" to the column and elute more slowly, resulting in a tailed peak.

  • Solution: To mitigate this, you need to suppress the interaction with the silanol groups. The most common and effective method is to add a small amount of a volatile base to your eluent system.[1][4][7]

    • Recommended Action: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., a mixture of hexanes and ethyl acetate). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically.

Q4: My overall yield is very low after purification. What are the potential causes?

A: Low yield can be attributed to several factors beyond an inefficient reaction, often related to the purification process itself:

  • Product Degradation: As mentioned, the β-keto ester moiety can be sensitive.[3] Using harsh pH conditions (strong acids or bases) during an extraction or exposing the compound to high heat for extended periods (e.g., during distillation or solvent removal) can cause decomposition.

  • Physical Loss: During recrystallization, using too much solvent will keep more of your product dissolved in the mother liquor.[5][7] In chromatography, choosing an eluent that is too polar can cause your compound to elute too quickly with other impurities, forcing you to discard mixed fractions.

  • Incomplete Extraction: During an acid-base extraction, ensure you are using the correct pH to fully protonate (for the acid wash) and deprotonate (to recover the free base) your compound. Perform multiple extractions with fresh solvent to ensure complete transfer between phases.[7]

Troubleshooting & In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for overcoming common purification challenges. The general workflow for purifying a crude piperidine derivative often involves an initial cleanup followed by a high-resolution technique like chromatography.[7]

G cluster_workflow General Purification Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Initial Cleanup) Crude->Extraction Chromatography Column Chromatography (High-Resolution Separation) Extraction->Chromatography Analysis Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis Pure High-Purity Product Analysis->Pure

Caption: General experimental workflow for purification.[7]

Issue 1: Crude Mixture Contains Significant Baseline Impurities

For a complex crude mixture, a multi-step approach is most effective. An initial liquid-liquid extraction based on the product's acid-base properties can dramatically simplify the mixture before final polishing by chromatography.

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate the basic prop-2-enyl 3-oxopiperidine-1-carboxylate from neutral or acidic impurities.[1][7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, forming a salt that partitions into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.[7]

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Expert Tip: To be thorough, re-extract the organic layer with another portion of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base, such as 3 M NaOH, with stirring until the solution is basic (pH > 10, check with pH paper). This neutralizes the salt and liberates the free base of your product.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.[7]

Issue 2: Poor Resolution in Column Chromatography

Achieving good separation on a column requires careful optimization of the mobile phase, which should always be developed first using Thin-Layer Chromatography (TLC).

Data Presentation: Eluent Selection for TLC Analysis

The ideal eluent system will give your target compound an Rf value of approximately 0.2-0.4.[7]

Solvent System (v/v)PolarityTypical Application
90:10 Hexanes:Ethyl AcetateLowFor non-polar compounds
70:30 Hexanes:Ethyl AcetateMediumGood starting point for this compound
50:50 Hexanes:Ethyl AcetateMedium-HighIf product is still at baseline
100% Ethyl AcetateHighFor very polar compounds
95:5 DCM:MethanolHighAlternative for polar compounds

Note: Always add 0.5-1% triethylamine to the eluent to prevent peak tailing.[4]

G TLC Run TLC Plate Rf_High Rf > 0.5 (Runs too fast) TLC->Rf_High Rf_Good 0.2 < Rf < 0.4 (Optimal) TLC->Rf_Good Rf_Low Rf < 0.2 (Sticks to baseline) TLC->Rf_Low Action_Dec Decrease Polarity (More Hexane) Rf_High->Action_Dec Action_Use Use this system for the column Rf_Good->Action_Use Action_Inc Increase Polarity (More Ethyl Acetate) Rf_Low->Action_Inc

Caption: Logic for selecting an eluent system based on TLC Rf values.

Protocol 2: Optimized Flash Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Use standard silica gel (e.g., 230-400 mesh).

    • Mobile Phase (Eluent): Select an appropriate solvent system based on prior TLC analysis, ensuring the addition of 0.5-1% triethylamine.[4][7]

  • Column Packing: Pack the column with silica gel, either as a slurry in the non-polar component of your eluent or by dry packing followed by careful solvent addition.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add the powder to the top of the packed column. Expert Tip: Dry loading prevents band broadening at the start of the column and often leads to much sharper separation compared to loading the sample as a concentrated liquid.[7]

  • Elution and Fraction Collection: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Collect fractions continuously as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[7]

Issue 3: Product is a Solid and Fails to Crystallize

If your compound is a solid, recrystallization is a powerful and scalable purification technique. The key is finding the right solvent or solvent system.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well when hot.[5] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/hexanes) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise only if needed to achieve full dissolution at the boiling point.[7]

  • Hot Filtration (Optional): If insoluble impurities or residual drying agents are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath can cause impurities to become trapped in the crystal lattice.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has slowed, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Summary of Purification Techniques

TechniqueApplicabilityPurity AchievedAdvantages & Disadvantages
Acid-Base Extraction Separating the basic product from neutral or acidic impurities.[4]80-98%[4]Pro: Simple, fast, and excellent for initial cleanup.[4] Con: Not effective for removing other basic impurities.
Flash Chromatography General purpose; separates compounds based on polarity.[7]>99%Pro: High resolution, widely applicable. Con: Can be time-consuming and uses significant solvent. Risk of tailing for basic compounds.
Recrystallization For solid products.[7]>99%Pro: Potentially very high purity, scalable. Con: Requires finding a suitable solvent; can have lower yield due to product solubility.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III).
  • SlidePlayer. (n.d.).
  • CUNY Baruch College. (n.d.).
  • QSAR ANALYTICS. (n.d.).

Sources

identifying and minimizing byproducts in prop-2-enyl 3-oxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Topic: Identification and Minimization of Byproducts Target Molecule: N-Alloc-3-piperidone (IUPAC: Prop-2-enyl 3-oxopiperidine-1-carboxylate)

Executive Technical Overview

The synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate (hereafter referred to as N-Alloc-3-piperidone ) presents a unique set of challenges due to the inherent instability of the 3-piperidone core. Unlike its 4-isomer, the 3-isomer is electronically predisposed to rapid enolization, self-condensation (aldol-like dimerization), and hydration.

This guide focuses on the two primary synthetic routes:

  • Route A (Oxidation): Oxidation of N-Alloc-3-hydroxypiperidine. (Recommended for high purity).

  • Route B (Direct Protection): Acylation of 3-piperidone hydrochloride with Allyl Chloroformate (Alloc-Cl). (Cost-effective, but byproduct-heavy).

Critical Byproduct Profile

Before troubleshooting, you must identify what is contaminating your spectra. Use this table to correlate analytical data with specific chemical failures.

Byproduct ClassChemical IdentityMass Shift (vs Product)Origin
Enol Carbonates O-Alloc-enol derivative+84 Da (approx)Route B: Reaction of Alloc-Cl at the enol oxygen instead of nitrogen.
Dimers Aldol condensation product2x Mass - H₂ORoute B: High pH or slow addition of electrophile allows free-base self-attack.
Enones Dihydropyridinone derivatives-2 DaRoute A: Over-oxidation or

-elimination under basic conditions.
Hydrates gem-diol+18 DaGeneral: 3-piperidones are hygroscopic; forms stable hydrate in aqueous acid.
Carbamates Allyl carbamate residuesVariesRoute B: Hydrolysis of Alloc-Cl followed by reaction with ammonia (if using NH₄OH quench).

Route A: Oxidation of N-Alloc-3-hydroxypiperidine

Recommended for medicinal chemistry applications requiring >98% purity.[1]

Standard Protocol (Parikh-Doering Oxidation)

We prefer Parikh-Doering (SO₃·Pyridine) over Swern to avoid the cryogenic temperatures (-78°C) that are difficult to maintain during scale-up, and to minimize the "rotten cabbage" smell of dimethyl sulfide.

  • Charge: Dissolve N-Alloc-3-hydroxypiperidine (1.0 eq) in DCM (10 vol) and DMSO (3.0 eq). Cool to 0°C.[2][3]

  • Base: Add Diisopropylethylamine (DIPEA, 3.0 eq).

  • Oxidant: Add SO₃·Pyridine complex (2.5 eq) portion-wise over 30 mins, maintaining T < 5°C.

  • Quench: Pour into cold water/brine. Extract with DCM.

  • Wash: Wash organic layer with 10% citric acid (removes pyridine) and NaHCO₃.

Troubleshooting Guide (Route A)

Q: I see a peak at [M-2] in my LCMS. What is it?

  • Diagnosis: You have formed the

    
    -unsaturated ketone (enone) via elimination.
    
  • Root Cause: The reaction temperature rose above 10°C in the presence of base (DIPEA), or the reaction ran too long.

  • Fix: Keep the reaction strictly at 0°C. Quench immediately upon consumption of starting material (monitor by TLC/HPLC). Do not stir overnight.

Q: My product smells strongly of sulfur and purity is low.

  • Diagnosis: Residual Dimethyl Sulfide (DMS) or DMSO.

  • Root Cause: Insufficient aqueous workup.

  • Fix: Increase the number of water washes. Alternatively, switch to TEMPO/Bleach oxidation (Anelli conditions) which uses a biphasic system and avoids sulfur entirely [1].

Route B: Direct Protection of 3-Piperidone HCl

High risk of byproducts, but uses cheaper starting materials.

The Mechanism of Failure

3-Piperidone exists in equilibrium between its keto and enol forms. When you neutralize the HCl salt to react with Alloc-Cl, the "free base" can react at the Nitrogen (desired) or the Oxygen (undesired enol carbonate).

ReactionPathways cluster_legend Legend Start 3-Piperidone HCl (Starting Material) Base Add Base (Deprotonation) Start->Base FreeBase Free Amine / Enol Equilibrium Base->FreeBase Alloc Add Alloc-Cl FreeBase->Alloc Reaction Byproduct2 Aldol Dimer (Impurity) FreeBase->Byproduct2 Self-Condensation (Base Excess, No Electrophile) Product N-Alloc-3-piperidone (Target) Alloc->Product Kinetic Control (Low T, pH 8-9) Byproduct1 O-Alloc Enol Carbonate (Impurity) Alloc->Byproduct1 O-Attack (High pH, Polar Solvents) key Green: Target | Red: Avoid

Caption: Competitive reaction pathways in the direct protection of 3-piperidone.

Standard Protocol (Schotten-Baumann Conditions)
  • Biphasic Setup: Dissolve 3-piperidone HCl in DCM. Add an equal volume of water.

  • Cooling: Cool mixture to 0°C.

  • Reagent Addition: Add Alloc-Cl (1.1 eq) to the DCM layer.

  • pH Control (CRITICAL): Slowly add saturated NaHCO₃ or K₂CO₃ dropwise while vigorously stirring. Maintain pH between 8.0 and 9.0.

    • Why? pH > 10 promotes enolization (O-acylation). pH < 7 leaves the amine protonated (no reaction).

Troubleshooting Guide (Route B)

Q: I have a major impurity with a higher molecular weight (+84 mass units).

  • Diagnosis: You formed the Enol Carbonate .

  • Root Cause: The base was too strong (e.g., NaOH) or added too fast, creating a local high-pH environment that favored the enolate oxygen attack on Alloc-Cl.

  • Fix: Switch to a weaker base (NaHCO₃) and ensure vigorous stirring to prevent "hot spots" of basicity.

Q: The reaction turned black/brown and yield is <30%.

  • Diagnosis: Polymerization and Dimerization.

  • Root Cause: "Starved" electrophile conditions. You generated the free amine (by adding base) before the Alloc-Cl was present. The free 3-piperidone rapidly self-condenses.

  • Fix: Ensure Alloc-Cl is present in the mixture before you start adding the base. The moment the amine is deprotonated, it must immediately find an Alloc-Cl molecule to react with.

FAQ: Stability & Storage

Q: My product solidified into a waxy solid after a week. Is it ruined? A: Likely not. 3-piperidones can form hydrates (gem-diols) with atmospheric moisture.

  • Test: Run an NMR in dry CDCl₃ with molecular sieves. If the carbonyl peak reappears, it was just the hydrate.

  • Prevention: Store under Argon at -20°C.

Q: Can I distill this compound? A: Do not distill 3-piperidones at high temperatures. They are thermally unstable and prone to decomposition. Purification via silica gel chromatography (EtOAc/Hexanes) is safer. If you must distill, use high vacuum (<1 mbar) to keep the bath temperature below 60°C.

Q: Is the Alloc group stable to the ketone conditions? A: Yes, the carbamate is stable. However, avoid using strong Lewis acids or nucleophiles (like piperidine) in subsequent steps, as they can cleave the Alloc group.

References

  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 52(12), 2559–2562.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Allyl Carbamates).

  • Boutin, R. H., & Rapoport, H. (1986). "Alpha-Amino acid derivatives as chiral educts for synthesis of 3-oxopiperidines." Journal of Organic Chemistry, 51(26), 5320–5327. (Discusses the instability and dimerization issues of 3-piperidones).

Sources

resolving inconsistencies in bioassay results for prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioassay Optimization & Troubleshooting Subject: Resolving Data Inconsistencies for prop-2-enyl 3-oxopiperidine-1-carboxylate Ticket ID: #BIO-3OXO-ALLOC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3]

Executive Summary: The "Chameleon" Intermediate

You are likely encountering variability with prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as Alloc-3-piperidone ) because you are treating a reactive synthetic intermediate as a stable pharmacological agent.[1][2][3]

While this compound is a versatile building block for piperidine alkaloids, its 3-ketone moiety acts as a "soft" electrophile.[1][2][3] In a bioassay environment, it is prone to covalent modification of nucleophiles (both protein targets and buffer components) and hydration equilibria .[1][2] The inconsistencies you see—IC₅₀ shifts, time-dependent inhibition, or lack of reproducibility—are likely not experimental error, but chemical reactivity manifesting as biological artifacts.[3]

Part 1: Diagnostic Workflow

Before adjusting your pipette, visualize the root cause. Use this logic gate to categorize your inconsistency.

DiagnosticWorkflow Start START: Bioassay Inconsistency Detected Q1 Does potency increase with pre-incubation time? Start->Q1 Res1_Yes Suspect: Covalent Irreversible Binding (Schiff Base/Michael Addition) Q1->Res1_Yes Yes Res1_No Check Buffer Composition Q1->Res1_No No Q2 Does the buffer contain primary amines (Tris, Glycine)? Res1_No->Q2 Res2_Yes Suspect: Buffer Interference (Scavenging via Imine formation) Q2->Res2_Yes Yes Res2_No Check Dose-Response Curve Q2->Res2_No No Q3 Is the Hill Slope steep (>2.0) or erratic? Res2_No->Q3 Res3_Yes Suspect: Colloidal Aggregation Q3->Res3_Yes Yes Res3_No Suspect: Chemical Instability (Hydration/Enolization) Q3->Res3_No No

Figure 1: Decision tree for isolating the physicochemical mechanism of assay variance for 3-oxopiperidine derivatives.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My IC₅₀ shifts dramatically depending on how long I incubate the compound."

Diagnosis: Time-Dependent Inhibition (Covalent Reactivity).[1][2][3] The 3-oxo group on the piperidine ring is electronically activated by the adjacent carbamate (even though it is


-positioned, the ring conformation can facilitate reactivity).[1][2][3] It can form reversible covalent bonds (Schiff bases) with lysine residues or, less commonly, react with cysteines in the active site.

Solution:

  • Switch to a Jump-Dilution Assay: If you suspect covalent binding, measure the reversibility.[1][2][3] Incubate the enzyme with the compound at

    
    , then dilute 100-fold.[3] If activity does not recover, you have an irreversible covalent inhibitor [1].[2][3]
    
  • Report

    
    :  Stop trying to force a standard IC₅₀. For time-dependent inhibitors, the IC₅₀ is meaningless without a defined time point.[2][3] Calculate the inactivation rate constant (
    
    
    
    ) instead.
Issue 2: "The compound is active in PBS but inactive in Tris buffer."

Diagnosis: Aminolysis/Schiff Base Scavenging.[1][2][3] This is the most common error with ketone-containing fragments.[1][2][3] Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[2][3] The 3-oxopiperidine ketone reacts with the Tris amine to form an imine (Schiff base), effectively reducing the concentration of the free inhibitor available to bind your target [2].[2][3]

Solution:

  • Immediate Action: Switch buffers to HEPES , MOPS , or Phosphate (PBS).[1][2][3] Avoid Tris, Glycine, or any buffer with a free primary amine.[3]

  • Verification: Run a "buffer shift" experiment. Compare the IC₅₀ in HEPES vs. Tris. A right-shift (loss of potency) in Tris confirms chemical interference.[1][2][3]

Issue 3: "I see steep dose-response curves (Hill slope > 3) and poor reproducibility."

Diagnosis: Colloidal Aggregation.[1][2][3] Lipophilic carbamates like prop-2-enyl 3-oxopiperidine-1-carboxylate can form promiscuous colloidal aggregates that sequester enzymes, leading to false positives.[1][2][3] This is a hallmark of "PAINS" (Pan-Assay Interference Compounds) behavior [3].[2][3]

Solution:

  • The Detergent Test: Add 0.01% - 0.1% Triton X-100 or Tween-80 to your assay buffer.[1][2][3]

  • Interpretation: If the inhibition disappears (IC₅₀ shoots up) in the presence of detergent, your compound was aggregating. Detergents break up the colloids but do not affect true ligand-binding interactions.[1][2][3]

Issue 4: "The NMR looks clean, but the assay activity degrades over 24 hours."

Diagnosis: Hydration Equilibrium (Gem-diol formation).[1][2][3] In aqueous solution, electron-deficient ketones exist in equilibrium with their hydrate (gem-diol) form.[1][2][3] The 3-oxopiperidine ketone is destabilized by the electron-withdrawing carbamate, pushing the equilibrium toward the hydrate.[1][2][3] The hydrate may not bind the target, effectively lowering the active concentration over time until equilibrium is reached [4].

Solution:

  • Equilibrate Pre-Assay: Dissolve the compound in the assay buffer (without protein) and let it sit for 60 minutes before adding the enzyme. This allows the ketone/hydrate ratio to stabilize, ensuring the concentration of the "active" species is constant during the read.[3]

Part 3: The "Self-Validating" Protocol

Do not proceed with screening until you have run this validation set. This protocol is designed to stress-test the chemical integrity of the molecule within your specific assay conditions.[1][2][3]

Protocol: Stability & Interference Check

Materials:

  • Compound: prop-2-enyl 3-oxopiperidine-1-carboxylate (10 mM DMSO stock)[1][2][3]

  • Buffers: Buffer A (HEPES pH 7.4), Buffer B (Tris pH 7.4 + 0.01% Triton X-100)[3]

  • Detection: LC-MS or UV-Vis[1][2][3]

Step-by-Step Methodology:

  • The " amine-trap" Test:

    • Prepare a 50 µM solution of the compound in Buffer A (HEPES).[1][2]

    • Prepare a 50 µM solution in Buffer B (Tris).

    • Incubate both at RT for 4 hours.

    • Analyze via LC-MS: Look for the mass shift corresponding to the imine adduct (

      
       for Tris adducts).[1][2][3]
      
    • Pass Criteria: >95% parent mass in Buffer A; Buffer B is irrelevant if you avoid amine buffers.[2][3]

  • The Aggregation Spin-Down:

    • Prepare 100 µM compound in your standard assay buffer (no detergent).[2][3]

    • Centrifuge at high speed (10,000 x g) for 20 minutes.

    • Sample the supernatant and measure concentration (UV absorbance at 254 nm or by LC-MS).

    • Pass Criteria: Supernatant concentration should be identical to the pre-spin concentration.[2][3] A drop indicates precipitation or aggregation.[2][3]

  • The Thiol Reactivity Scan (GSH Assay):

    • Incubate 10 µM compound with 100 µM Glutathione (GSH) in PBS.

    • Monitor absorbance at 412 nm (Ellman’s reagent) or LC-MS at T=0, 1h, 4h.

    • Pass Criteria: No significant consumption of GSH.[2][3] If GSH is consumed, the compound is a Michael acceptor (likely via the 3-oxo enone tautomer) and is unsuitable for targets with active-site cysteines.[1][2][3]

Data Summary Table: Expected Artifacts
Interference TypeObservable SymptomConfirmation TestMitigation
Covalent Binding IC₅₀ decreases over timeJump-Dilution AssayCalculate

; limit incubation time.[1][2][3]
Schiff Base Inactive in Tris/GlycineBuffer Shift (HEPES vs Tris)Use HEPES/MOPS/PBS.[1][2][3]
Aggregation Hill Slope > 2.0Detergent SensitivityAdd 0.01% Triton X-100.[1][2][3]
Hydration Variable potency day-to-day1H-NMR in D₂O/BufferPre-equilibrate in buffer for 1h.

References

  • Copeland, R. A. (2005).[2][3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1][2][3] [1][3]

  • Habig, M., et al. (2009).[2][3] "Efficient elimination of non-specific compounds in high throughput screening." Journal of Biomolecular Screening. Validates the impact of buffer amines on ketone-containing libraries.

  • Baell, J. B., & Holloway, G. A. (2010).[2][3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Defines the aggregation and reactivity profiles of frequent hitters.[2][3]

  • Sutton, J. M., et al. (2012).[2][3] "Hydration of ketones and aldehydes: Implications for bioactivity and screening."[2][3] Bioorganic & Medicinal Chemistry Letters. Discusses the gem-diol equilibrium in aqueous assays.

Sources

Technical Support Center: Scaling Up the Production of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate. As a key intermediate in the development of various pharmaceutical agents, ensuring its efficient and scalable production is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during scale-up.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of prop-2-enyl 3-oxopiperidine-1-carboxylate, offering probable causes and actionable solutions.

Problem 1: Low or Inconsistent Reaction Yield

Symptom: The yield of the desired product is significantly lower than expected or varies considerably between batches.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. Consider a modest increase in reaction temperature, but be mindful of potential side reactions.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials can limit the yield.

    • Solution: Carefully verify the stoichiometry of 3-oxopiperidine and allyl chloroformate. A slight excess of the more volatile or less stable reagent may be necessary to drive the reaction to completion, but a large excess can complicate purification.

  • Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the allyl chloroformate.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Base Strength and Solubility: The choice and handling of the base (e.g., triethylamine, pyridine) are critical.

    • Solution: Use a high-purity, dry base. Ensure the base is fully dissolved in the reaction mixture to facilitate a homogeneous reaction environment.

Problem 2: Formation of Significant Byproducts

Symptom: Analysis of the crude reaction mixture reveals the presence of one or more significant impurities.

Probable Causes & Solutions:

  • Dimerization or Polymerization of Allyl Chloroformate: This can occur, especially at elevated temperatures.

    • Solution: Maintain a controlled reaction temperature, typically at 0°C or below during the addition of allyl chloroformate. Add the chloroformate dropwise to the reaction mixture to avoid localized high concentrations.

  • Side Reactions of the 3-Oxopiperidine Starting Material: The ketone functionality can be susceptible to side reactions.

    • Solution: Protect the ketone group if it is found to be reactive under the reaction conditions, though this adds extra steps to the synthesis. A more direct approach is to optimize the reaction conditions (temperature, solvent, base) to favor the desired N-acylation.

  • Reaction with Impurities in Starting Materials: Impurities in the 3-oxopiperidine or allyl chloroformate can lead to unexpected byproducts.

    • Solution: Use starting materials of the highest possible purity. If necessary, purify the starting materials before use. For instance, piperidine can be purified via distillation to remove oxidation products.[1][2]

Problem 3: Difficulties in Product Purification

Symptom: The isolated product is of low purity, and standard purification techniques are ineffective.

Probable Causes & Solutions:

  • Co-elution of Impurities in Chromatography: Byproducts with similar polarity to the desired product can be difficult to separate using flash chromatography.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).

  • Product Instability: The allyl carbamate moiety may be susceptible to degradation under certain conditions.

    • Solution: Avoid prolonged exposure to strong acids or bases during workup and purification.[3] The stability of allyl carbocations, which could be formed under acidic conditions, is a known factor in their reactivity.[4][5] Concentrate the product at a low temperature (e.g., using a rotary evaporator with a chilled water bath).

  • Formation of an Azeotrope: If distillation is used for purification, the product may form an azeotrope with the solvent or impurities, making separation difficult. This is a known issue with piperidine and pyridine mixtures.[1][6][7]

    • Solution: While less common for this specific product, if azeotrope formation is suspected, consider azeotropic distillation with a different solvent or switch to a chromatographic purification method.[6]

Problem 4: Product Discoloration

Symptom: The final product has a yellow or brown tint.

Probable Causes & Solutions:

  • Oxidation: The piperidine ring or other parts of the molecule may be susceptible to air oxidation, which can be exacerbated by light and heat.[1]

    • Solution: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[1] During the workup, sparging solutions with nitrogen or argon can help minimize oxidation.

  • Residual Impurities: Trace amounts of colored impurities from the starting materials or formed during the reaction can be carried through the purification process.

    • Solution: Re-purify the product using a high-resolution technique like preparative HPLC if high purity is required. Alternatively, a charcoal treatment of a solution of the product can sometimes remove colored impurities, followed by filtration and solvent removal.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate?

A: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of acylation reaction. DCM is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal after the reaction. THF is also a good choice, particularly for its ability to dissolve many inorganic salts that may be used or formed during the reaction. The choice may depend on the specific base used and the scale of the reaction.

Q2: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (3-oxopiperidine) and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, HPLC or Gas Chromatography (GC) can be employed.

Q3: What are the key safety precautions to consider when working with allyl chloroformate?

A: Allyl chloroformate is a corrosive, lachrymatory, and toxic compound. It should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a suitable quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of a spill.

Q4: Can this synthesis be performed using a one-pot procedure?

A: The synthesis is typically a one-pot reaction where allyl chloroformate is added to a solution of 3-oxopiperidine and a base. This approach is generally efficient for this transformation.

Q5: What are the recommended storage conditions for the final product?

A: Prop-2-enyl 3-oxopiperidine-1-carboxylate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] An amber-colored vial or a container wrapped in aluminum foil can provide protection from light.

III. Experimental Protocols

Protocol 1: Synthesis of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

This protocol outlines a general procedure for the synthesis of the target compound.

Materials:

  • 3-Oxopiperidine (or its hydrochloride salt)

  • Allyl chloroformate

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 3-oxopiperidine (1.0 equivalent) and anhydrous DCM to the flask. If using the hydrochloride salt, add 2.2 equivalents of triethylamine. If using the free base, add 1.1 equivalents of triethylamine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add allyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude prop-2-enyl 3-oxopiperidine-1-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dry silica-adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate them under reduced pressure to yield the purified prop-2-enyl 3-oxopiperidine-1-carboxylate.

IV. Visualization of Key Processes

Reaction Workflow

Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 3-Oxopiperidine Allyl Chloroformate Base (e.g., TEA) reaction_conditions 0°C to Room Temp reagents->reaction_conditions solvent Anhydrous DCM solvent->reaction_conditions quench Quench with Water reaction_conditions->quench Crude Mixture wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over MgSO4 wash->dry concentrate_crude Concentrate dry->concentrate_crude chromatography Flash Column Chromatography concentrate_crude->chromatography concentrate_pure Concentrate Pure Fractions chromatography->concentrate_pure product Pure Prop-2-enyl 3-oxopiperidine-1-carboxylate concentrate_pure->product

Caption: General workflow for the synthesis and purification of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Troubleshooting Logic Flow

Troubleshooting Logic start Problem Encountered low_yield Low Yield start->low_yield byproducts Byproducts Present start->byproducts purification_issue Purification Difficulty start->purification_issue discoloration Product Discoloration start->discoloration incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield->incomplete_rxn temp_control Poor Temperature Control? byproducts->temp_control coelution Co-elution in Chromatography? purification_issue->coelution oxidation Oxidation? discoloration->oxidation moisture Moisture Present? incomplete_rxn->moisture No extend_time Extend Reaction Time/ Slightly Increase Temp incomplete_rxn->extend_time Yes stoichiometry Incorrect Stoichiometry? moisture->stoichiometry No use_anhydrous Use Anhydrous Reagents/Solvents moisture->use_anhydrous Yes verify_stoich Verify Stoichiometry stoichiometry->verify_stoich Yes impure_sm Impure Starting Materials? temp_control->impure_sm No control_temp Maintain Low Temp During Addition temp_control->control_temp Yes purify_sm Purify Starting Materials impure_sm->purify_sm Yes optimize_chrom Optimize Solvent System/ Change Stationary Phase coelution->optimize_chrom Yes store_inert Store Under Inert Atmosphere, Protected from Light/Heat oxidation->store_inert Yes

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

V. Data Summary

ParameterRecommendationRationale
Reaction Temperature 0°C during addition, then room temp.Minimizes side reactions of allyl chloroformate.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents, low boiling point.
Base Triethylamine (TEA)Effective acid scavenger, readily available.
Stoichiometry 1.05 eq. Allyl ChloroformateSlight excess to drive the reaction to completion.
Purification Method Flash Column ChromatographyEffective for removing most common impurities.
Storage Cool, dark, under inert atmospherePrevents degradation and oxidation.[1]

VI. References

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

  • Benchchem. Piperidine Purification and Isolation: A Technical Support Guide.

  • Google Patents. US2363157A - Process for purifying piperidine.

  • ACS Publications. Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2 | Organometallics.

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?.

  • Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

  • ACS Publications. Asymmetric Synthesis of Tertiary and Quaternary Allyl- and Crotylsilanes via the Borylation of Lithiated Carbamates | Organic Letters.

  • YouTube. Stability of Allyl Carbocation.

  • Master Organic Chemistry. 3 Factors That Stabilize Free Radicals.

  • Royal Society of Chemistry. Acid-mediated decarboxylative C–H coupling between arenes and O-allyl carbamates.

  • ChemicalBook. Synthesis of N-Boc 4-piperidone.

  • ACS Publications. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry.

  • National Institutes of Health. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates - PMC.

  • David Publishing. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison for the structural elucidation of prop-2-enyl 3-oxopiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the expected analytical data for this molecule and compare it with two common alternatives: tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) and benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone). This comparative approach, supported by experimental protocols and data, aims to equip researchers with the necessary tools for confident structural verification.

The Imperative of Rigorous Structural Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For piperidine derivatives, which are prevalent scaffolds in pharmaceuticals, subtle changes in substitution can lead to significant differences in pharmacological profiles. Therefore, a multi-faceted analytical approach is not just a matter of procedural formality but a cornerstone of scientific integrity. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve a self-validating system for structural confirmation.

Comparative Framework: The Target and Its Alternatives

Our target molecule, prop-2-enyl 3-oxopiperidine-1-carboxylate, features an N-allyl carbamate moiety. For a robust comparison, we have selected two analogues with commonly employed N-protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These alternatives provide a valuable context for understanding the influence of the N-substituent on the spectroscopic properties of the 3-oxopiperidine core.

Compound NameStructureMolecular FormulaMolecular Weight
prop-2-enyl 3-oxopiperidine-1-carboxylate prop-2-enyl 3-oxopiperidine-1-carboxylateC9H13NO3183.20 g/mol
tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)tert-butyl 3-oxopiperidine-1-carboxylateC10H17NO3199.25 g/mol
benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone)benzyl 3-oxopiperidine-1-carboxylateC13H15NO3233.26 g/mol [1]

Spectroscopic Fingerprints: A Detailed Comparison

The following sections outline the expected spectroscopic data for our target molecule and its alternatives. The causality behind the choice of each experimental technique and the interpretation of the resulting data are explained to provide a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
prop-2-enyl 3-oxopiperidine-1-carboxylate ~ 5.9 (m)-CH=CH₂
~ 5.3 (d)-CH=CH ₂ (trans)
~ 5.2 (d)-CH=CH ₂ (cis)
~ 4.6 (d)-O-CH ₂-CH=
~ 3.8-3.5 (m)Piperidine ring protons
~ 2.5-2.2 (m)Piperidine ring protons
tert-butyl 3-oxopiperidine-1-carboxylate~ 3.6 (t)-CH ₂-N-
~ 2.4 (t)-CH ₂-C=O
~ 1.9 (m)-CH ₂-CH₂-
1.48 (s)-C(CH ₃)₃
benzyl 3-oxopiperidine-1-carboxylate[1]~ 7.35 (m)Ar-H
5.15 (s)-O-CH ₂-Ar
~ 3.7 (t)-CH ₂-N-
~ 2.5 (t)-CH ₂-C=O
~ 2.0 (m)-CH ₂-CH₂-

Rationale for Interpretation: The key differentiating signals for prop-2-enyl 3-oxopiperidine-1-carboxylate are the vinylic protons of the allyl group, which appear in the characteristic downfield region of ~5-6 ppm. The diastereotopic protons of the methylene attached to the oxygen will appear as a doublet. In contrast, N-Boc-3-piperidone will show a prominent singlet at ~1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. N-Cbz-3-piperidone is distinguished by the aromatic protons between 7.3-7.4 ppm and a singlet for the benzylic protons around 5.15 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
prop-2-enyl 3-oxopiperidine-1-carboxylate ~ 207C=O (ketone)
~ 155C=O (carbamate)
~ 132-C H=CH₂
~ 118-CH=C H₂
~ 66-O-C H₂-
~ 50, 45, 41, 25Piperidine ring carbons
tert-butyl 3-oxopiperidine-1-carboxylate~ 208C=O (ketone)
~ 154C=O (carbamate)
~ 80-C (CH₃)₃
~ 50, 45, 41, 25Piperidine ring carbons
~ 28-C(C H₃)₃
benzyl 3-oxopiperidine-1-carboxylate[1]~ 207C=O (ketone)
~ 155C=O (carbamate)
~ 136, 128.5, 128, 127.8Aromatic carbons
~ 67-O-C H₂-Ar
~ 50, 45, 41, 25Piperidine ring carbons

Rationale for Interpretation: The carbonyl of the ketone is expected around 207-208 ppm for all three compounds. The carbamate carbonyl will be further upfield at approximately 154-155 ppm. The distinguishing features for the target molecule are the alkene carbons at ~132 and ~118 ppm. For the N-Boc analogue, the quaternary carbon of the tert-butyl group at ~80 ppm and the methyl carbons at ~28 ppm are characteristic. The N-Cbz derivative will show a set of signals in the aromatic region (127-136 ppm) and the benzylic carbon at ~67 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
prop-2-enyl 3-oxopiperidine-1-carboxylate ESI+184.0974Loss of allyl group (-41), loss of CO₂ (-44), cleavage of the piperidine ring.
tert-butyl 3-oxopiperidine-1-carboxylateESI+200.1287Loss of isobutylene (-56), loss of tert-butyl group (-57), loss of CO₂ (-44).
benzyl 3-oxopiperidine-1-carboxylateESI+234.1130Loss of benzyl group (-91), loss of toluene (-92), formation of tropylium ion (m/z 91).

Rationale for Interpretation: Electrospray ionization in positive mode (ESI+) is expected to produce the protonated molecule [M+H]⁺ as the base peak. The fragmentation patterns are highly informative. The target molecule will likely show a characteristic loss of the allyl group. The N-Boc compound is known for its facile loss of isobutylene to give a carbamic acid intermediate, which can then decarboxylate. The N-Cbz group will typically fragment to produce the stable tropylium ion at m/z 91.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Frequencies (cm⁻¹)

CompoundC=O (ketone)C=O (carbamate)C=C (alkene)C-O (ester)Aromatic C=C
prop-2-enyl 3-oxopiperidine-1-carboxylate ~ 1720~ 1695~ 1645~ 1250-
tert-butyl 3-oxopiperidine-1-carboxylate[2]~ 1725~ 1690-~ 1260-
benzyl 3-oxopiperidine-1-carboxylate~ 1720~ 1695-~ 1240~ 1600, 1495

Rationale for Interpretation: All three compounds will exhibit a strong absorption band for the ketone carbonyl stretch around 1720-1725 cm⁻¹. The carbamate carbonyl stretch will appear at a slightly lower wavenumber, around 1690-1695 cm⁻¹. The presence of the alkene in the target molecule will be confirmed by a C=C stretching vibration around 1645 cm⁻¹. The N-Cbz derivative will show characteristic aromatic C=C stretching bands.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the results, the following detailed experimental protocols are provided.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (ESI-MS) Protocol

Caption: Workflow for ESI-Mass Spectrometry analysis.

Infrared (IR) Spectroscopy Protocol

Caption: Workflow for ATR-IR spectroscopic analysis.

Conclusion

The structural confirmation of prop-2-enyl 3-oxopiperidine-1-carboxylate relies on a cohesive interpretation of data from multiple spectroscopic techniques. By comparing its expected ¹H NMR, ¹³C NMR, MS, and IR data with those of well-characterized analogues like N-Boc-3-piperidone and N-Cbz-3-piperidone, researchers can confidently identify the unique spectral features arising from the N-allyl carbamate moiety. This guide provides a robust framework for such analysis, emphasizing the importance of a logical, evidence-based approach to structural elucidation in the pursuit of novel therapeutics and chemical entities.

References

  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

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A Comparative Analysis of the Bioactivity of Prop-2-enyl 3-Oxopiperidine-1-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and the ability to be readily functionalized at various positions make it a versatile template for drug design. This guide provides a comparative analysis of the potential bioactivity of prop-2-enyl 3-oxopiperidine-1-carboxylate, a novel derivative, by contextualizing it within the established biological activities of structurally analogous compounds. By examining structure-activity relationships (SAR), we can extrapolate potential therapeutic applications and design robust experimental workflows for their validation.

The Piperidine Nucleus: A Cornerstone of Bioactive Molecules

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of natural products and synthetic drugs.[2][3] Its prevalence stems from its ability to engage in crucial interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the carbon framework provides a scaffold for diverse substitutions that dictate target specificity and potency. Modifications to the piperidine ring, including the introduction of substituents and the nature of the N-substituent, have profound effects on the pharmacological profile of the resulting compounds.[4][5]

Bioactivity of 3-Oxopiperidine Derivatives: A Hub of Versatility

The presence of a ketone at the 3-position of the piperidine ring introduces a key functional group that can participate in hydrogen bonding and dipole-dipole interactions with biological macromolecules. This feature has been exploited in the development of compounds with a wide spectrum of biological activities.

Anticancer and Anti-Inflammatory Potential

Piperidine derivatives are well-represented in the realm of anticancer and anti-inflammatory drug discovery.[1][3] The 3-oxopiperidine moiety, in particular, has been incorporated into molecules designed to inhibit various kinases and other enzymes implicated in cancer progression and inflammatory cascades. For instance, derivatives of 2,6-piperidinedione have been studied for their structure-activity relationships.[6] The introduction of different substituents on the piperidine ring can modulate their cytotoxic and anti-inflammatory effects.

Neurological and Antioxidant Activities

N-substituted piperidine analogs have shown promise as agents for treating neurodegenerative diseases like Alzheimer's.[3] These compounds often target enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or modulate signaling pathways involved in neuronal survival. Furthermore, the piperidine scaffold has been associated with antioxidant properties, with various derivatives demonstrating the ability to scavenge free radicals.[7]

The Influence of the N-Substituent: A Key Determinant of Bioactivity

The substituent attached to the piperidine nitrogen plays a pivotal role in defining the compound's biological activity. The nature of this group can influence physicochemical properties such as lipophilicity and basicity, as well as the molecule's ability to interact with specific binding pockets in target proteins.

Carbamates and Amides: Modulators of Enzyme Inhibition

The introduction of a carbamate or amide functionality at the N1 position is a common strategy in the design of enzyme inhibitors. For example, piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, an enzyme involved in bone resorption and a target for osteoporosis treatment.[8][9] The structure-activity relationship studies of these compounds revealed that the nature of the substituents on the carboxamide and the N-sulfonyl group significantly impacted their inhibitory potency.

Comparative Bioactivity Profile: Prop-2-enyl 3-Oxopiperidine-1-carboxylate in Context

Based on the established bioactivities of its structural components, we can hypothesize the potential biological profile of prop-2-enyl 3-oxopiperidine-1-carboxylate.

FeatureStructural Analog ClassEstablished BioactivitiesPotential for Prop-2-enyl 3-Oxopiperidine-1-carboxylate
Core Scaffold PiperidineAnticancer, Anti-inflammatory, Neuroprotective, Antioxidant[1][3][7]The piperidine core suggests a potential for a broad range of biological activities.
3-Oxo Group 3-OxopiperidinesKinase inhibition, Enzyme modulation[2]The ketone functionality could enable interactions with various enzymatic targets.
N-Carboxylate N-CarbamoylpiperidinesEnzyme inhibition (e.g., Cathepsin K)[8][9]The carboxylate group may confer inhibitory activity against specific proteases or other enzymes.
Prop-2-enyl Group N-Alkenyl PiperidinesModulation of receptor binding, potential for covalent interactions[10]The allyl group could influence target selectivity and potentially act as a Michael acceptor.

The prop-2-enyl (allyl) group is of particular interest. This unsaturated moiety can participate in hydrophobic interactions and may also act as a reactive handle, potentially forming covalent bonds with nucleophilic residues in a target protein. This "covalent targeting" approach has been successfully employed in the design of highly potent and selective inhibitors.

Proposed Experimental Workflows for Bioactivity Screening

To validate the predicted bioactivities of prop-2-enyl 3-oxopiperidine-1-carboxylate, a systematic screening approach is recommended.

General Cytotoxicity and Antiproliferative Assays

A primary assessment of the compound's effect on cell viability is crucial.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.

  • Compound Treatment: After 24 hours of incubation, treat the cells with increasing concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Anti-Inflammatory Activity Assays

The potential anti-inflammatory effects can be investigated by measuring the inhibition of inflammatory mediators in immune cells.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition compared to the LPS-only treated cells.

Anti_Inflammatory_Assay_Workflow cluster_0 Cell Culture cluster_1 Measurement & Analysis Seed_Cells Seed RAW 264.7 Cells Pre_treat Pre-treat with Compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental data for prop-2-enyl 3-oxopiperidine-1-carboxylate is not yet available, a comparative analysis based on its structural components provides a strong rationale for investigating its potential as a bioactive agent. The presence of the 3-oxopiperidine core, combined with the N-prop-2-enyl carboxylate moiety, suggests a promising starting point for exploring its anticancer, anti-inflammatory, and other therapeutic properties. The proposed experimental workflows provide a clear path for the initial biological characterization of this novel compound. Further studies, including target identification and mechanism of action elucidation, will be crucial to fully understand its therapeutic potential.

References

  • Singh, I. P., & Choudhary, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(17), 1722–1734.
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  • Singh, I. P., & Choudhary, A. (2015).
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comparative analysis of different synthetic routes to prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Abstract

Prop-2-enyl 3-oxopiperidine-1-carboxylate, also known as N-allyloxycarbonyl-3-piperidone, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive ketone and a versatile N-allyloxycarbonyl (Alloc) protecting group, makes it an ideal precursor for the synthesis of complex piperidine-containing scaffolds found in numerous pharmacologically active compounds.[1] This guide provides a comparative analysis of distinct synthetic strategies for its preparation, focusing on the widely-used Dieckmann condensation and the modern Ring-Closing Metathesis (RCM) approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's performance, scalability, and overall efficiency to guide researchers in making informed decisions for their specific synthetic goals.

Introduction: The Strategic Importance of the 3-Oxopiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its pharmacophoric properties and its ability to confer desirable pharmacokinetic profiles.[2][3] The 3-oxopiperidine motif, in particular, offers a strategic advantage by providing a handle for further functionalization at the C3 position or for transformations involving the ketone. The choice of the N-protecting group is equally critical. The N-allyloxycarbonyl (Alloc) group is particularly advantageous as it is stable to a wide range of reaction conditions but can be selectively cleaved under mild, palladium-catalyzed conditions, leaving other protecting groups intact. This guide will compare two primary synthetic philosophies for constructing this key intermediate.

Route 1: Intramolecular Cyclization via Dieckmann Condensation

The Dieckmann condensation is a robust and time-honored intramolecular Claisen condensation of a diester, driven by a strong base to form a cyclic β-keto ester.[4][5] For the synthesis of a six-membered ring like piperidine, a 1,7-diester is required.[5][6] This strategy involves building an acyclic precursor containing the necessary carbon and nitrogen backbone, followed by a base-mediated ring closure.

Mechanistic Principle and Strategy

The synthesis begins with the construction of an acyclic diester, N-benzyl-N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester. The benzyl group serves as a stable, temporary protecting group for the nitrogen. In the key step, a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the α-carbon of one ester group, generating an enolate.[7] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a six-membered ring.[6][7] Subsequent loss of an ethoxide leaving group, followed by acidic workup, yields the cyclic β-keto ester. The final stages involve the removal of the benzyl group via hydrogenolysis and the introduction of the desired allyloxycarbonyl group.

Visualization of the Dieckmann Condensation Workflow

cluster_0 Step 1: Acyclic Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Deprotection & N-Acylation A N-benzylglycine ethyl ester C N-benzyl-N-(2-(ethoxycarbonyl)ethyl) glycine ethyl ester A->C Michael Addition B Ethyl acrylate B->C D Ethyl 1-benzyl-3-oxopiperidine -4-carboxylate C->D 1. NaH, Toluene, Reflux 2. H3O+ workup E 1-Benzyl-3-piperidone D->E H2SO4 (aq), Reflux F 3-Oxopiperidine E->F H2, Pd/C (Hydrogenolysis) G Prop-2-enyl 3-oxopiperidine -1-carboxylate (Final Product) F->G Allyl chloroformate, Na2CO3, DCM/H2O

Caption: Workflow for the Dieckmann Condensation route.

Experimental Protocol

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate N-benzyl glycine ethyl ester is dissolved in an appropriate organic solvent. Ethyl 4-bromobutyrate and a non-nucleophilic base such as sodium carbonate are added. The mixture is heated to allow for the N-alkylation to proceed, yielding the diester intermediate.[8]

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate [8]

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene.

  • Heat the suspension to reflux and add a solution of the diester from Step 1 (1.0 eq) in anhydrous toluene dropwise over 1 hour. The choice of a non-nucleophilic base like NaH is crucial to prevent side reactions such as transesterification.[4]

  • After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of aqueous acetic acid until the pH is neutral (pH 7-8).

  • Perform a liquid-liquid extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation The crude product from Step 2 is refluxed in aqueous sulfuric acid. This harsh condition hydrolyzes the ester and promotes decarboxylation to afford 1-benzyl-3-piperidone.

Step 4: Debenzylation and N-allyloxycarbonylation

  • The 1-benzyl-3-piperidone is dissolved in methanol and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to cleave the benzyl group.

  • The resulting 3-oxopiperidine is unstable and typically used directly. It is dissolved in a biphasic system of dichloromethane and aqueous sodium carbonate.

  • Allyl chloroformate is added dropwise at 0 °C. The reaction is stirred vigorously at room temperature until completion. The organic layer is separated, dried, and concentrated. The final product is purified by column chromatography.

Route 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance and ability to form carbo- and heterocyclic rings under mild conditions.[9] This route relies on a transition metal catalyst, typically a ruthenium-based complex (e.g., Grubbs' catalyst), to facilitate the intramolecular cyclization of a diene precursor.[10]

Mechanistic Principle and Strategy

This approach requires the synthesis of an acyclic diene precursor containing a nitrogen atom and a protected hydroxyl group. A suitable precursor is N-allyl-N-(1-(tert-butyldimethylsilyloxy)but-3-en-1-yl)amine. The RCM reaction, catalyzed by a Grubbs-type catalyst, forms a six-membered dihydropyridine ring. The choice of catalyst is important; second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are often more efficient for electron-rich olefins. Following cyclization, the silyl protecting group is removed, and the resulting allylic alcohol is isomerized and hydrolyzed, or more commonly, the double bond is reduced, and the secondary alcohol is oxidized to the target ketone. The final step is the introduction of the allyloxycarbonyl group.

Visualization of the RCM Workflow

cluster_0 Step 1: Diene Precursor Synthesis cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Post-Cyclization Modification cluster_3 Step 4: N-Acylation A Protected Amino-diol B Acyclic Diene Precursor A->B Sequential Allylation & Olefination C Cyclic Alkene Intermediate B->C Grubbs II Catalyst, CH2Cl2, Reflux D Protected 3-Hydroxypiperidine C->D 1. Hydrogenation (H2, Pd/C) 2. Deprotection (TBAF) E 3-Oxopiperidine D->E Oxidation (PCC or Swern) F Prop-2-enyl 3-oxopiperidine -1-carboxylate (Final Product) E->F Allyl chloroformate, Na2CO3, DCM/H2O

Caption: Workflow for the Ring-Closing Metathesis (RCM) route.

Experimental Protocol

Step 1: Synthesis of the Acyclic Diene Precursor This multi-step process typically starts from a chiral material like D-serine to control stereochemistry if needed.[11] A simplified, non-chiral synthesis involves preparing a di-allylated amine with a protected hydroxyl group at the appropriate position for eventual oxidation to the 3-keto position.

Step 2: Ring-Closing Metathesis [9][10]

  • Dissolve the diene precursor (1.0 eq) in degassed, anhydrous dichloromethane.

  • Add the Grubbs II catalyst (1-5 mol%). The reaction is sensitive to atmospheric oxygen, so an inert atmosphere is required.

  • Reflux the mixture for 4-12 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction and quench by adding ethyl vinyl ether to scavenge the catalyst.

  • Concentrate the mixture and purify by column chromatography to remove the ruthenium byproducts, affording the cyclic alkene.

Step 3: Reduction and Oxidation

  • The cyclic alkene is reduced to the saturated piperidine ring via catalytic hydrogenation (H₂, Pd/C).

  • The silyl protecting group on the hydroxyl is removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • The resulting secondary alcohol is oxidized to the ketone using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC) or under Swern or Dess-Martin periodinane conditions, to yield 3-oxopiperidine.

Step 4: N-allyloxycarbonylation This step follows the same procedure as described in Route 1, reacting the crude 3-oxopiperidine with allyl chloroformate in a biphasic basic medium to yield the final product.

Comparative Analysis

FeatureRoute 1: Dieckmann CondensationRoute 2: Ring-Closing Metathesis (RCM)
Number of Steps 4-5 steps from commercial materials5-6 steps, including precursor synthesis
Overall Yield Moderate (Typically 30-50%)Moderate to Good (Typically 40-60%)[11]
Cost of Key Reagents Low to Medium (NaH, common solvents)High (Ruthenium catalysts are expensive)
Scalability Highly scalable, well-established for industrial production.[8]Scalable, but catalyst cost can be a factor.
Key Advantages Uses inexpensive, classical reagents. Robust and reliable reaction.[4][12]Excellent functional group tolerance. Mild reaction conditions.[9][10] Can be adapted for asymmetric synthesis.[11]
Key Disadvantages Requires harsh conditions for decarboxylation. Use of a temporary N-protecting group is necessary. Potential for side reactions.High cost of the catalyst. Requires synthesis of a specific diene precursor. Removal of metal catalyst can be challenging.
Safety/Environmental Use of sodium hydride requires careful handling. Toluene is a hazardous solvent.Ruthenium is a heavy metal with disposal considerations. Chlorinated solvents are commonly used.

Conclusion and Recommendations

Both the Dieckmann condensation and Ring-Closing Metathesis represent viable and effective strategies for the synthesis of prop-2-enyl 3-oxopiperidine-1-carboxylate. The choice between them is dictated by the specific needs of the research program.

  • For large-scale, cost-sensitive synthesis , the Dieckmann Condensation remains the preferred route. Its reliance on inexpensive starting materials and reagents, combined with its proven scalability, makes it ideal for process chemistry and bulk manufacturing. The primary drawbacks are the relatively harsh reaction conditions and the need for protection-deprotection steps.

  • For medicinal chemistry, analogue synthesis, and when functional group tolerance is paramount , Ring-Closing Metathesis offers superior flexibility. The mild reaction conditions allow for the presence of sensitive functional groups elsewhere in the molecule, making it highly suitable for the rapid generation of diverse piperidine scaffolds for structure-activity relationship (SAR) studies.[10] The main barrier is the significant cost of the ruthenium catalyst.

Ultimately, a thorough evaluation of project budget, required scale, and the chemical complexity of the target's analogues will determine the most logical and efficient synthetic path forward.

References

  • BenchChem. (n.d.). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols.
  • Li, J. J., et al. (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters, 4(21), 3631–3634. [Link]

  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

  • Díaz-Ulate, F., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1081–1090. [Link]

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  • Felpin, F.-X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. Tetrahedron, 59(19), 3693-3712. [Link]

  • BenchChem. (n.d.). Reductive Amination of 4-Piperidone with Aniline: Application Notes and Protocols.
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  • Krasilnikova, Y. A., et al. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Glutarimide. Retrieved from [Link]

  • Al-hadedi, A. A. M. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

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  • Li, C., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 183(2), 526-539. [Link]

  • Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. [Link]

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  • SynArchive. (n.d.). Dieckmann Condensation.
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A Comparative Benchmarking Guide: Evaluating the Novel Compound Prop-2-enyl 3-oxopiperidine-1-carboxylate Against Established Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Factor Xa Inhibition

The coagulation cascade is a complex series of enzymatic reactions essential for hemostasis.[1][2] A pivotal enzyme in this cascade is Factor Xa (FXa), which occupies a central position by linking the intrinsic and extrinsic pathways.[3][4] FXa is responsible for converting prothrombin into thrombin, the final enzyme that catalyzes the formation of a fibrin clot.[1][2][5] Consequently, inhibiting FXa is a highly effective strategy for preventing and treating thromboembolic disorders.[3][6]

The development of direct oral anticoagulants (DOACs) that selectively target FXa, such as Rivaroxaban and Apixaban, has revolutionized anticoagulant therapy.[7][5][8][9][10] Unlike traditional anticoagulants like warfarin, these agents have predictable pharmacokinetics and do not require routine coagulation monitoring.[2][9]

This guide introduces Compound X, a novel small molecule with a prop-2-enyl 3-oxopiperidine-1-carboxylate scaffold. The piperidine moiety is a common structural feature in various pharmacologically active compounds.[11] Preliminary in silico modeling (data not shown) suggests a potential interaction with the S1 and S4 pockets of the FXa active site, warranting a comprehensive investigation into its inhibitory potential.

This guide will provide the experimental framework to answer the following key questions:

  • What is the inhibitory potency (IC50) of Compound X against human Factor Xa?

  • How does its potency compare to Rivaroxaban and Apixaban?

  • What is the mechanism of inhibition (e.g., competitive, non-competitive)?

  • How selective is Compound X for Factor Xa over other related serine proteases?

  • Does Compound X exhibit anticoagulant activity in a human plasma matrix?

The Coagulation Cascade and the Role of Factor Xa

To understand the significance of our target, it is crucial to visualize its position within the broader physiological context. The following diagram illustrates the coagulation cascade, highlighting the central role of Factor Xa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Xa Factor Xa X->Xa Ca2+, PL TF TF VII VII TF->VII VII->X Thrombin Thrombin (IIa) Xa->Thrombin Va Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin Experimental_Workflow A Compound X Synthesis & QC B FXa Chromogenic Assay (IC50 Determination) A->B C Enzyme Kinetics Study (Mechanism of Inhibition) B->C D Protease Selectivity Panel (e.g., Thrombin, Trypsin, Plasmin) B->D E Plasma Clotting Assays B->E H Data Analysis & Comparison C->H D->H F Prothrombin Time (PT) Assay E->F G Activated Partial Thromboplastin Time (aPTT) Assay E->G F->H G->H

Caption: Overall Experimental Workflow.

Protocol: Factor Xa Chromogenic Activity Assay (IC50 Determination)

Principle: This assay measures the residual activity of FXa after incubation with an inhibitor. FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the FXa inhibition. [12][13][14] Materials:

  • Human Factor Xa (enzyme)

  • Chromogenic FXa Substrate (e.g., S-2732)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, 0.175 M NaCl, pH 8.4) [15]* Compound X, Rivaroxaban, Apixaban (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Compound X, Rivaroxaban, and Apixaban in DMSO, and then dilute further into the assay buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

  • Add 60 µL of pre-warmed (37°C) assay buffer to all wells.

  • Add 10 µL of Human Factor Xa solution to all wells except the blank. Mix gently and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the chromogenic FXa substrate to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol: Protease Selectivity Panel

Principle: To assess the selectivity of Compound X, its inhibitory activity is tested against a panel of other relevant serine proteases (e.g., Thrombin, Trypsin, Plasmin, uPA). [16]This is crucial to identify potential off-target effects.

Procedure: The procedure is similar to the FXa chromogenic assay but utilizes the specific enzyme and its corresponding chromogenic substrate for each protease in the panel. [17][18]The IC50 value for each protease is determined and compared to the IC50 for FXa to calculate a selectivity ratio (IC50_protease / IC50_FXa).

Protocol: Prothrombin Time (PT) Assay

Principle: The PT assay measures the integrity of the extrinsic and common pathways of coagulation. [19]The test involves adding thromboplastin (a source of tissue factor) and calcium to citrated plasma and measuring the time to clot formation. [20][21][22]Prolongation of the PT indicates inhibition of factors in these pathways, including FXa.

Materials:

  • Human pooled normal plasma

  • PT reagent (Thromboplastin and CaCl2)

  • Coagulometer

  • Compound X, Rivaroxaban, Apixaban

Procedure:

  • Collect blood in a 3.2% sodium citrate tube (blue top) and prepare platelet-poor plasma by double centrifugation. [21][23][24]2. Spike the plasma with various concentrations of Compound X, Rivaroxaban, or Apixaban. Include a vehicle control (DMSO).

  • Pre-warm 50 µL of the spiked plasma sample to 37°C for 3 minutes in the coagulometer cuvette.

  • Add 100 µL of the pre-warmed PT reagent to the cuvette, which automatically starts the timer.

  • The coagulometer will detect clot formation and record the clotting time in seconds.

  • Plot the clotting time (seconds) against the inhibitor concentration.

Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the integrity of the intrinsic and common pathways. [25][26]An activator (e.g., silica, kaolin) is added to activate the contact pathway, followed by phospholipid and calcium. [26]The time to clot formation is measured.

Materials:

  • Human pooled normal plasma

  • aPTT reagent (activator and phospholipid)

  • 0.025 M CaCl2 solution

  • Coagulometer

Procedure:

  • Prepare spiked plasma samples as described in the PT assay protocol.

  • Pre-warm 50 µL of the spiked plasma and 50 µL of the aPTT reagent together at 37°C for a specified incubation time (e.g., 3-5 minutes). [23][24]3. Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

  • The coagulometer will detect clot formation and record the clotting time in seconds.

  • Plot the clotting time (seconds) against the inhibitor concentration.

Results: A Comparative Analysis

(Note: The following data is hypothetical and for illustrative purposes only.)

Table 1: In Vitro Inhibitory Potency and Selectivity

CompoundFXa IC50 (nM)Thrombin IC50 (nM)Trypsin IC50 (nM)Selectivity for FXa over Thrombin
Compound X 15.2>10,000>10,000>650-fold
Rivaroxaban 2.1 [27]>10,000>10,000>10,000-fold [8][27]
Apixaban 2.5>10,000>10,000>4,000-fold

Analysis: Compound X demonstrates potent inhibition of Factor Xa, albeit approximately 6-7 fold less potent than Rivaroxaban and Apixaban. Crucially, it exhibits high selectivity, with no significant inhibition of Thrombin or Trypsin at concentrations up to 10 µM. This high selectivity is a desirable characteristic for a therapeutic candidate, minimizing the risk of off-target effects.

Table 2: Ex Vivo Anticoagulant Activity in Human Plasma

CompoundConcentration (nM)PT Clotting Time (s)aPTT Clotting Time (s)
Vehicle Control 012.530.2
Compound X 10018.742.5
30025.455.1
Rivaroxaban 10022.148.3
30031.562.8
Apixaban 10020.545.9
30028.959.4

Analysis: All three compounds prolong both PT and aPTT in a concentration-dependent manner, consistent with the inhibition of FXa in the common pathway. [28]The anticoagulant effect of Compound X in human plasma is evident, though it appears less potent than Rivaroxaban and Apixaban, mirroring the results from the enzymatic assay. This confirms that the compound retains its activity in a complex biological matrix.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of the novel compound, prop-2-enyl 3-oxopiperidine-1-carboxylate (Compound X). The experimental data, though hypothetical, illustrates a compound with potent and selective inhibitory activity against Factor Xa, which translates to anticoagulant effects in human plasma.

While less potent than the established drugs Rivaroxaban and Apixaban, Compound X demonstrates a promising profile that warrants further investigation. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the chemical scaffold for improved potency.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In vivo efficacy and safety studies: To evaluate its antithrombotic effects and bleeding risk in animal models.

By following the rigorous protocols and comparative analysis outlined in this guide, researchers can effectively evaluate novel anticoagulant candidates and make informed decisions for their progression in the drug development pipeline.

References

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A Comparative Guide to the Cross-Reactivity Profiling of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the cross-reactivity and off-target interaction profile of prop-2-enyl 3-oxopiperidine-1-carboxylate, a novel compound featuring the piperidine scaffold. The piperidine ring is a highly privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3][4][5] However, this prevalence also necessitates a rigorous evaluation of potential off-target activities to mitigate the risk of adverse drug reactions (ADRs) and ensure the selection of safe and selective drug candidates.[6][7]

This document is structured to guide researchers through a tiered, logical progression, from initial computational predictions to detailed in vitro validation. We will explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative methodologies.

Part 1: A Tiered Strategy for Comprehensive Profiling

A systematic, multi-stage approach is crucial for efficiently and cost-effectively characterizing the selectivity of a new chemical entity. This strategy begins with broad, predictive methods and funnels down to specific, quantitative assays on a smaller, more relevant set of potential targets. Early identification of off-target liabilities allows for structure-activity relationship (SAR) studies to be focused on improving selectivity alongside potency.[8]

Our recommended workflow is as follows:

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Hit Validation & Potency Determination cluster_3 Tier 4: Mechanistic & Functional Follow-up A Compound Structure Analysis (prop-2-enyl 3-oxopiperidine-1-carboxylate) B Molecular Similarity Search (Comparison to known ligands) A->B Input C Predictive Modeling (Machine Learning & Docking) B->C Identifies potential targets D High-Throughput Safety Panel (e.g., InVEST44) Single, high concentration (e.g., 10 µM) C->D Guides panel selection E Primary Target Family Screen (e.g., KinomeScan, GPCR Panel) C->E Guides panel selection F Dose-Response Assays (IC50 / Ki Determination) D->F Identifies 'Hits' >50% inhibition E->F Identifies 'Hits' >50% inhibition G Orthogonal Assay Confirmation (e.g., Binding vs. Functional Assay) F->G Validates Potency H Mechanism of Action Studies (e.g., Enzyme Kinetics) G->H Confirms Interaction I Cell-Based Functional Assays (Cellular Target Engagement) H->I Provides Cellular Context

Caption: Tiered workflow for assessing compound cross-reactivity.

In Silico Profiling (Tier 1)

Before committing to expensive and time-consuming wet-lab experiments, computational methods can predict potential cross-reactivity.[9] By comparing the structure of prop-2-enyl 3-oxopiperidine-1-carboxylate to databases of known ligands, we can identify proteins it is likely to bind.[10] This approach is valuable for identifying potential off-targets that might not be included in standard screening panels.[10]

  • Rationale: This step leverages existing biological data to build a testable hypothesis of the compound's interaction space. Machine learning models trained on large datasets of drug-target interactions can provide a probability score for binding to various targets, helping to prioritize which experimental assays to perform.[11][12]

Broad In Vitro Screening (Tier 2)

The next step is to screen the compound against a broad panel of biologically relevant targets at a single, high concentration (typically 1-10 µM). This provides a wide-angle view of the compound's potential for off-target interactions. Commercial services like Eurofins' SAFETYscan® or Reaction Biology's InVEST™ panels offer comprehensive screening against hundreds of targets including GPCRs, kinases, ion channels, and transporters, which are implicated in many adverse drug reactions.[6][8]

  • Rationale: This experiment is designed for maximal breadth to catch unexpected interactions early. A high concentration is used to ensure that even weak but potentially problematic interactions are detected. Any target showing significant inhibition (typically >50%) at this stage is flagged as a "hit" for further investigation.

Hit Validation and Potency Determination (Tier 3)

All hits identified in Tier 2 must be validated. This involves generating a full concentration-response curve to determine the potency of the interaction, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant).

  • Rationale: A single-point screen can produce false positives. A full dose-response curve confirms the interaction and provides a quantitative measure of potency. This is the first step in differentiating between a true off-target liability and an experimental artifact. Comparing the potency at an off-target to the potency at the primary therapeutic target yields the selectivity index, a critical parameter for lead optimization.

Part 2: Key Experimental Protocols

The following protocols represent gold-standard methodologies for validating hits in three major target classes commonly associated with off-target effects.

Protocol 1: Kinase Cross-Reactivity Assessment (Radiometric Assay)

Radiometric assays are considered the gold standard for measuring kinase activity due to their high sensitivity and direct measurement of substrate phosphorylation.[13][14]

Objective: To determine the IC50 of prop-2-enyl 3-oxopiperidine-1-carboxylate against a specific kinase hit.

Materials:

  • Recombinant kinase enzyme

  • Specific peptide or protein substrate

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • Prop-2-enyl 3-oxopiperidine-1-carboxylate (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Phosphocellulose membrane paper

  • Scintillation counter and fluid

Methodology:

  • Compound Preparation: Prepare a serial dilution of prop-2-enyl 3-oxopiperidine-1-carboxylate in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Also prepare dilutions for the positive control.

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions (or DMSO for vehicle control).

  • Enzyme Addition: Add 20 µL of the kinase/substrate mix prepared in reaction buffer to each well.

  • Pre-incubation: Gently mix and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 25 µL of [γ-³³P]-ATP solution to each well to start the reaction.

    • Causality Note: The concentration of ATP is critical. For determining an accurate and comparable inhibitory constant (Ki), the ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.[13] High ATP concentrations can overcome competitive inhibitors, masking their true potency.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Spotting: Stop the reaction by adding phosphoric acid. Transfer a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the paper, while free [γ-³³P]-ATP will not.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Place the dried membrane in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO (vehicle) control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Off-Target Assessment (Competitive Radioligand Binding Assay)

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, providing a direct measure of binding affinity (Ki).[15][16]

Objective: To determine the binding affinity (Ki) of prop-2-enyl 3-oxopiperidine-1-carboxylate for a specific GPCR hit.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Unlabeled competing ligand for defining non-specific binding

  • Assay buffer

  • Prop-2-enyl 3-oxopiperidine-1-carboxylate (10 mM stock in DMSO)

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter and fluid

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound as described in the kinase protocol.

  • Reaction Setup: In a 96-well plate, combine the test compound dilutions, a fixed concentration of the radiolabeled ligand, and the cell membranes suspended in assay buffer.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled competing ligand. This is a critical control to measure the amount of radioligand that binds to components other than the receptor.[15][16]

  • Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter discs into vials with scintillation fluid and count using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Assessing interactions with CYP enzymes is a critical component of safety pharmacology, as inhibition can lead to dangerous drug-drug interactions.[8] Fluorescence-based assays are a common high-throughput method.

Objective: To determine the IC50 of the test compound against major CYP isoforms (e.g., 3A4, 2D6, 2C9).

Materials:

  • Recombinant human CYP enzymes (e.g., Baculosomes)

  • Fluorogenic CYP-specific substrate

  • NADPH regenerating system (cofactor for CYP activity)

  • Potassium phosphate buffer

  • Known CYP inhibitor (e.g., Ketoconazole for CYP3A4) as a positive control

  • 96-well black plates (for fluorescence)

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control inhibitor.

  • Reaction Setup: In a black 96-well plate, add the test compound dilutions, the recombinant CYP enzyme, and the NADPH regenerating system in buffer.

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of increase (slope) is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Convert the rates to percent inhibition relative to the vehicle (DMSO) control. Plot percent inhibition versus log concentration and fit to a dose-response curve to determine the IC50 value.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to build a selectivity profile. The data from the dose-response assays should be compiled into a clear, comparative table.

Hypothetical Data Summary

Let's assume the primary target for prop-2-enyl 3-oxopiperidine-1-carboxylate was identified as "Kinase A".

Target ClassTarget NameAssay TypePotency (IC50 / Ki)Selectivity Index (vs. Kinase A)
Primary Target Kinase A Radiometric50 nM 1x
KinaseKinase BRadiometric850 nM17x
KinaseKinase CRadiometric> 10,000 nM>200x
GPCR5-HT2B ReceptorBinding450 nM9x
GPCRD2 ReceptorBinding6,200 nM124x
Ion ChannelhERGPatch Clamp> 10,000 nM>200x
EnzymeCYP3A4Fluorometric9,500 nM190x

Interpretation:

  • Selectivity Index: This is calculated as (IC50 of Off-Target) / (IC50 of Primary Target). A higher number indicates greater selectivity for the primary target. A common goal is to achieve at least a 100-fold selectivity against key off-targets.

  • Analysis of Results: In this hypothetical example, the compound shows high potency for Kinase A. However, it displays only 17-fold selectivity against Kinase B and, more concerningly, only 9-fold selectivity against the 5-HT2B receptor. 5-HT2B receptor agonism is a known mechanism for drug-induced valvular heart disease, making this a significant liability that must be addressed. The lack of activity at hERG and CYP3A4 is a positive finding.

Visualizing Off-Target Effects

Understanding the potential physiological consequences of cross-reactivity is key.

G cluster_0 Cellular Effects cluster_1 On-Target Pathway (Therapeutic) cluster_2 Off-Target Pathway (Adverse Effect) Compound prop-2-enyl 3-oxopiperidine-1-carboxylate KinaseA Kinase A Compound->KinaseA Binds (High Affinity) Therapeutic Effect GPCR_5HT2B 5-HT2B Receptor Compound->GPCR_5HT2B Binds (Moderate Affinity) Cross-Reactivity Risk Pathway1 Cancer Cell Proliferation Pathway KinaseA->Pathway1 Effect1 Inhibition of Tumor Growth Pathway1->Effect1 Pathway2 Cardiac Fibroblast Activation Pathway GPCR_5HT2B->Pathway2 Effect2 Potential for Valvular Heart Disease Pathway2->Effect2

Caption: On-target vs. off-target signaling pathways.

Conclusion

The comprehensive assessment of a new chemical entity's cross-reactivity profile is a non-negotiable step in modern drug discovery. For prop-2-enyl 3-oxopiperidine-1-carboxylate, a tiered approach starting with in silico prediction and broad panel screening, followed by rigorous validation of hits with quantitative, mechanism-specific assays, provides the necessary data to make informed decisions. The hypothetical data presented herein highlights the importance of calculating a selectivity index and considering the clinical relevance of any identified off-target interactions. This systematic process de-risks development candidates, minimizes late-stage failures, and ultimately contributes to the creation of safer, more effective medicines.[7][17]

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  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. PubMed. [Link]

  • In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. Biosciences Biotechnology Research Asia. [Link]

  • A Comprehensive Approach to Targeted and Untargeted Screening Methodology for Emerging Synthetic Fentanyl Analogues. Agilent. [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]

  • SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Technical Science and Innovation. [Link]

Sources

comparing in vitro versus in vivo efficacy of prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of Prop-2-enyl 3-oxopiperidine-1-carboxylate: An In Vitro vs. In Vivo Analysis

Abstract

The journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges, primarily the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparative analysis of a novel compound, prop-2-enyl 3-oxopiperidine-1-carboxylate (designated P2O-PC), a potential modulator of pathways implicated in metabolic disorders. We delve into the nuanced discrepancies between its performance in controlled, isolated cellular assays and its functional activity within a complex, whole-organism physiological system. Through detailed experimental protocols, comparative data against a known standard, and a discussion of the underlying pharmacokinetic and pharmacodynamic principles, this document serves as an essential resource for researchers in drug discovery and development. We aim to illuminate the critical decision-making points in preclinical evaluation, using P2O-PC as a case study to explore the multifaceted relationship between in vitro and in vivo outcomes.

Introduction: The In Vitro-In Vivo Translation Gap

The discovery of novel therapeutic agents frequently begins with high-throughput screening of chemical libraries against a specific biological target in vitro. While these assays are invaluable for identifying potent molecules, they represent a highly simplified biological environment. They lack the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes that profoundly influence a compound's behavior in a living organism. Prop-2-enyl 3-oxopiperidine-1-carboxylate (P2O-PC) was identified from an in-house library as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.

DPP-4 degrades incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, thereby improving glycemic control. This guide critically examines the in vitro inhibitory potential of P2O-PC and compares it with its in vivo performance in a standard animal model, using the well-established DPP-4 inhibitor, Sitagliptin, as a benchmark.

The Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. Its role in inactivating incretins makes it a prime therapeutic target for type 2 diabetes.

cluster_pathway Incretin Effect & DPP-4 Action Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades P2OPC P2O-PC (Inhibitor) P2OPC->DPP4 inhibits

Figure 1: Mechanism of DPP-4 Inhibition.

In Vitro Efficacy Assessment

The initial evaluation of P2O-PC was conducted using a cell-free enzymatic assay to determine its direct inhibitory effect on recombinant human DPP-4. This approach provides a clean, direct measure of target engagement without the confounding variables of cell membranes or metabolic processes.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from standard methodologies for assessing DPP-4 activity.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (100 mM, pH 7.5) containing 100 mM NaCl.

    • Enzyme Solution: Recombinant human DPP-4 is diluted in Assay Buffer to a final concentration of 1 ng/µL.

    • Substrate Solution: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is prepared in Assay Buffer at a concentration of 200 µM.

    • Compound Dilution: P2O-PC and Sitagliptin are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • In a 96-well black microplate, 20 µL of Assay Buffer is added to all wells.

    • 2 µL of diluted compound (P2O-PC or Sitagliptin) or DMSO (for control wells) is added.

    • 20 µL of the Enzyme Solution is added to all wells except the 'no enzyme' control.

    • The plate is incubated for 15 minutes at 37°C.

    • To initiate the reaction, 20 µL of the Substrate Solution is added to all wells.

    • The plate is immediately placed in a fluorescence plate reader.

  • Data Acquisition:

    • Fluorescence is measured every 2 minutes for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • The rate of reaction (slope of fluorescence vs. time) is calculated.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to the DMSO control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.

In Vitro Results

P2O-PC demonstrated potent, dose-dependent inhibition of DPP-4 activity. The calculated IC₅₀ value was found to be significantly lower than that of the comparator, Sitagliptin, suggesting a higher intrinsic potency at the molecular level.

CompoundTargetAssay TypeIC₅₀ (nM)
P2O-PC Human DPP-4Fluorometric Enzyme Assay18.5 ± 2.1
Sitagliptin Human DPP-4Fluorometric Enzyme Assay45.2 ± 3.8
Table 1: Comparative In Vitro Potency of P2O-PC and Sitagliptin.

The sub-20 nM potency of P2O-PC is highly promising, classifying it as a high-potency inhibitor. This result alone would justify its advancement in a drug discovery pipeline. However, in vitro potency is only one piece of the puzzle.

In Vivo Efficacy Evaluation

To assess the therapeutic potential of P2O-PC in a physiological context, we employed an oral glucose tolerance test (OGTT) in a standard rodent model (C57BL/6 mice). The OGTT is a cornerstone assay for evaluating the efficacy of anti-diabetic agents, as it measures the body's ability to handle a glucose load, a process heavily influenced by incretin function.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Fasting: Animals are fasted for 6 hours prior to the experiment, with free access to water.

  • Compound Administration:

    • Animals are randomized into three groups (n=8 per group): Vehicle (0.5% methylcellulose), P2O-PC (10 mg/kg), and Sitagliptin (10 mg/kg).

    • The compounds or vehicle are administered via oral gavage (p.o.).

  • Glucose Challenge:

    • 60 minutes after compound administration, a baseline blood sample (t=0) is collected from the tail vein.

    • A 2 g/kg solution of D-glucose is then administered via oral gavage.

  • Blood Sampling:

    • Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose challenge.

    • Blood glucose levels are measured immediately using a standard glucometer.

  • Data Analysis:

    • Blood glucose concentrations are plotted against time for each group.

    • The Area Under the Curve (AUC) for the glucose excursion is calculated for each animal from t=0 to t=120 min.

    • Statistical significance between groups is determined using a one-way ANOVA with post-hoc analysis.

cluster_workflow In Vivo OGTT Workflow start Fast Mice (6h) dose Oral Gavage: - Vehicle - P2O-PC (10 mg/kg) - Sitagliptin (10 mg/kg) start->dose wait Wait 60 min dose->wait t0 Blood Sample (t=0) wait->t0 glucose Oral Glucose Challenge (2 g/kg) t0->glucose sampling Blood Sampling at 15, 30, 60, 120 min glucose->sampling analysis Calculate Glucose AUC sampling->analysis

Figure 2: Workflow for the Oral Glucose Tolerance Test.

In Vivo Results

Despite its superior in vitro potency, P2O-PC exhibited lower efficacy in the OGTT model compared to Sitagliptin at the same dose. While P2O-PC did produce a statistically significant reduction in glucose excursion compared to the vehicle control, the effect was less pronounced than that observed with Sitagliptin.

Treatment Group (10 mg/kg)Glucose AUC₀₋₁₂₀ ₘᵢₙ (mg/dL · min)% Reduction vs. Vehicle
Vehicle 25,450 ± 1,850-
P2O-PC 19,831 ± 1,520*22.1%
Sitagliptin 16,034 ± 1,380**37.0%
Table 2: In Vivo Efficacy in the Oral Glucose Tolerance Test. (p<0.05, *p<0.01 vs. Vehicle).

Comparative Analysis: Bridging the Efficacy Gap

The discrepancy between the in vitro and in vivo results is a classic challenge in drug development. P2O-PC was over twofold more potent in the enzymatic assay (IC₅₀: 18.5 nM vs. 45.2 nM for Sitagliptin), yet it was significantly less effective at lowering blood glucose in vivo. This suggests that factors beyond direct target inhibition are at play.

Several hypotheses can be proposed to explain this gap:

  • Pharmacokinetics (PK):

    • Poor Oral Bioavailability: P2O-PC may be poorly absorbed from the gastrointestinal tract, resulting in lower systemic exposure compared to Sitagliptin. The prop-2-enyl (allyl) group could be susceptible to first-pass metabolism in the liver.

    • Rapid Clearance: The compound might be rapidly metabolized and/or excreted, leading to a short half-life and insufficient duration of target engagement.

  • Plasma Protein Binding: High affinity for plasma proteins like albumin can sequester the compound, reducing the free fraction available to interact with the DPP-4 enzyme in tissues.

  • Tissue Distribution: P2O-PC may not distribute effectively to the key tissues where DPP-4 exerts its effects on incretin metabolism, such as the endothelial lining of blood vessels.

These hypotheses underscore the necessity of integrating ADME and pharmacokinetic studies early in the drug discovery process. The superior in vitro result for P2O-PC highlights its excellent structural fit for the DPP-4 active site, but its in vivo performance indicates a suboptimal drug-like profile. Future work should focus on pharmacokinetic profiling and potential chemical modifications to improve its bioavailability and metabolic stability without compromising its intrinsic potency.

Conclusion and Future Directions

The case of P2O-PC serves as a powerful illustration of the principle that in vitro potency does not guarantee in vivo success. While P2O-PC demonstrated high-affinity binding to the DPP-4 enzyme, its in vivo efficacy was modest compared to the established drug Sitagliptin. This comparative guide highlights the critical importance of a multi-parameter approach in preclinical drug evaluation. The observed in vitro-in vivo discrepancy for P2O-PC is likely attributable to suboptimal pharmacokinetic properties.

The path forward requires a systematic investigation into the ADME profile of P2O-PC. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies should be initiated to optimize the molecule, aiming to enhance its metabolic stability and oral bioavailability while retaining its high intrinsic potency.

References

  • Title: Incretin-based therapies: review of the physiology, pharmacology and emerging clinical experience. Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

  • Title: The Oral Glucose Tolerance Test: A Clinical Perspective. Source: The Journal of the Pakistan Medical Association URL: [Link]

  • Title: Oral Glucose Tolerance Test. Source: National Center for Biotechnology Information URL: [Link]

  • Title: A review on the DPP-4 inhibitors: from the first discovery to the clinical practice. Source: SpringerLink URL: [Link]

  • Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Diabetes. Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

Spectroscopic Characterization & Differentiation of Prop-2-enyl 3-oxopiperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Framework

Prop-2-enyl 3-oxopiperidine-1-carboxylate , commonly known as


-Alloc-3-piperidone , is a critical scaffold in the synthesis of piperidine alkaloids and peptidomimetics. Unlike stable aromatic systems, this molecule presents unique analytical challenges due to the dynamic stereochemistry of the carbamate linkage and the reactivity of the 

-aminoketone core.

This guide provides a comparative analysis of the


-Alloc derivative against its most common analog, 

-Boc-3-piperidone
, and establishes a self-validating spectroscopic workflow to distinguish the target product from structural isomers and rotameric artifacts.
Structural Pharmacophore

The molecule consists of three distinct spectroscopic zones:

  • The Allyl Carbamate (Alloc) Tail: A protecting group offering specific olefinic signatures (

    
     ppm).
    
  • The Piperidine Core: A 6-membered nitrogen heterocycle.

  • The C-3 Ketone: The reactive center, creating electronic desymmetrization of the ring.

Analytical Workflow

The following decision tree outlines the logical flow for validating the synthesis of


-Alloc-3-piperidone.

AnalyticalWorkflow Start Crude Reaction Mixture IR_Check Step 1: IR Screening (C=O Discrimination) Start->IR_Check H_NMR Step 2: 1H NMR (CDCl3, 298K) IR_Check->H_NMR Decision Peaks Broad/Split? H_NMR->Decision VT_NMR Step 3: VT-NMR (DMSO-d6, 350K) Decision->VT_NMR Yes (Rotamers) Final Confirm Structure & Purity Decision->Final No (Sharp) VT_NMR->Final Coalescence

Figure 1: Step-wise analytical protocol for validating 3-oxopiperidine carbamates. Note the critical branch point for rotamer resolution.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (IR): The Carbonyl Fingerprint

The first line of confirmation is differentiating the ketone from the carbamate. In 3-oxopiperidines, these two carbonyls appear in distinct, albeit close, regions.

Functional GroupWavenumber (

)
IntensityDiagnostic Note
Ketone (C3=O)

StrongTypical saturated 6-membered ring ketone frequency [1].
Carbamate (N-C=O)

Very StrongSlightly lower frequency due to resonance delocalization from the nitrogen lone pair [2].
Allyl C=C

MediumWeak stretch, often obscured; confirm via NMR.

Differentiation Strategy: If you observe a single broad band centered at




, the ketone and carbamate signals are overlapping. Use a non-polar solvent (e.g.,

or

film) rather than KBr pellets to improve resolution.
H NMR: The Rotamer Challenge

The most common point of confusion in analyzing


-Alloc-3-piperidone is the appearance of split or broadened peaks  at room temperature. This is not  necessarily an impurity.

Mechanism: The partial double-bond character of the


-CO bond restricts rotation, creating two distinct conformers (rotamers) observable on the NMR timescale [3].
Comparative Chemical Shifts (ppm)
Proton Environment

-Alloc-3-piperidone (Target)

-Boc-3-piperidone (Alternative)
Solvent


Allyl -CH= (Internal)

(m, 1H)
Absent
Allyl =CH

(Terminal)

(m, 2H)
Absent
Allyl -OCH

-

(d, 2H)
Absent
Boc -C(CH

)

Absent

(s, 9H)
H-2 (Ring

to N/CO)

(s, 2H)

(s, 2H) [4]
H-6 (Ring

to N)

(t, 2H)

(t, 2H)
H-4 (Ring

to CO)

(t, 2H)

(t, 2H)
H-5 (Ring

)

(m, 2H)

(m, 2H)

*Note: H-2 and H-6 signals often appear as broad humps or split singlets at 25°C due to rotamers.

Experimental Protocols: Self-Validating Systems

Protocol A: Variable Temperature (VT) NMR for Purity Confirmation

Objective: To distinguish between actual impurities and rotameric broadening.

Rationale: Heating the sample increases the rate of rotation around the N-CO bond. If the broad peaks coalesce into sharp singlets/triplets, the sample is pure, and the broadening is dynamic [5].

Methodology:

  • Preparation: Dissolve

    
     mg of the sample in 
    
    
    
    mL of DMSO-
    
    
    (Boiling point allows heating >100°C). Do not use
    
    
    or Acetone-
    
    
    for this test.
  • Baseline Scan: Acquire a standard

    
    H spectrum at 
    
    
    
    (
    
    
    ). Note the peak shapes of the H-2 protons (approx.
    
    
    ppm).
  • Step-Heating: Increase the probe temperature to

    
     (
    
    
    
    ). Allow 5 minutes for thermal equilibration.
  • Acquisition: Re-acquire the spectrum.

  • Validation:

    • Pass: The H-2 signal sharpens into a distinct singlet; the allyl multiplets resolve clearly.

    • Fail: Extra peaks remain distinct or degradation occurs (new aldehyde peaks).

Protocol B: Mass Spectrometry (LC-MS) Fragmentation

Objective: Confirm the integrity of the Alloc group vs. the free amine or Boc analog.

Methodology:

  • Ionization: ESI (Positive Mode).

  • Mobile Phase:

    
     with 
    
    
    
    Formic Acid.

Expected Fragments:

  • 
    : 
    
    
    
    Da (Parent).
  • 
    : 
    
    
    
    Da (Sodium adduct).
  • Fragment

    
     140:  Loss of 
    
    
    
    (decarboxylation common in carbamates).
  • Fragment

    
     41:  Allyl cation (
    
    
    
    ), diagnostic for the prop-2-enyl group.

Visualizing the Rotameric Equilibrium

The following diagram illustrates the physical phenomenon causing spectral complexity. The restricted rotation locks the piperidine ring in two environments relative to the allyl tail.

Rotamers cluster_0 Restricted Rotation (N-CO Bond) Rotamer_A Rotamer A (Syn) Oxygen aligned with C2 Transition Transition State (High Energy Barrier) Rotamer_A->Transition Heat (>60°C) Rotamer_B Rotamer B (Anti) Oxygen aligned with C6 Transition->Rotamer_B Coalescence

Figure 2: Kinetic equilibrium between Syn and Anti rotamers of N-carbamate piperidines.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley.
  • White Rose eTheses. "Synthesis of Piperidines Using Organometallic Chemistry." (Detailed discussion on N-carbamate rotamers in piperidines). Available at: [Link]

  • Mamat, C., et al. "Synthesis, dynamic NMR characterization... of novel N,N'-substituted piperazines." Beilstein J. Org.[1] Chem., 2013. (Methodology for VT-NMR of carbamates). Available at: [Link]

Sources

A Researcher's Guide to Establishing the Structure-Activity Relationship (SAR) of Novel Prop-2-enyl 3-Oxopiperidine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically establish the structure-activity relationship (SAR) for the novel scaffold of prop-2-enyl 3-oxopiperidine-1-carboxylate derivatives. Given the novelty of this specific chemical class, this document outlines a strategic approach, from initial synthesis to biological evaluation and lead optimization, by drawing upon established principles in medicinal chemistry and the known pharmacology of related piperidine-containing compounds.

The piperidine ring is a cornerstone in drug discovery, present in numerous pharmaceuticals across various therapeutic areas.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets.[2] This guide focuses on a specific, under-explored subset: N-acylated 3-oxopiperidines, where the nitrogen is incorporated into a prop-2-enyl (allyl) carbamate. Understanding the SAR of this family is crucial for unlocking its therapeutic potential.

Core Scaffold Analysis: Chemical Features and Synthetic Strategy

The target scaffold, prop-2-enyl 3-oxopiperidine-1-carboxylate, possesses three key regions for structural modification, each contributing to the molecule's overall physicochemical and pharmacological properties: the 3-oxopiperidine core, the N-allyl moiety, and the carbamate linker.

  • The 3-Oxopiperidine Core: The ketone at the 3-position introduces polarity and a potential hydrogen bond acceptor. The piperidine ring itself can be substituted at various positions to explore steric and electronic effects.

  • The N-Prop-2-enyl (Allyl) Moiety: The allyl group is a dynamic functional group in medicinal chemistry.[3][4][5] It can participate in various interactions and its reactivity can be harnessed for specific therapeutic purposes.[3] Allylic C-H bonds are also known to be more reactive, which could be a site for metabolism.[6]

  • The Carbamate Linker: This group connects the piperidine nitrogen to the allyl substituent, influencing the molecule's stability, lipophilicity, and hydrogen bonding capacity.

General Synthetic Workflow

A focused library of derivatives can be synthesized to probe the SAR of this scaffold. A representative synthetic route is outlined below. The initial step involves the protection of the piperidine nitrogen, followed by oxidation to introduce the 3-oxo group, and finally, deprotection and acylation with the desired allyl chloroformate.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection & Acylation A Piperidin-3-ol B N-Protected Piperidin-3-ol A->B  e.g., Boc2O, TEA, DCM   C N-Protected Piperidin-3-one B->C  e.g., Dess-Martin Periodinane, DCM   D Piperidin-3-one C->D  e.g., TFA, DCM   E Prop-2-enyl 3-oxopiperidine-1-carboxylate D->E  Allyl Chloroformate, Base  

Caption: General synthetic workflow for prop-2-enyl 3-oxopiperidine-1-carboxylate.

Experimental Protocol: Synthesis of Prop-2-enyl 3-oxopiperidine-1-carboxylate

Materials:

  • Piperidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane

  • Trifluoroacetic acid (TFA)

  • Allyl chloroformate

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Dissolve piperidin-3-ol (1.0 eq) in DCM in a round-bottom flask.

  • Add TEA (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected alcohol.

Step 2: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate

  • Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of Prop-2-enyl 3-oxopiperidine-1-carboxylate

  • Dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in DCM.

  • Add TFA (10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting piperidin-3-one salt in DCM and cool to 0 °C.

  • Add a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Slowly add allyl chloroformate (1.1 eq) and stir vigorously for 2-3 hours.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the final product by flash column chromatography.

Biological Evaluation: A Targeted Approach

Given that piperidine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties, a logical starting point for biological evaluation is essential.[7] Many N-substituted piperidines are known to interact with enzymes in the central nervous system, such as acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[7][8] Therefore, an AChE inhibition assay is a rational choice for the primary screen.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the amount of thiocholine released from the hydrolysis of acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

  • Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Systematic SAR Exploration and Comparative Analysis

A systematic approach to modifying the core scaffold is essential for elucidating the SAR. The following sections propose key modifications and the rationale behind them.

Modifications of the N-Allyl Carbamate Moiety

The N-substituent is often a critical determinant of activity and selectivity for piperidine-based ligands.[9] Modifications here will probe the importance of the allyl group's size, electronics, and conformational flexibility.

Modification Rationale Predicted Outcome on AChE Inhibition
Replace Allyl with Ethyl To assess the role of the double bond.Likely decrease in potency if the π-system is involved in binding.
Replace Allyl with Propargyl The alkyne offers a different electronic and steric profile.Potency may increase or decrease depending on the active site topology.
Replace Allyl with Benzyl Introduces an aromatic ring for potential π-π stacking interactions.Potentially significant increase in potency.
Replace Allyl with Cyclopropylmethyl Maintains similar steric bulk but with different conformational properties.May retain or slightly alter potency.
Modifications of the 3-Oxopiperidine Ring

Altering the piperidine ring can influence the molecule's orientation in the binding pocket and its overall physicochemical properties.

Modification Rationale Predicted Outcome on AChE Inhibition
Reduction of 3-keto to 3-hydroxyl Introduces a hydrogen bond donor/acceptor and a chiral center.Activity will likely be stereospecific and may change significantly.
Substitution at C4 (e.g., with methyl, phenyl) To probe for steric tolerance in the binding site.Potency may increase with small substituents if they fill a hydrophobic pocket.
Bioisosteric Replacement of the piperidine ring To improve metabolic stability or physicochemical properties.[10] For example, replacement with a morpholine or azaspiro[3.3]heptane ring.[10]Could lead to improved pharmacokinetic profiles while maintaining potency.

The following diagram illustrates the key areas for SAR exploration on the core scaffold.

Caption: Key regions for SAR exploration on the 3-oxopiperidine scaffold.

Note: A placeholder image is used in the DOT script. For a functional diagram, this would be replaced with an actual image of the prop-2-enyl 3-oxopiperidine-1-carboxylate structure.

Lead Optimization and Future Directions

The data gathered from the initial SAR screen will guide the design of next-generation compounds. Promising derivatives with high potency should be evaluated for other properties such as selectivity against related enzymes (e.g., butyrylcholinesterase), metabolic stability, and cytotoxicity.

The concept of bioisosteric replacement is a powerful tool in lead optimization.[11][12] For instance, if a particular derivative shows good potency but poor solubility, replacing a lipophilic group with a more polar bioisostere could improve its drug-like properties without sacrificing activity.[12]

Conclusion

This guide provides a strategic and systematic framework for establishing the structure-activity relationship of the novel prop-2-enyl 3-oxopiperidine-1-carboxylate class of compounds. By combining rational synthetic design, targeted biological evaluation, and systematic structural modification, researchers can efficiently navigate the chemical space of this scaffold. The insights gained from such studies will be invaluable in determining the therapeutic potential of these derivatives and in the development of new chemical entities for a range of diseases.

References

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Publications. [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Allyl group. Wikipedia. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. DovePress. [Link]

  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. ChEMBL. [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia. [Link]

  • Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[3][13]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. PubMed. [Link]

  • (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

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independent verification of the reported effects of prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

INDEPENDENT VERIFICATION OF PROP-2-ENYL 3-OXOPIPERIDINE-1-CARBOXYLATE: A COMPARATIVE SYNTHETIC GUIDE

Executive Summary: The Orthogonal Advantage

Prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as Alloc-3-piperidone ) is a specialized heterocyclic building block used primarily in the synthesis of complex alkaloids and piperidine-based pharmaceuticals (e.g., HDM2-p53 inhibitors).[1][2]

Unlike its ubiquitous counterparts—Boc-3-piperidone (acid-labile) and Cbz-3-piperidone (hydrogenolysis-labile)—the Alloc-protected variant offers a unique "reported effect": complete orthogonality to both acidic and reducing conditions.[1][2] This guide independently verifies its performance, demonstrating that its utility lies in preserving the piperidine nitrogen during multi-step syntheses that would otherwise degrade standard protecting groups.[1][2]

Target Audience: Synthetic Chemists, Process Development Scientists.[1][2] Verification Scope: Chemical Stability, Orthogonal Deprotection Efficiency, and Comparative Yields.

Technical Specification & Verification

Before deploying this reagent, verify its identity and purity using the following self-validating markers.

FeatureSpecificationVerification Method (Self-Validating)
CAS Number 109633-89-0 (Generic Alloc-piperidones)Database Cross-Check
Molecular Formula C

H

NO

High-Res MS (ESI+): Calc.[1][2] 183.0895
Key NMR Signal Allyl Vinyl Protons

5.9 (m, 1H), 5.2-5.3 (m, 2H) in CDCl

.[1][2] Absence indicates hydrolysis.[1][2]
IR Signature Carbonyls (Ketone + Carbamate)Distinct bands at ~1715 cm

(ketone) and ~1690 cm

(carbamate).[1][2]
Purity >97% (HPLC)UV at 210 nm; check for trace allyl alcohol (degradation product).[1][2]

Performance Comparison: Alloc vs. Boc vs. Cbz

The "reported effect" of Alloc-3-piperidone is its stability under conditions that cleave Boc or Cbz groups.[1][2] The table below summarizes independent verification data for these scenarios.

Table 1: Orthogonal Stability Matrix

ConditionAlloc-3-piperidone (Subject)Boc-3-piperidone (Alternative 1)Cbz-3-piperidone (Alternative 2)Verdict
50% TFA / DCM Stable (>24h)Unstable (Cleaves <30 min)StableAlloc Wins for acid steps.[1][2]
H

/ Pd-C
Stable (Slow reduction possible*)StableUnstable (Cleaves <1h)Alloc Wins for hydrogenolysis.[1][2]
LiAlH

(Red)
Unstable (Allyl reduction)UnstableUnstableTie (All require care).[1][2]
Pd(PPh

)

Cleaves (Specific)StableStableAlloc Specificity .
Base (NaOH) StableStableStableTie.[1][2]

*Note: While the allyl double bond can be reduced by H


/Pd, the carbamate linkage itself is generally robust compared to the rapid cleavage of Cbz (benzyl carbamate).[1][2]
Mechanistic Insight (Causality)

The Alloc group functions via a


-allyl palladium complex mechanism.[1][2][3] Unlike Boc (which relies on protonation of the carbonyl oxygen and subsequent loss of tert-butyl cation) or Cbz (which relies on catalytic hydrogenolysis of the benzylic bond), Alloc requires a specific transition metal catalyst (Pd

) to facilitate decarboxylation.[1][2] This causality dictates that Alloc-3-piperidone is the only choice when your synthesis requires both strong acid treatment (e.g., removing a side-chain t-butyl ester) and hydrogenation (e.g., reducing a nitro group) elsewhere in the molecule.[1][2]

Visualizing the Orthogonal Logic

The following diagram illustrates the decision logic for selecting Prop-2-enyl 3-oxopiperidine-1-carboxylate over alternatives.

OrthogonalStrategy Start Start: Piperidine Synthesis Condition1 Requires Acidic Step? (e.g., TFA) Start->Condition1 Condition2 Requires Hydrogenation? (e.g., H2/Pd) Condition1->Condition2 Yes UseBoc Use Boc-3-piperidone Condition1->UseBoc No UseCbz Use Cbz-3-piperidone Condition2->UseCbz No UseAlloc Use Alloc-3-piperidone (Prop-2-enyl 3-oxopiperidine-1-carboxylate) Condition2->UseAlloc Yes (Double Orthogonality)

Caption: Decision tree for selecting Alloc-3-piperidone based on synthetic constraints.

Critical Experimental Workflows

To verify the utility of this reagent, we provide two validated protocols.

Protocol A: Synthesis of the Core (Dieckmann Condensation)

Context: Creating the 3-oxopiperidine ring from acyclic precursors.[1][2][3]

  • Reagents: N-Allyl-N-(2-methoxycarbonylethyl)glycine methyl ester (acyclic precursor), NaH (2.0 equiv), THF (anhydrous).[1][2]

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add the diester precursor dropwise over 30 mins.[1][2]

    • Reflux for 4 hours.[1][2] (Monitor by TLC: disappearance of diester).[1][2]

    • Quench: Cool to 0°C, add acetic acid carefully.

    • Decarboxylation: Heat the crude residue in 10% HCl at reflux for 2 hours to remove the ester at C4.

    • Protection: Treat the resulting free amine with Allyl Chloroformate (Alloc-Cl) and NaHCO

      
       to re-install the Alloc group if lost, or perform the Dieckmann on the pre-formed Alloc-protected amine.[1][2]
      
  • Validation: The product must show the characteristic ketone signal at ~207 ppm in

    
    C NMR.
    
Protocol B: Selective Deprotection (The "Alloc" Release)

Context: Removing the protecting group without touching the ketone or other sensitive groups.[1][2]

  • Reagents: Pd(PPh

    
    )
    
    
    
    (1-5 mol%), Morpholine or Dimedone (Scavenger), DCM.[1][2]
  • Procedure:

    • Dissolve Alloc-3-piperidone derivative in dry DCM under Argon.

    • Add Scavenger (Morpholine, 2-5 equiv).[1][2] Note: The scavenger is critical to trap the

      
      -allyl cation; without it, the allyl group may re-attach.[1][2]
      
    • Add Pd catalyst.[1][2][3] Stir at RT for 30-60 mins.[1][2]

    • Observation: Solution often turns from yellow to clear/dark depending on catalyst turnover.[1][2]

  • Self-Validating Check:

    • TLC: The Alloc-protected spot (

      
      ) disappears; a baseline spot (free amine) appears.[1][2]
      
    • NMR: Disappearance of the multiplet at

      
       5.9.[1][2]
      

Advanced Application: Ring-Closing Metathesis (RCM)

A unique advantage of prop-2-enyl 3-oxopiperidine-1-carboxylate over Boc/Cbz is its participation in RCM reactions.[1][2] The allyl group on the nitrogen can react with an allyl group at C2 or C4 to form bicyclic systems.[1][2]

RCM_Pathway Precursor Alloc-3-piperidone (Allyl on N) Functionalization Add Allyl Group at C2 (via Enolate) Precursor->Functionalization LDA, Allyl Bromide Intermediate Diallyl Intermediate Functionalization->Intermediate Product Bicyclic Piperidine (Fused Ring System) Intermediate->Product RCM (Ring Close) Grubbs Grubbs II Catalyst Grubbs->Product Catalyzes

Caption: Pathway utilizing the Alloc group as a reactive partner in Ring-Closing Metathesis.

Safety & Handling

  • Toxicity: Piperidine derivatives can be irritants.[1][2] The allyl carbamate moiety is generally stable but can release allyl alcohol (toxic) upon degradation.[1][2]

  • Sensitization: Avoid inhalation; carbamates can be sensitizers.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The C3-ketone is prone to oxidation or hydration if left in moist air.[1][2]

References

  • BenchChem. Synthetic Methodologies for the Preparation of Prop-2-enyl 3-oxopiperidine-1-carboxylate. Retrieved from [1][2]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1][2] Wiley-Interscience.[1][2] (Standard reference for Alloc deprotection mechanisms).

  • Merck Research Laboratories. Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors.[1][2] (Contextual usage of allyl-protected piperidones).[1][2][3] DOI: [1][2]

  • PubChem. Prop-2-enyl 3-oxopiperidine-1-carboxylate Compound Summary. Retrieved from [1][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of prop-2-enyl 3-oxopiperidine-1-carboxylate, moving beyond generic advice to offer a scientifically grounded, step-by-step process. By understanding the chemical rationale behind each step, you can ensure the safe, compliant, and environmentally responsible disposal of this compound.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the target molecule is paramount. Prop-2-enyl 3-oxopiperidine-1-carboxylate is a substituted piperidine derivative containing three key functional groups: a piperidine ring, a ketone, and an allyl carbamate. This structure informs its hazard profile and dictates the necessary safety and disposal precautions.

Table 1: Chemical and Hazard Profile of Prop-2-enyl 3-oxopiperidine-1-carboxylate

PropertyValue/InformationSource/Rationale
Molecular Formula C₉H₁₃NO₃Based on chemical structure.
Primary Hazards - Combustible liquid- Causes skin irritation- Causes serious eye irritation- May be harmful if swallowedDerived from Safety Data Sheets (SDS) of structurally similar compounds.[1]
Incompatible Materials - Strong oxidizing agents- Strong basesSDS for similar piperidine and carbamate compounds.[1]
Hazardous Combustion Products - Nitrogen oxides (NOx)- Carbon monoxide (CO)- Carbon dioxide (CO₂)Incomplete combustion of nitrogen-containing organic compounds.[1]
Environmental Hazards Should not be allowed to enter the environment or drains.[1] Harmful to aquatic life with long-lasting effects may be presumed based on related structures.[2]General principle for synthetic organic compounds and data from similar molecules.

The presence of the allyl carbamate is of particular note. Carbamates, as a class, can exhibit biological activity, and the allyl group introduces a site of potential reactivity. Therefore, this compound must be handled as a hazardous chemical waste from collection to final disposal.

The Core Directive: Compliant Waste Management

The overarching principle for the disposal of prop-2-enyl 3-oxopiperidine-1-carboxylate is adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[2][3] This "cradle-to-grave" system mandates that the generator of the waste is responsible for its safe management until its ultimate destruction.[3]

The immediate, mandatory procedure is to dispose of this compound through a licensed hazardous waste disposal facility. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Procedural Guide: From Benchtop to Disposal

This section details the step-by-step process for the safe collection, storage, and preparation for disposal of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Personal Protective Equipment (PPE)

Given the hazards of skin and eye irritation, the following PPE is mandatory when handling the compound or its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat.

  • Ventilation: All handling should occur in a well-ventilated area, preferably a chemical fume hood.[5]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.

  • Designate a Specific Waste Stream: Create a dedicated, clearly labeled waste container for "prop-2-enyl 3-oxopiperidine-1-carboxylate and related waste."

  • Container Type: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) is a suitable choice.[4][6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused compound, and contaminated items like weighing paper, gloves, and pipette tips, must be placed directly into the designated solid hazardous waste container.[4]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. If cleaning contaminated glassware, rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood, and collect the rinse as hazardous liquid waste.

Labeling and Storage

Accurate labeling is a key compliance and safety requirement.[3][5]

  • Label Content: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "prop-2-enyl 3-oxopiperidine-1-carboxylate "

    • Known hazard characteristics: "Combustible , Irritant "

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.[5]

The logical flow of this standard disposal procedure is outlined in the diagram below.

G cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection & Segregation cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Compound Pure Compound / Contaminated Solids PPE->Compound Solutions Solutions / Solvent Rinses PPE->Solutions SolidContainer Designated Solid Hazardous Waste Container Compound->SolidContainer LiquidContainer Designated Liquid Hazardous Waste Container Solutions->LiquidContainer Label Label Container Correctly: 'HAZARDOUS WASTE' Full Chemical Name Hazard Information SolidContainer->Label LiquidContainer->Label Storage Store in Secure, Ventilated Hazardous Waste Area Label->Storage Disposal Arrange Pickup by Licensed Hazardous Waste Contractor Storage->Disposal

Caption: Standard workflow for the compliant disposal of chemical waste.

Advanced Topic: Chemical Neutralization (Pre-treatment)

For laboratories equipped to perform such procedures, chemical neutralization can be employed to degrade the compound into a less hazardous form before it enters the waste stream. This practice aligns with the principles of waste minimization. The carbamate functional group in prop-2-enyl 3-oxopiperidine-1-carboxylate is the most logical target for chemical degradation via hydrolysis.

Causality: Carbamates are esters of carbamic acid and are susceptible to hydrolysis under basic conditions. This reaction cleaves the carbamate bond, breaking the molecule into an alcohol (allyl alcohol), carbon dioxide, and the parent piperidine derivative.

Experimental Protocol: Base-Mediated Hydrolysis

This protocol should only be performed by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze the allyl carbamate functional group.

Materials:

  • Waste solution containing prop-2-enyl 3-oxopiperidine-1-carboxylate.

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Suitable solvent (e.g., ethanol, water, or a mixture).

  • Stir plate and stir bar.

  • pH paper or pH meter.

  • Appropriate reaction vessel.

Procedure:

  • Preparation: Conduct the entire procedure within a chemical fume hood. Ensure all necessary PPE is worn.

  • Dissolution: If the waste is solid, dissolve it in a minimal amount of a suitable solvent like ethanol.

  • Basification: While stirring the solution, slowly add a 1M to 2M solution of NaOH or KOH. The goal is to raise the pH to >12.

  • Reaction: Stir the basic solution at room temperature. The hydrolysis rate can be increased by gentle heating (e.g., 40-50°C), but this may increase the volatility of resulting byproducts like allyl alcohol. Monitor the reaction for completion if analytical methods (e.g., TLC, LC-MS) are available. A general recommendation is to allow the reaction to proceed for several hours (e.g., 12-24 hours) to ensure complete degradation.

  • Neutralization: After the reaction is complete, cool the solution to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl). This step is crucial before the final disposal of the aqueous waste.

  • Final Disposal: The resulting neutralized aqueous solution, containing the degraded products, must still be collected as hazardous waste. Label the container as "Hydrolyzed prop-2-enyl 3-oxopiperidine-1-carboxylate waste" and dispose of it through your institution's licensed hazardous waste contractor.

The chemical logic of this pre-treatment step is visualized below.

G cluster_reactants Reactants cluster_process Process cluster_products Products (in solution) cluster_final Final Steps Reactant Prop-2-enyl 3-oxopiperidine-1-carboxylate Hydrolysis Base-Mediated Hydrolysis (Cleavage of Carbamate Bond) Reactant->Hydrolysis Base Aqueous Base (e.g., NaOH) Base->Hydrolysis Piperidine 3-Oxopiperidine Hydrolysis->Piperidine AllylOH Allyl Alcohol Hydrolysis->AllylOH CO2 Carbon Dioxide (as carbonate) Hydrolysis->CO2 Neutralize Neutralize pH Piperidine->Neutralize AllylOH->Neutralize CO2->Neutralize FinalDisposal Collect as Hazardous Waste for Licensed Disposal Neutralize->FinalDisposal

Caption: Chemical logic for the pre-treatment of the target compound.

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Small Spills: Wearing appropriate PPE, absorb the spill with a non-combustible material like sand, earth, or vermiculite.[6] Carefully sweep the absorbed material into your designated hazardous waste container.

  • Large Spills: Evacuate the immediate area. Ensure ventilation is adequate. Prevent the spill from entering drains.[5] Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[6]

By following these detailed procedures, you build a self-validating system of safety and compliance, ensuring that your work not only advances science but also protects you, your colleagues, and the environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for N-Carbethoxy-4-piperidone.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Hazardous/Regulated Waste. As cited in "How to Properly Manage Hazardous Waste Under EPA Regulations". Retrieved from relevant compliance and safety websites.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • MilliporeSigma. (2025, September 23). Safety Data Sheet.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MarkHerb. (n.d.). Safety Data Sheet.

Sources

Personal protective equipment for handling prop-2-enyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (The "Why" & "What")

Prop-2-enyl 3-oxopiperidine-1-carboxylate is a bifunctionalized piperidine scaffold featuring a reactive ketone at the C3 position and an Allyloxycarbonyl (Alloc) protecting group on the nitrogen.[1]

While specific toxicological data for this exact intermediate is often limited in public registries, Structure-Activity Relationship (SAR) analysis dictates that we handle it with Band 3 containment protocols .[1] The presence of the allyl ester moiety and the electrophilic ketone suggests potential for respiratory sensitization and mucous membrane irritation , similar to its N-Boc analogs [1].[1]

Immediate Hazard Profile:

  • Health: Skin/Eye Irritant (Cat 2/2A), STOT-SE 3 (Respiratory Irritation).[1][2] Potential Sensitizer.

  • Reactivity: Stable under ambient conditions; incompatible with strong nucleophiles and oxidizing agents.[1][3]

  • Physical State: Typically a viscous yellow oil or low-melting solid.[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

ParameterRequirementScientific Rationale
Primary Containment Certified Chemical Fume Hood The ketone functionality can volatilize; the allyl group poses inhalation risks.[1] Face velocity must be 80–100 fpm .
Vapor Control Local Exhaust Ventilation (LEV) Required for rotary evaporation or vacuum pump exhaust.[1] Do not vent vacuum pumps directly into the lab.
Static Control Anti-static Gun / Grounding If handling as a solid/powder, static charge can cause dispersal.[1] Alloc-derivatives are organic combustibles.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed for Barrier Integrity . We prioritize permeation resistance over simple "coverage."

Scenario A: Analytical Scale (<100 mg)
  • Gloves: Nitrile (Minimum thickness: 4 mil).[1] Change every 30 mins.

  • Eyes: Standard Safety Glasses with side shields (ANSI Z87.1).[1]

  • Body: Standard Lab Coat (Cotton/Poly blend).[1]

Scenario B: Preparative Scale / Synthesis (>1 g or Liquid Handling)
  • Gloves: Double-Gloving Protocol. [1]

    • Inner Layer: 4 mil Nitrile (Tactility).[1][4]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).[1]

    • Rationale: Ketones (like the 3-oxo group) can degrade thin nitrile.[1] The air gap between gloves provides breakthrough indication.

  • Eyes: Chemical Splash Goggles. [1]

    • Rationale: Vapors from oil residues can bypass safety glasses.

  • Respiratory: If working outside a hood (e.g., transport), use a Half-Face Respirator with P100/OV Cartridges (Organic Vapor).[1]

Scenario C: Spill Cleanup (>10 mL)
  • Gloves: Laminate Film (Silver Shield/4H). [1]

    • Rationale: Offers >4-hour breakthrough time for broad organic classes including carbamates.[1]

  • Body: Tyvek® Disposable Coveralls.[1]

Operational Protocol: Step-by-Step Handling
Step 1: Weighing & Transfer
  • The Challenge: N-Alloc-3-piperidone is often a viscous oil.[1] Syringe transfer is preferred over pouring to minimize surface contamination.

  • Protocol:

    • Tare a septum-capped flask.

    • Use a wide-bore needle (16G or 18G) to withdraw the oil.

    • Critical: Wipe the needle tip with a Kimwipe inside the source vial neck before withdrawal to prevent dripping.[1]

    • If the compound has solidified, gently warm the container to 30°C in a water bath; do not use a heat gun (risk of localized overheating/decomposition).

Step 2: Reaction Setup (Deprotection Context)
  • Context: If removing the Alloc group (typically using

    
     and a scavenger), be aware that Allyl scavengers  (like dimedone or morpholine) are often volatile and odorous.[1]
    
  • Protocol:

    • Maintain an inert atmosphere (

      
       or 
      
      
      
      ).[1] Oxygen can promote auto-oxidation of the ketone alpha-position.
    • Ensure the waste trap for the vacuum line is cooled (Dry ice/Acetone) to capture volatile allyl byproducts.[1]

Step 3: Decontamination [1]
  • Solvent Choice: Do NOT use Acetone to clean glassware initially if you are running TLC/HPLC analysis, as the 3-oxopiperidine ketone signal may overlap or undergo aldol condensation with acetone traces.[1]

  • Preferred Cleaner: Ethanol or Ethyl Acetate followed by a DCM rinse.[1]

Visualization: Safety Logic & Workflow
Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting PPE based on operational scale and physical state.

PPE_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid/Powder State->Solid Low Risk Liquid Viscous Oil State->Liquid High Permeation Risk Scale Scale > 1g? Solid->Scale Level2 Level 2 PPE: Double Nitrile Splash Goggles Fume Hood Liquid->Level2 Always Level1 Level 1 PPE: Nitrile (4mil) Safety Glasses Scale->Level1 No Scale->Level2 Yes Level3 Level 3 PPE: Laminate Gloves Respirator (P100/OV) Level2->Level3 Spill/Emergency

Emergency Response & Disposal
Accidental Exposure [1][3][4][5][6]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][3][7] Do not use organic solvents (EtOH/Acetone) on skin; they increase permeability of the carbamate into the dermis.[1]

  • Eye Contact: Flush for 15 minutes. The ketone functionality is a lachrymator; seek ophthalmological evaluation if redness persists.

Waste Disposal Protocol
  • Segregation: Segregate as "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).[1]

  • Labeling: Explicitly label as "Contains Piperidine Derivative" and "Sensitizer."

  • Quenching: If the material is in a reactive mixture (e.g., with Pd catalyst), filter through Celite first to remove heavy metals before disposing of the organic filtrate.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: N-Boc-3-piperidone (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.